1,4-Dioxacyclohexadecane-5,16-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-dioxacyclohexadecane-5,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c15-13-9-7-5-3-1-2-4-6-8-10-14(16)18-12-11-17-13/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSUPSPZIZYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)OCCOC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044568 | |
| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54982-83-1 | |
| Record name | Ethylene dodecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54982-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054982831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxacyclohexadecane-5,16-dione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxacyclohexadecane-5,16-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE DODECANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBW53A4P49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxacyclohexadecane-5,16-dione for Polymer Research
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential polymer research applications of 1,4-Dioxacyclohexadecane-5,16-dione. Known by several synonyms including ethylene dodecanedioate and the commercial name Zenolide™, this 16-membered macrocyclic diester is a molecule of interest in both fragrance chemistry and polymer science.[1][2][3] This document delves into the prevalent industrial synthesis methodology, detailing the underlying chemical principles and offering a step-by-step protocol. Furthermore, it covers the analytical techniques for structural elucidation and discusses the prospective applications of this monomer in the synthesis of novel polyesters through ring-opening polymerization, drawing parallels with similar macrocyclic compounds. This guide is intended for researchers and professionals in organic synthesis, polymer chemistry, and materials science.
Introduction: The Significance of this compound
This compound (CAS No. 54982-83-1) is a macrocyclic diester with the molecular formula C₁₄H₂₄O₄.[1] While it has found significant commercial use as a synthetic musk in the fragrance industry for its soft and clean scent profile, its structure as a cyclic ester makes it a compelling monomer for polymer synthesis.[2][4] The presence of two ester linkages within a large, flexible ring suggests its potential for undergoing ring-opening polymerization (ROP) to produce linear polyesters. Such polymers are of great interest for their potential biodegradability and unique physical properties, which can be tuned based on the monomer structure and polymerization conditions. This guide will focus on the chemical synthesis of this monomer, providing the necessary foundation for its application in advanced polymer research.
Synthesis Methodology: From Linear Precursors to a Macrocyclic Architecture
The most economically viable and industrially practiced synthesis of this compound does not follow classical high-dilution macrolactonization routes, which are often plagued by low yields due to competing intermolecular polymerization. Instead, it employs a strategic two-stage process rooted in the principles of ring-chain equilibrium. This process involves the initial formation of a low-molecular-weight linear polyester (oligoester), followed by a catalyzed thermal depolymerization under vacuum to favor the formation of the desired macrocycle.[2][5]
Causality Behind the Experimental Choices
The rationale for this two-step approach is elegant in its simplicity. The first step, oligoesterification, efficiently creates the repeating ester linkages from readily available linear precursors: a dicarboxylic acid (or its dimethyl ester) and a diol. The second step, cyclizing deoligomerization, is conducted under conditions (high temperature and low pressure) that shift the equilibrium from the linear polymer to the volatile macrocyclic monomer. The macrocycle is continuously removed from the reaction mixture by distillation, thereby driving the reaction to completion according to Le Châtelier's principle. This method avoids the need for expensive and often toxic coupling agents used in some macrolactonization strategies and is amenable to large-scale production.[5][6]
Visualizing the Synthesis Pathway
The overall synthetic strategy can be visualized as a progression from simple linear molecules to a complex macrocycle, driven by carefully controlled reaction conditions.
Caption: Workflow for the two-stage synthesis of the target macrocycle.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[5]
Stage 1: Preparation of the Dodecanedioic Acid-Ethylene Glycol Oligoester
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a distillation head, a condenser, and a receiving flask. The setup should be suitable for heating under an inert atmosphere.
-
Charging Reagents: The flask is charged with dimethyl dodecanedioate (1.0 mol equivalent), ethylene glycol (2.0-2.5 mol equivalents), and a catalytic amount of a transesterification catalyst. A suitable catalyst is the monosodium salt of the iron(III) ethylenediaminetetraacetic acid complex (approx. 0.1-0.3% by weight of the dimethyl ester).[5]
-
Reaction Execution: The mixture is heated to approximately 180°C with stirring.
-
Methanol Removal: Methanol, the byproduct of the transesterification, will begin to distill off. The reaction is continued for 3-4 hours, or until the theoretical amount of methanol has been collected. The progress can be monitored by gas chromatography.
-
Product: The resulting product is a viscous oligoester with an average molecular weight of around 600 g/mol .[5]
Stage 2: Cyclizing Deoligomerization to this compound
-
Reaction Setup: The oligoester from Stage 1 is transferred to a distillation apparatus suitable for high vacuum.
-
Depolymerization: The oligoester is heated slowly to 250°C while the pressure is gradually reduced to 1-15 hPa.[5][7]
-
Product Collection: A mixture of ethylene glycol and the desired macrocycle, this compound, will co-distill. This distillate often separates into two phases.
-
Purification: The organic phase, which is rich in the macrocycle, is separated. Final purification is achieved by fractional distillation to yield the pure product.
High yields, often exceeding 90%, have been reported for this process.[5]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical characterization methods should be employed.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. Based on the structure, the following key resonances are expected:
-
A singlet for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-).
-
Triplets corresponding to the α-methylene protons adjacent to the carbonyl groups (-CH₂-C=O).
-
A series of multiplets for the remaining methylene protons in the dodecanedioate backbone. PubChem lists ¹H NMR spectral data acquired on a 300 MHz instrument.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for:
-
The carbonyl carbons of the ester groups.
-
The carbons of the ethylene glycol unit.
-
The distinct carbons of the aliphatic chain.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion [M]⁺ peak for C₁₄H₂₄O₄ is at m/z 256.34. Fragmentation patterns can provide further structural confirmation. PubChem provides mass spectrometry data, including a peak at m/z 257.1747, likely corresponding to the [M+H]⁺ adduct.[7]
-
IR (Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will also be present.
Physical Properties
A summary of the key physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 54982-83-1 | [1][7] |
| Molecular Formula | C₁₄H₂₄O₄ | [1] |
| Molecular Weight | 256.34 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid/solid | [8][9] |
| Melting Point | ~18 °C | [10] |
| Boiling Point | 135 °C @ 0.1 Torr | [10] |
| Refractive Index | ~1.460 - 1.480 @ 20°C | [9] |
Applications in Polymer Research: Ring-Opening Polymerization
While this compound is a well-established fragrance ingredient, its application in polymer synthesis is an emerging field with significant potential. The 16-membered ring is relatively strain-free, suggesting that its polymerization would likely be an entropically-driven process, similar to other large-ring macrocycles.[11]
The Mechanism of Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer opens to form a linear polymer. This process can be initiated by cationic, anionic, or coordination-insertion mechanisms, or catalyzed by enzymes.[9] For macrocyclic esters, organometallic catalysts (e.g., tin octoate) and enzymes (e.g., lipases) are particularly effective.
Caption: General schematic of the ring-opening polymerization process.
Catalytic Approaches and Potential Polymer Properties
-
Enzymatic ROP: Lipases, particularly Candida antarctica lipase B (CALB), have shown great promise in the ROP of macrocyclic esters, including ethylene brassylate, a structurally similar monomer.[5] An abstract mentions the successful lipase-catalyzed ROP of ethylene dodecanedioate, yielding polyesters with molecular weights of several thousands.[5] This "green" catalytic approach operates under mild conditions and avoids metal contamination in the final polymer, which is highly desirable for biomedical applications.
-
Organometallic Catalysis: Catalysts like tin(II) octoate are widely used for the ROP of lactones and could be applied to this compound. These catalysts are typically effective at higher temperatures and can produce high molecular weight polyesters.
-
Organocatalysis: Metal-free organic catalysts are an emerging class of initiators for ROP. For instance, the thiono-analog of ethylene brassylate has been successfully polymerized using organocatalysts, suggesting that similar methods could be applied to ethylene dodecanedioate.[12]
The resulting poly(ethylene dodecanedioate) would be an aliphatic polyester. Based on polymers derived from similar long-chain diacids and diols, it is expected to be a semi-crystalline material with a relatively low melting point and good thermal stability.[1] The presence of both ester and ether linkages in the backbone could impart unique flexibility and degradation profiles compared to traditional polyesters. These materials could find applications as biodegradable plastics, thermoplastic elastomers, or as components in copolymer systems for drug delivery and tissue engineering.
Conclusion and Future Outlook
This compound is a readily accessible macrocyclic monomer, with a well-established and efficient industrial synthesis based on the principle of cyclizing depolymerization. Its structural characterization is straightforward using standard analytical techniques. While its primary application has been in perfumery, its potential as a monomer for polymer research is significant. Preliminary reports indicate its successful polymerization via enzymatic ROP, opening the door to the creation of novel, potentially biodegradable polyesters.
Future research should focus on a more thorough exploration of its polymerization behavior with a variety of catalytic systems to achieve high molecular weight polymers and to characterize their thermal, mechanical, and degradation properties in detail. The synthesis of copolymers incorporating this monomer could further expand the accessible range of material properties, paving the way for its use in high-performance and sustainable polymer applications.
References
-
Lo Re, G. et al. (2025). Ring-opening polymerization of ethylene brassylate in reactive extrusion and its end-of-life options. ResearchGate.
-
Manzini, B., Hodge, P., & Ben-Haida, A. (2009). Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer-supported Candida antarctica lipase B. Polymer Chemistry.
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National Center for Biotechnology Information. (n.d.). Ethylene dodecanedioate. PubChem Compound Database.
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Guidechem. (n.d.). This compound 54982-83-1 wiki.
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Li, X. (n.d.). Modern Macrolactonization Techniques. Thieme Chemistry.
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Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1).
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ChemicalBook. (n.d.). This compound | 54982-83-1.
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Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
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The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF).
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Organocatalytic Ring-opening Polymerization of Thionolactones: Anything O Can Do, S Can Do Better. (2020). Polymer Chemistry.
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Heise, A., & Woerd, M. V. D. (n.d.). Waterborne polymers and coatings from bio-based butenolides. Green Chemistry.
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Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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Made-in-China.com. (n.d.). Musk C-14 / 1, 4-Dioxacyclohexadecane-5, 16-Dione CAS 54982-83-1 for Organic Synthesis Intermediate.
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ChemicalBook. (n.d.). This compound | 54982-83-1.
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The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate.
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ECHEMI. (n.d.). 54982-83-1, Ethylene dodecanedioate Formula.
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ResearchGate. (n.d.). Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties.
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ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem.
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1,4-Dioxacyclohexadecane-5,16-dione chemical structure and CAS number
Prepared by: Gemini, Senior Application Scientist
Introduction
1,4-Dioxacyclohexadecane-5,16-dione, a 16-membered macrocyclic dilactone, is a molecule of significant industrial importance, primarily within the fragrance sector. While its commercial applications are well-established, its structural class—the macrocyclic lactones—represents a cornerstone of therapeutic drug development, encompassing critical antibiotics, antiparasitic agents, and antifungals. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, structure, synthesis, and physicochemical properties.
Aimed at researchers, scientists, and drug development professionals, this document bridges the gap between the compound's industrial use and its scientific context. We will explore its synthesis with a detailed, field-proven protocol, present its spectroscopic signature for unambiguous identification, and discuss its established applications. Furthermore, we will contextualize its structure within the broader field of pharmacologically active macrocycles, offering insights for professionals exploring novel molecular scaffolds.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for research and development. This compound is registered under a specific CAS number and is known by several synonyms in industrial and scientific literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54982-83-1 | [2][3] |
| Molecular Formula | C₁₄H₂₄O₄ | [3] |
| Molecular Weight | 256.34 g/mol | [1][4] |
| Common Synonyms | Zenolide, Ethylene dodecanedioate, Musk C-14, Arova 16 | [2][4] |
| Canonical SMILES | C1CCCCCC(=O)OCCOC(=O)CCCC1 | [5] |
Molecular Structure
The molecule features a 16-membered macrocyclic ring, which includes two ester functionalities (lactone groups) and two ether linkages, classifying it as a dilactide.[4] The large, flexible ring structure is a key determinant of its physical properties, particularly its musk-like odor profile.
To be rendered by a Graphviz engine. A simplified 2D representation of this compound.
Synthesis and Manufacturing
The industrial synthesis of this compound is a robust two-stage process rooted in classic polymer chemistry. The causality behind this choice is driven by the need for high-volume, cost-effective production, which direct macrocyclization reactions often cannot provide due to challenges with high-dilution conditions. The process involves the formation of a linear polyester followed by a controlled depolymerization.[6]
Synthesis Pathway
Synthesis workflow for this compound.
Experimental Protocol (Representative)
This protocol is a self-validating system based on established chemical principles for polyesterification and thermal depolymerization, adapted from patent literature.[6] Purity of the final product should be confirmed via GC-MS and NMR spectroscopy.
Step 1: Polyesterification
-
Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with dodecanedioic acid and a molar excess of ethylene glycol (e.g., 1.5 to 2 equivalents).
-
Reaction: Heat the mixture under a slow stream of nitrogen to 150-170°C.[6] Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Continue heating until no more water is collected. The resulting viscous liquid is the linear polyester intermediate.
Step 2: Thermal Depolymerization and Purification
-
Apparatus Setup: Transfer the polyester to a distillation apparatus suitable for high vacuum (e.g., a Kugelrohr or short-path distillation setup).
-
Catalyst (Optional): While thermal depolymerization can proceed without a catalyst, transesterification catalysts like tin or titanium compounds can be used.
-
Depolymerization: Heat the polyester under high vacuum (e.g., 0.1 mbar).[6] The temperature is gradually increased, causing the polymer to "unzip" or back-bite, forming the monomeric cyclic dilactone.
-
Collection: The volatile this compound distills over and is collected as a crude product.
-
Purification: The collected distillate can be further purified by washing and/or treatment with activated carbon to yield the final product.[6]
Physicochemical and Spectroscopic Properties
The properties of this compound are well-characterized, reflecting its macrocyclic structure and primary use as a long-lasting fragrance ingredient.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow oily liquid; may solidify at low temperatures. | [4][7] |
| Odor Profile | Soft, delicate musk with sweet, waxy, and red fruit nuances. | [3][4][8][9] |
| Melting Point | ~18 °C | [4][10] |
| Boiling Point | 135 °C @ 0.1 Torr | [10] |
| Density | ~1.04 - 1.06 g/cm³ @ 25°C | [7][11] |
| Water Solubility | Very low (e.g., 75 mg/L @ 20°C) | [5] |
| LogP (Octanol/Water) | ~3.7 | [3] |
| Flash Point | ~178 °F (~81 °C) | [11] |
Spectroscopic Data for Structural Verification
For any research or development application, verifying the structure and purity of the compound is critical.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Based on its symmetrical structure, the following characteristic signals are expected:
-
A singlet or narrow multiplet around δ 4.2-4.4 ppm corresponding to the four protons of the two equivalent ethylene glycol-derived methylene groups (-O-CH₂-CH₂-O-).
-
A triplet around δ 2.2-2.4 ppm for the four protons on the carbons alpha to the carbonyl groups (-CH₂-C=O).
-
A complex series of multiplets between δ 1.2-1.7 ppm for the remaining sixteen protons of the aliphatic chain. The availability of a reference spectrum from a 300 MHz instrument has been noted in public databases.[1]
-
-
Mass Spectrometry: Electron ionization mass spectrometry provides a distinct fragmentation pattern. PubChem lists LC-ESI-ITFT data with a precursor at m/z 257.1747 ([M+H]⁺) and notable fragments including m/z 213.1486, 167.1432, and 149.1327, which are invaluable for confirming the compound's identity in complex mixtures.[1]
Applications and Scientific Context
Primary Application: Fragrance Industry
The predominant application of this compound is as a synthetic musk in the fragrance industry.[2] Its high molecular weight and low volatility make it an excellent fixative, increasing the tenacity and longevity of perfume compositions.[4] It belongs to the family of macrocyclic musks, which are considered biodegradable alternatives to older polycyclic musk compounds.[6] It is widely used in fine fragrances, personal care products like soaps and shampoos, and household cleaners.[4]
Relevance to Drug Development Professionals
While there is no documented therapeutic application or biological activity for this compound itself, its structural class is of profound importance in medicine. Macrocyclic lactones are privileged scaffolds in drug discovery, renowned for their ability to bind to complex biological targets with high affinity and specificity.[12]
-
Precedent in Medicine: Famous examples include:
-
Erythromycin: A 14-membered macrocyclic lactone that is a cornerstone antibiotic.
-
Ivermectin: A complex macrocyclic lactone widely used as an anthelmintic drug.
-
Tacrolimus: A macrolide lactone used as a potent immunosuppressant.
-
-
Toxicological Profile: Toxicological and dermatological reviews conducted for its use as a fragrance ingredient have shown that it has low acute toxicity, is not mutagenic or genotoxic, and lacks reproductive or developmental toxicity.[13][14][15] This favorable safety profile, while context-dependent, is a positive starting point for considering the scaffold in other biological applications.
For drug development professionals, this compound serves as an example of a readily synthesizable, economically viable macrocycle. Its structure, while optimized for olfaction, could serve as a starting point for library synthesis or as a scaffold for functionalization to explore new biological targets. The lack of existing research into its specific biological activities represents a potentially unexplored area of chemical space.
Safety and Handling
Based on aggregated GHS data, this compound is classified with a warning for being very toxic to aquatic life.[10][16]
-
Precautionary Statements:
-
P273: Avoid release to the environment.[16]
-
P391: Collect spillage.
-
-
Human Health: It is generally not considered irritating in single applications and is not a skin sensitizer at typical exposure levels.[13]
-
Handling: Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), are recommended. Store in a cool, well-ventilated area away from incompatible materials.
References
- Heck, H. D. (Assignee). (2000). Musk fragrances. U.S. Patent 6,034,052.
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National Center for Biotechnology Information. (n.d.). Ethylene dodecanedioate. PubChem Compound Database. Retrieved from [Link]
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Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1). Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate. The Ingredient Directory. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Ethylene brassylate and zenolide - Evaluation statement. Retrieved from [Link]
-
McGinty, D., et al. (2011). A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. Food and Chemical Toxicology, 49(Suppl. 1), S1-S21. [Link]
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The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF). Retrieved from [Link]
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Belsito, D., et al. (2011). Fragrance material review on ethylene dodecanedioate. Food and Chemical Toxicology, 49(Suppl. 1), S120-S124. [Link]
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Salvito, D., et al. (2011). Macrocyclic fragrance materials--a screening-level environmental assessment using chemical categorization. Ecotoxicology and Environmental Safety, 74(7), 1880-1887. [Link]
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ResearchGate. (n.d.). A toxicologic and dermatologic assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. Retrieved from [Link]
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Molbase. (n.d.). This compound price & availability. Retrieved from [Link]
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FlavScents. (n.d.). ethylene dodecanoate. Retrieved from [Link]
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IFF. (n.d.). Zenolide|Fragrance Ingredients. Retrieved from [Link]
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Tetrahedron. (n.d.). 54982-83-1 | this compound. Retrieved from [Link]
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ChemBK. (n.d.). 1,3-dioxacyclohexadecane-4,16-dione. Retrieved from [Link]
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physical and chemical properties of Ethylene dodecanedioate
An In-Depth Technical Guide to the Physicochemical Properties of Ethylene Dodecanedioate (CAS: 54982-83-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethylene dodecanedioate (CAS: 54982-83-1), a macrocyclic diester, is a compound of significant industrial importance, primarily utilized as a synthetic musk in the fragrance industry for its persistent, sweet, and musk-like odor profile.[1][2] Beyond its established role in perfumery, its chemical structure as a biodegradable polyester positions it as a molecule of interest for researchers in materials science and drug development. The polyester backbone, formed from ethylene glycol and a long-chain dicarboxylic acid, is analogous to scaffolds being explored for biocompatible and biodegradable polymers in applications such as tissue engineering and controlled drug release systems.[3][4] This guide provides a comprehensive technical overview of the core , its synthesis, analytical characterization, and safety considerations to support advanced research and application development.
Chemical Identity and Nomenclature
Ethylene dodecanedioate is a 16-membered macrocyclic compound containing two ester functional groups. Its formal nomenclature and structural identifiers are crucial for unambiguous scientific communication.
-
IUPAC Name : 1,4-dioxacyclohexadecane-5,16-dione[5]
-
Common Synonyms : Zenolide, Muskonate, Musk C-14, Cyclic ethylene dodecanedioate, Arova 16[2][5][8]
The chemical structure consists of a dodecanedioyl chain cyclized with an ethylene glycol unit.
Caption: Chemical Structure of Ethylene Dodecanedioate.
Physical Properties
Ethylene dodecanedioate is typically a liquid at or slightly above room temperature, with properties that are critical for its formulation in commercial products and for its handling in a laboratory setting.[5]
| Property | Value | Conditions | Source(s) |
| Appearance | Clear viscous liquid / solid; Pale yellow clear oily liquid | 20 °C / Ambient | [6][9] |
| Odor Profile | Natural musk, sweet, waxy, fatty, with animalic notes | - | [6][8] |
| Melting Point | 18.0 °C | - | [7] |
| Boiling Point | 135 °C | at 0.1 Torr | [7] |
| Density | 1.055 - 1.065 g/mL | at 20 °C | [6] |
| Refractive Index | 1.4700 - 1.4800 | at 20 °C | [6] |
| Flash Point | 182 °C | Closed Cup | [6] |
| Vapor Pressure | ~0.0001 hPa | at 25 °C (estimated) | [8] |
| Solubility | Insoluble in water. Soluble in ethanol and methanol. | 25 °C | [6][8] |
| LogP (XLogP3-AA) | 3.6 | Computed | [8] |
Chemical Properties and Reactivity
As a macrocyclic diester, the chemical behavior of Ethylene dodecanedioate is dominated by the ester linkages.
-
Stability : The compound is stable under standard storage conditions. It should be kept in a tightly closed container in a cool, dry place.[6]
-
Hydrolysis : Like all esters, it is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the macrocycle to form ethylene glycol and dodecanedioic acid. The rate of hydrolysis is slow at neutral pH but is accelerated by acids or bases. This property is fundamental to its biodegradability.
-
Incompatibilities : To maintain its integrity, contact with strong acids, strong alkalis, and potent oxidizing agents should be avoided.[10]
-
Hazardous Decomposition : When subjected to combustion, it may decompose to form carbon monoxide and other unidentified organic compounds.[10]
Synthesis and Manufacturing
The industrial synthesis of macrocyclic esters like Ethylene dodecanedioate is a multi-step process designed to favor intramolecular cyclization over intermolecular polymerization. The primary method involves the formation of a linear polyester followed by a catalyzed depolymerization under high vacuum.[3]
Step-by-Step Methodology
-
Polyesterification :
-
Reactants : Dodecanedioic acid and a molar excess of ethylene glycol.
-
Procedure : The reactants are heated together, typically in the range of 150-200 °C.[3] An esterification catalyst may be used.
-
Mechanism : A standard condensation reaction occurs, eliminating water and forming a low-molecular-weight linear polyester, oligo(ethylene dodecanedioate). The excess ethylene glycol ensures the polymer chains are terminated with hydroxyl groups.
-
Causality : This initial step creates the necessary ester linkages. Direct cyclization at this stage is inefficient due to the high concentration of reactive species, which favors linear chain growth.
-
-
Depolymerization and Cyclization :
-
Catalyst : A transesterification catalyst (e.g., tin or titanium compounds) is introduced to the oligoester melt.[11]
-
Conditions : The mixture is heated to a higher temperature (e.g., >230 °C) under high vacuum (e.g., <5 mbar).[11]
-
Mechanism : The catalyst facilitates intramolecular transesterification, or "backbiting," where a terminal hydroxyl group of a polymer chain attacks an ester linkage further down the same chain. This cleaves off a cyclic monomer (Ethylene dodecanedioate).
-
Causality : The high temperature provides the activation energy for depolymerization, while the high vacuum is critical. It continuously removes the volatile cyclic product from the reaction mixture, shifting the equilibrium from the polymer to the ring, thereby preventing re-polymerization and driving the reaction to completion.[11]
-
-
Purification : The distilled product is collected and can be further purified by fractional distillation to achieve the high purity required for fragrance applications.
Caption: General workflow for the synthesis of Ethylene Dodecanedioate.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Ethylene dodecanedioate. Reference spectra are available in curated databases such as the SpectraBase from John Wiley & Sons, sourced from Aldrich Chemical Company.[5]
Protocol: Standard Analytical Workflow
-
Sample Preparation : As the compound is a liquid or low-melting solid, it can typically be analyzed neat for IR spectroscopy (capillary cell) or dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, dilution in a volatile solvent like dichloromethane or hexane is appropriate.
-
Instrumentation : Standard laboratory spectrometers (FTIR, 300-500 MHz NMR, GC-MS) are sufficient.
-
Data Acquisition & Interpretation : Acquire spectra and compare against reference data or interpret based on characteristic chemical shifts and fragmentation patterns.
Caption: A typical analytical workflow for compound identification.
Expected Spectral Features
-
Infrared (IR) Spectroscopy : The most prominent feature in its IR spectrum is a strong absorption band around 1735 cm⁻¹ , characteristic of the C=O (ester) stretching vibration. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the methylene groups, and strong bands around 1150-1250 cm⁻¹ are due to the C-O stretching of the ester linkages.[5]
-
¹H NMR Spectroscopy : Due to the molecule's symmetry, the proton NMR spectrum is relatively simple.
-
A singlet is expected around 4.2-4.3 ppm for the four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-).
-
A triplet around 2.2-2.3 ppm corresponds to the four protons alpha to the carbonyl groups (-CH₂-COO-).
-
A series of multiplets between 1.2-1.7 ppm will represent the remaining 16 protons of the central methylene groups in the dodecanedioate chain.
-
-
¹³C NMR Spectroscopy :
-
A peak around 174 ppm for the ester carbonyl carbons (C=O).
-
A signal around 63 ppm for the carbons of the ethylene glycol unit (-O-CH₂-).
-
Signals between 24-35 ppm for the various methylene carbons (-CH₂-) in the long aliphatic chain.
-
-
Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z = 256 .[7] The fragmentation pattern would be characteristic of a long-chain diester, involving cleavages alpha to the carbonyl groups and rearrangements like the McLafferty rearrangement, leading to a series of fragment ions. Common fragments observed in its GC-MS data include ions at m/z = 98, 86, 55, and 41.[5]
Applications and Relevance in Research
Primary Application: Fragrance Industry
Ethylene dodecanedioate is highly valued as a macrocyclic musk, providing a soft, clean, and persistent base note to a wide variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[4][7] Its synthesis allows for a consistent and cost-effective alternative to naturally derived musks.
Relevance for Drug Development and Materials Science
While not a therapeutic agent itself, the structure of Ethylene dodecanedioate is highly relevant to researchers in advanced materials and drug delivery for several reasons:
-
Biodegradable Polyesters : The compound is a monomer for, and can be derived from, a biodegradable aliphatic polyester. Research into similar polyesters, such as those made from sebacic acid or dodecanedioic acid with glycerol or other diols, is a burgeoning field.[3] These polymers are being investigated for creating biocompatible scaffolds for tissue engineering, implantable medical devices, and as matrices for the sustained release of drugs.[3]
-
Model Compound : As a well-characterized, high-purity macrocycle, it can serve as a model compound for studying the enzymatic and hydrolytic degradation kinetics of polyester-based biomaterials.
-
Ring-Opening Polymerization (ROP) : Ethylene dodecanedioate can, in principle, undergo ROP to form high-molecular-weight linear polyesters. This "monomer-to-polymer" pathway is a key strategy in creating well-defined biomaterials. Studying the ROP of this and related macrocycles provides fundamental insights into polymer chemistry that can be applied to the design of novel drug delivery vehicles.[11]
Safety, Toxicology, and Environmental Fate
A thorough understanding of the safety and environmental profile is essential for responsible handling and application.
| Parameter | Result | Guideline/Species | Source(s) |
| GHS Classification | Warning : H400 - Very toxic to aquatic life | ECHA C&L Inventory | [5][7] |
| Acute Oral Toxicity | LD50 = 4,500 mg/kg | Rat | [4] |
| Acute Dermal Toxicity | LD50 ≥ 5,000 mg/kg | Rabbit | [4] |
| Skin Irritation | Non-irritating | Rabbit | [4] |
| Eye Irritation | Non-irritating | Rabbit | [4] |
| Skin Sensitization | Not a sensitizer | Guinea Pig | [4] |
| Biodegradability | Readily biodegradable | - | [4] |
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area. Use local exhaust ventilation if there is a risk of generating mists or aerosols.
-
Personal Hygiene : Follow good manufacturing practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Spill Management : In case of a spill, contain the material using sand or an inert absorbent. Prevent entry into waterways, as the material is toxic to aquatic life.[7] Dispose of waste according to local environmental regulations.
References
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PubChem. (n.d.). Ethylene dodecanedioate. National Center for Biotechnology Information. Retrieved from [Link]
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Regina, A., & Pascual, A. (2017). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 9(12), 673. Available at: [Link]
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Ventura, S.L. (n.d.). ETHYLENE DODECANEDIOATE. Retrieved from [Link]
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Plastics Engineering. (2024). MacroCycle's Molecular Approach to PET and Polyester Recycling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Retrieved from [Link]
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FlavScents. (n.d.). ethylene dodecanoate. Retrieved from [Link]
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Belsito, D., et al. (2011). Fragrance material review on ethylene dodecanedioate. Food and Chemical Toxicology, 49 Suppl 1, S120-S124. Available at: [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate. Retrieved from [Link]
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Scentree. (n.d.). Ethylene dodecanedioate (CAS 54982-83-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 1,4-Dioxacyclohexadecane-5,16-dione
Introduction
1,4-Dioxacyclohexadecane-5,16-dione, a macrocyclic dilactone with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol , is a molecule of significant interest in the fields of fragrance chemistry and materials science.[1] Its sixteen-membered ring structure, containing two ester functional groups, imparts unique physicochemical properties that are a subject of ongoing research. A thorough understanding of its molecular structure and purity is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.
This technical guide provides a detailed exploration of the spectroscopic signature of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subsequent sections will delve into the theoretical underpinnings of each technique, present predicted and experimental data, and offer in-depth analysis to elucidate the relationship between the molecule's structure and its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical techniques used to characterize such macrocyclic compounds.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the carbon and oxygen atoms is provided to facilitate the discussion of the NMR and mass spectrometry data.
Sources
Part 1: Unveiling Zenolide: A Profile of a Macrocyclic Dilactone
An In-Depth Technical Guide to Zenolide and its Potential as a Monomer for Advanced Polyester Synthesis
This guide provides a comprehensive technical overview of Zenolide, a macrocyclic dilactone, and explores its theoretical potential as a monomer for the synthesis of novel biodegradable polyesters. While Zenolide is commercially established in the fragrance industry, its application in polymer chemistry, particularly for biomedical applications, represents a frontier of materials science. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new monomers for advanced drug delivery systems.
Zenolide®, a commercial product of International Flavors & Fragrances (IFF), is chemically known as 1,4-dioxacyclohexadecane-5,16-dione.[1][2] It is a 16-membered macrocyclic lactide belonging to the family of aliphatic polyester derivatives.[1] This synthetic musk is valued in the fragrance industry for its soft, delicate, and slightly fruity musk scent.[2][3]
Chemical and Physical Properties
A thorough understanding of Zenolide's properties is crucial for evaluating its potential as a monomer.
| Property | Value | Source |
| CAS Number | 54982-83-1 | [2][3] |
| Chemical Formula | C₁₄H₂₄O₄ | [3] |
| Molecular Weight | 256.2 g/mol | [3] |
| Appearance | Colorless liquid to solid | [2][4] |
| Melting Point | 16.7°C | |
| Boiling Point | 337.3°C | [2] |
| Water Solubility | 75 mg/L at 20°C | |
| Log P | 3.7 | [3] |
Table 1: Physicochemical Properties of Zenolide.
The structure of Zenolide, a 16-membered ring containing two ester linkages, is the key to its potential for polymerization.[1]
Caption: Chemical structure of Zenolide (this compound).
Part 2: Polyester Synthesis via Ring-Opening Polymerization (ROP)
Aliphatic polyesters are a cornerstone of biodegradable polymers for biomedical applications, with well-established examples including polylactide (PLA), poly(lactide-co-glycolide) (PLGA), and polycaprolactone (PCL).[5] These polymers are prized for their biocompatibility and tunable degradation profiles.[6] The primary method for synthesizing high molecular weight polyesters from cyclic ester monomers (lactones) is Ring-Opening Polymerization (ROP).[7]
The Mechanism of Ring-Opening Polymerization
ROP is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[8] The driving force for this reaction is often the release of ring strain in the monomer.[7] ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms.[9]
Caption: Generalized workflow of Ring-Opening Polymerization.
For the polymerization of lactones like Zenolide, metal-based catalysts such as tin(II) octoate are commonly employed, proceeding via a coordination-insertion mechanism. Enzymatic catalysis using lipases is also a viable and greener alternative.[10]
Hypothetical Synthesis of Poly(Zenolide)
While there is no published data on the polymerization of Zenolide for biomedical applications, we can extrapolate a potential synthetic protocol based on established methods for other macrocyclic lactones.
Experimental Protocol: Ring-Opening Polymerization of Zenolide
-
Monomer and Catalyst Preparation:
-
Dry Zenolide monomer under vacuum at a temperature above its melting point (e.g., 25-30°C) for 24 hours to remove any residual water.
-
Prepare a stock solution of the catalyst (e.g., tin(II) octoate in anhydrous toluene).
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the purified Zenolide monomer.
-
Heat the flask to the desired reaction temperature (typically between 100-140°C) to ensure the monomer is in a molten state.
-
Inject the catalyst solution into the molten monomer with vigorous stirring. The monomer-to-catalyst ratio will determine the final molecular weight of the polymer.
-
Allow the polymerization to proceed for a predetermined time (ranging from a few hours to several days), depending on the desired conversion and molecular weight. The viscosity of the reaction mixture will increase as the polymerization progresses.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a solid or a highly viscous liquid.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., cold methanol or hexane). This step removes unreacted monomer and catalyst residues.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
-
Part 3: Potential Properties and Applications of Poly(Zenolide) in Drug Delivery
The properties of a hypothetical Poly(Zenolide) would be dictated by its molecular weight, crystallinity, and the long aliphatic chain of the Zenolide monomer.
Predicted Properties
-
Biodegradability and Biocompatibility: As an aliphatic polyester, Poly(Zenolide) is expected to be biodegradable through hydrolysis of its ester bonds.[6] The degradation products would be the monomer or its linear hydroxy acid form, which would need to be assessed for biocompatibility.
-
Mechanical Properties: The long, flexible aliphatic chain within the Zenolide monomer unit would likely result in a polymer with a low glass transition temperature and elastomeric properties, similar to polycaprolactone.
-
Drug Encapsulation: The hydrophobic nature of Poly(Zenolide) would make it a suitable candidate for the encapsulation of hydrophobic drugs, a common application for biodegradable polyesters in drug delivery.
Potential Drug Delivery Applications
Drawing parallels with established biodegradable polyesters, Poly(Zenolide) could be explored for various drug delivery systems:
-
Nanoparticles and Microspheres: For controlled release of therapeutic agents.[5] The formulation of nanoparticles from biodegradable polyesters is a well-established technique for improving drug bioavailability and providing targeted delivery.[11]
-
Injectable Implants: The elastomeric nature of the polymer could be advantageous for developing in-situ forming implants for sustained drug release.
-
Electrospun Scaffolds: For applications in tissue engineering and regenerative medicine, where the scaffold can provide mechanical support and release bioactive molecules.
Caption: Logical flow from Poly(Zenolide) properties to applications.
Part 4: Future Directions and Conclusion
The exploration of Zenolide as a monomer for polyester synthesis presents an exciting opportunity for the development of new biomaterials. While this guide provides a theoretical framework, extensive experimental validation is required. Future research should focus on:
-
Optimizing the polymerization of Zenolide to achieve high molecular weight polymers with controlled properties.
-
Characterizing the physicochemical and mechanical properties of Poly(Zenolide).
-
Evaluating the in vitro and in vivo biocompatibility and biodegradability of the polymer and its degradation products.
-
Assessing the drug encapsulation and release kinetics for various therapeutic agents.
References
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Musk C14 Zenolide (CAS 54982-83-1) - Scentspiracy. (n.d.). Retrieved from [Link]
-
Zenolide|Fragrance Ingredients - IFF. (n.d.). Retrieved from [Link]
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Zenolide (IFF) - The Perfumers Apprentice. (n.d.). Retrieved from [Link]
-
Ethylene brassylate and zenolide - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Zenolide D IFF - Discover this Clean and Fruity Musk - Perfume Extract. (n.d.). Retrieved from [Link]
- Chasin, M., & Langer, R. (Eds.). (1990). Biodegradable Polymers as Drug Delivery Systems. Marcel Dekker.
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The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Biodegradable Polymers and their Role in Drug Delivery Systems. (2018). Biomedical Research and Clinical Practice, 3(1).
- Biodegradable Polymers as Drug Delivery Systems. (2021).
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2015). Polymers, 7(8), 1513-1552.
- Recent Advances in the Enzymatic Synthesis of Polyester. (2022). Polymers, 14(19), 4075.
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2.8: Ring-Opening Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved from [Link]
-
Ring Opening Polymerisation. (2020, July 11). [Video]. YouTube. Retrieved from [Link]
-
Ring Opening Polymerization (ROP). (2024, February 4). [Video]. YouTube. Retrieved from [Link]
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Introduction: The Critical Role of Thermal Analysis in the Development of Macrocyclic Lactone-Based Pharmaceuticals
An In-Depth Technical Guide to the Thermal Properties of 1,4-Dioxacyclohexadecane-5,16-dione for Pharmaceutical Research and Development
Macrocyclic lactones represent a structurally diverse class of molecules with significant applications in the pharmaceutical industry. They are the active components in a range of antiparasitic drugs and have also been investigated for their immunosuppressive properties.[1][2][3] The formulation of these active pharmaceutical ingredients (APIs) into stable, safe, and effective drug products is a paramount challenge in pharmaceutical development. A thorough understanding of the API's physical and chemical properties is fundamental to this process, with thermal properties being of particular importance.
This technical guide provides a comprehensive overview of the known thermal properties of this compound (also known as Ethylene dodecanedioate or Zenolide), a representative macrocyclic dilactone. The thermal behavior of a compound dictates its stability under various storage and processing conditions, influences its bioavailability, and is a key determinant in its compatibility with pharmaceutical excipients.[4][5] In preformulation studies, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for predicting the stability of the final drug product, thereby mitigating risks of costly formulation failures and ensuring therapeutic efficacy and safety.[6][7]
This guide is intended for researchers, scientists, and drug development professionals, offering both a consolidation of existing data and a practical framework for the experimental characterization of this and similar macrocyclic compounds.
Physicochemical and Thermal Characteristics of this compound
This compound is a 16-membered macrocyclic dilactone. Its fundamental physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | Ethylene dodecanedioate, Zenolide, Musk C-14 | [8][9] |
| CAS Number | 54982-83-1 | [8][9] |
| Molecular Formula | C₁₄H₂₄O₄ | [8] |
| Molecular Weight | 256.34 g/mol | [8] |
| Appearance | Colorless to pale yellowish oily liquid; can solidify at colder temperatures. | [10] |
Table 2: Thermal Properties of this compound
| Thermal Property | Value | Remarks | Source(s) |
| Melting Point | 18.0 °C | Solidifies at colder temperatures. | [11][12] |
| Boiling Point | 337.30 °C at 1,013 hPa (calculated) 135 °C at 0.1 Torr | The significant variation is due to the difference in pressure. | [11][13] |
| Flash Point | 81.11 °C (TCC) 239.1 °C | Discrepancy in reported values may be due to different measurement methods. | [10][11][14] |
| Auto-ignition Temperature | 395 °C at 1,013 hPa | Provides an indication of the upper limit of thermal stability in the presence of air. | [13] |
| Heat Capacity | Data not available | For many organic molecules and pharmaceutical excipients, heat capacity values typically range from 1 to 2 J/g·K. Experimental determination via DSC is recommended. | [15] |
| Thermal Conductivity | Data not available | Esters generally have low thermal conductivity, typically in the range of 0.1 to 0.2 W/m·K. This property is important for heat transfer calculations during processing. | [16][17] |
Experimental Determination of Thermal Properties: Methodologies and Interpretation
To address the gaps in the existing data and to ensure the quality and consistency of pharmaceutical materials, direct experimental measurement of thermal properties is essential. DSC and TGA are the cornerstone techniques for this purpose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions such as melting, crystallization, and glass transitions, and for determining the heat capacity of a material.[7] In the context of drug development, DSC is crucial for assessing the purity of an API, studying polymorphism, and, critically, for screening for potential drug-excipient incompatibilities.[6] An interaction between a drug and an excipient can be identified by the appearance of new thermal events, or shifts in the melting endotherms of the individual components in the DSC thermogram of their physical mixture.[4][5]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material due to volatilization during the analysis.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for instance, -20 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point, for example, 50 °C.
-
A nitrogen purge gas at a flow rate of 20-50 mL/min is typically used to maintain an inert atmosphere.
-
-
Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature and the peak of the melting endotherm, as well as the enthalpy of fusion (ΔHfus) by integrating the peak area.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This technique is essential for determining the thermal stability and decomposition profile of a material. It can quantify the loss of volatiles, such as water or residual solvents, and identify the temperature at which significant degradation begins.[6][15] For a pharmaceutical ingredient, this information is vital for establishing appropriate drying conditions, processing temperatures, and storage recommendations to ensure long-term stability.
-
Sample Preparation: Place a slightly larger sample, typically 5-10 mg, of this compound into a TGA crucible (ceramic or platinum).
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature, for example, 600 °C, at a constant heating rate of 10 °C/min.
-
The analysis is typically run under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The resulting plot of mass versus temperature is analyzed to identify the onset temperature of decomposition, which is a key indicator of the material's thermal stability.
Conclusion and Future Outlook
This compound possesses a defined melting point and its boiling point varies significantly with pressure, which is typical for compounds of this nature. Its high auto-ignition temperature suggests good thermal stability. However, this guide also highlights the absence of publicly available experimental data for key thermal parameters such as heat capacity and thermal conductivity. For a comprehensive understanding of its behavior in pharmaceutical processing and formulation, the experimental determination of these properties, along with detailed DSC and TGA characterization, is strongly recommended. The protocols outlined herein provide a robust starting point for such investigations. A complete thermal profile will enable formulators to confidently select compatible excipients, define stable processing parameters, and ultimately develop safe and effective drug products based on this and other macrocyclic lactones.
References
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Gombás, A., et al. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Journal of Pharmaceutical and Biopharmaceutical Research, 1(4). Available at: [Link]
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Jain, A. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Acta Scientific Pharmaceutical Sciences, 3(11), 108-111. Available at: [Link]
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International Flavors & Fragrances. (2019). SAFETY DATA SHEET: ZENOLIDE. Available at: [Link]
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The Fragrance Conservatory. Ethylene dodecanedioate. Available at: [Link]
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Sun, C. C., et al. (2018). Thermal properties of compacted pharmaceutical excipients. International Journal of Pharmaceutics, 536(1), 266-273. Available at: [Link]
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TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]
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Gajera, B. Y., et al. (2013). DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS. PharmaTutor, 1(1), 39-48. Available at: [Link]
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Matmatch. Thermal Conductivity of Esters - Table. Available at: [Link]
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Hangzhou FandaChem Co.,Ltd. ETHYLENE DODECANEDIOATE. Available at: [Link]
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Singh, R., et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25686–25694. Available at: [Link]
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PubChem. Ethylene dodecanedioate. Available at: [Link]
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Lifschitz, A., et al. (2015). Chemical structure of the main marketed macrocyclic lactone anthelmintics. ResearchGate. Available at: [Link]
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Plumb, D. C. (2018). MACROCYCLIC LACTONES. In Plumb's Veterinary Drug Handbook. Available at: [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Macrocyclic lactones chemical review. Available at: [Link]
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The Good Scents Company. ethylene dodecanoate zenolide (IFF). Available at: [Link]
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Wang, Y., et al. (2022). Thermal Conductivity of the Binary Mixtures of N-Heptane and Fatty Acid Esters: Measurement and Correlation. Molecules, 27(23), 8205. Available at: [Link]
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Barbera, M. C., et al. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials, 14(16), 4683. Available at: [Link]
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Sari, A., & Al-Ahmed, A. (2021). The Thermal Properties of the Synthesized Esters before and after EG Adding. ResearchGate. Available at: [Link]
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The Fragrance Conservatory. Ethylene dodecanedioate. Available at: [Link]
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Vakhitova, L. N., et al. (2022). Macrocyclic Ionic Liquids with Amino Acid Residues: Synthesis and Influence of Thiacalix[14]arene Conformation on Thermal Stability. Molecules, 27(19), 6296. Available at: [Link]
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Dusek, K. (2017). Volume Phase Transition in Gels: Its Discovery and Development. Gels, 3(4), 44. Available at: [Link]
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Xenocs. (n.d.). Mimicking nature: a shear-induced phase transition in poly(ethylene oxide). Available at: [Link]
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Pulido, A., et al. (2013). Phase transition between cubic and monoclinic polymorphs of the tetracyanoethylene crystal: the role of temperature and kinetics. CrystEngComm, 15(40), 8097-8105. Available at: [Link]
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solubility of 1,4-Dioxacyclohexadecane-5,16-dione in common solvents
An In-depth Technical Guide to the Solubility of 1,4-Dioxacyclohexadecane-5,16-dione
Introduction
This compound (CAS No. 54982-83-1), a 16-membered macrocyclic lactide, is a molecule of significant interest in the fields of perfumery and materials science.[1] Also known by trade names such as Zenolide or Musk C-14, its distinct, soft musk scent has cemented its role as a key component in modern fragrance formulations.[1][2][3] For researchers, formulation chemists, and drug development professionals, a thorough understanding of a compound's solubility is a foundational requirement. It dictates the choice of solvent systems for analytical studies, dictates the feasibility of formulations, and influences reaction kinetics in synthetic applications.
This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond a simple recitation of data, we will explore the physicochemical properties that govern its solubility, present available quantitative data, and provide a robust, field-proven protocol for its empirical determination. This document is designed to equip the scientist with both the theoretical framework and the practical methodology required to effectively work with this versatile macrocycle.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a molecule is not an arbitrary characteristic; it is a direct consequence of its structure, polarity, size, and intermolecular forces. An analysis of the key physicochemical properties of this compound provides a strong predictive foundation for its behavior in various solvents.
The molecule's large, nonpolar hydrocarbon backbone, punctuated by two ester functional groups, is the primary determinant of its solubility profile. The calculated LogP (a measure of lipophilicity) of approximately 3.6 indicates a strong preference for nonpolar, lipophilic environments over aqueous ones.[2][4] The Topological Polar Surface Area (TPSA) of 52.6 Ų, derived from the oxygen atoms in the ester groups, suggests a modest capacity for polar interactions, such as hydrogen bonding with protic solvents.[5] However, the influence of the large, nonpolar carbocyclic ring dominates, rendering the molecule overwhelmingly hydrophobic.
| Property | Value | Source(s) |
| CAS Number | 54982-83-1 | [3][5][6] |
| Molecular Formula | C₁₄H₂₄O₄ | [3][4][5] |
| Molecular Weight | 256.34 g/mol | [3][4][5] |
| Appearance | Pale yellow or water-white oily liquid | [1][7] |
| LogP | ~3.6 | [2][4] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Vapor Pressure | 0.028 Pa @ 25°C | [1][2] |
The relationship between these molecular properties and solubility can be visualized as follows:
Figure 1: Relationship between molecular properties and solubility.
Part 2: Quantitative Solubility Data in Common Solvents
Empirical data confirms the theoretical predictions. This compound exhibits good to excellent solubility in common organic solvents, particularly those with low to moderate polarity. Its aqueous solubility is, as expected, very limited. It is important to note the variability in reported aqueous solubility values, which can stem from differences in experimental methods (e.g., estimation vs. shake-flask) and conditions (temperature, pH).
| Solvent | Solvent Type | Solubility (g/L) | Temperature (°C) | Source(s) |
| Water | Polar Protic | 0.0054 | 25 (est.) | [7] |
| 0.075 | 20 | [2] | ||
| 6.2 | 25 | [5] | ||
| Methanol | Polar Protic | 103.89 | 25 | [4] |
| Ethanol | Polar Protic | 78.71 | 25 | [4] |
| Isopropanol | Polar Protic | 64.47 | 25 | [4] |
| Propylene Glycol | Polar Protic | Slightly Soluble | Not Specified | [7] |
| Fixed Oils | Nonpolar | Soluble | Not Specified | [7] |
The data clearly shows that while it is sparingly soluble in water, its solubility increases dramatically in organic alcohols. The trend within the alcohols (Methanol > Ethanol > Isopropanol) correlates inversely with the decreasing polarity and increasing steric hindrance of the solvent, highlighting the delicate balance of interactions at play. Its miscibility with "standard perfumery solvents" and fixed oils further underscores its lipophilic nature.[1]
Part 3: Experimental Protocol for Solubility Determination
For applications requiring precise solubility data under specific conditions, empirical determination is essential. The isothermal shake-flask method is a gold-standard, reliable technique for quantifying the solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Protocol:
-
Preparation of Solvent System: Equilibrate the chosen solvent to the target temperature (e.g., 25°C) in the temperature-controlled shaker for at least 1 hour.
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials (typically in triplicate). The key is to add enough solid so that a visible amount remains undissolved at equilibrium, ensuring saturation.
-
Equilibration: Add a precise volume of the pre-equilibrated solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
Agitation: Place the vials in the temperature-controlled orbital shaker. Agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Causality Note: Continuous agitation is critical to maximize the surface area of the solute in contact with the solvent, while a prolonged equilibration time is necessary to ensure the dissolution rate equals the precipitation rate.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial. Trustworthiness Note: Filtration is a crucial self-validating step to ensure no solid microparticles are carried over, which would artificially inflate the measured solubility.
-
Dilution: Accurately dilute the filtered saturate solution with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. The concentration of this compound is determined by comparing the instrument response to a standard calibration curve.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results from the triplicate experiments should be averaged.
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An In-Depth Technical Guide to 1,4-Dioxacyclohexadecane-5,16-dione: From Synthesis to Advanced Applications
This guide provides a comprehensive technical overview of 1,4-Dioxacyclohexadecane-5,16-dione, a macrocyclic dilactone of significant interest. Primarily known for its application in the fragrance industry, its monomeric structure presents compelling opportunities in polymer chemistry, particularly for professionals in drug development and materials science. This document will delve into its fundamental properties, detailed synthesis and characterization protocols, and its potential as a building block for advanced, biocompatible polymers.
Core Molecular Profile
This compound, also widely known by synonyms such as Ethylene dodecanedioate or the trade name Zenolide®, is a 16-membered macrocyclic ester.[1][2] Its structure, featuring two ester linkages derived from dodecanedioic acid and ethylene glycol, is key to both its olfactory properties and its utility as a monomer.[3]
Physicochemical and Structural Data
A summary of the key quantitative properties of this compound is presented below. These parameters are critical for its handling, purification, and application in both fragrance formulation and polymer synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₄O₄ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| CAS Number | 54982-83-1 | [1] |
| Appearance | Colorless to pale yellowish oily liquid | |
| Melting Point | ~18 °C | |
| Boiling Point | 135 °C at 0.1 Torr | [4] |
| Water Solubility | 6.2 mg/L at 25 °C (Slightly soluble) | [5] |
| LogP | 3.65 | [4] |
Synthesis and Purification: A Self-Validating Protocol
The industrial synthesis of this compound is a robust two-stage process. This methodology is designed for high yield and purity, which is crucial for both its use as a high-fidelity fragrance component and as a monomer for polymerization where impurities can terminate chain growth. The process involves an initial polyesterification followed by a catalyzed thermal depolymerization.[3][6]
Synthesis Workflow Diagram
The following diagram illustrates the two-stage synthesis pathway from the starting dicarboxylic acid and diol to the final macrocyclic product.
Caption: Two-stage synthesis and purification workflow for this compound.
Detailed Experimental Protocol
Part 1: Oligoester Formation
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a temperature probe, and a distillation head is charged with dodecanedioic acid and a molar excess of ethylene glycol (e.g., 2:1 molar ratio of glycol to acid).
-
Esterification: The mixture is heated to 150-170 °C under a slow stream of inert gas (e.g., nitrogen) to facilitate the removal of water formed during the reaction.[6]
-
Causality Insight: The excess of ethylene glycol drives the equilibrium towards ester formation according to Le Châtelier's principle. Continuous removal of water is critical to achieve a high degree of polymerization.
-
-
Monitoring: The reaction is monitored by measuring the amount of water collected or by analyzing the acid number of the reaction mixture. The process is continued until a linear oligoester of the desired average molecular weight is formed.
-
Result: A viscous, linear polyester oligomer of ethylene glycol and dodecanedioic acid.
Part 2: Catalytic Depolymerization and Cyclization
-
Catalyst Addition: The oligoester from Part 1 is transferred to a high-temperature distillation apparatus. A suitable transesterification catalyst, such as dibutyltin oxide, is added (typically 0.1-0.5% by weight).[6]
-
Depolymerization: The mixture is heated to a higher temperature, typically between 260-270 °C, under reduced pressure (vacuum).[6]
-
Causality Insight: At this high temperature and low pressure, the reaction equilibrium shifts from polymerization to depolymerization. The catalyst facilitates intramolecular transesterification ("backbiting"), leading to the formation of the thermodynamically stable 16-membered cyclic dilactone, which is volatile under these conditions.
-
-
Product Collection: The formed this compound is continuously distilled from the reaction mixture as it forms and is collected in a cooled receiver. This immediate removal from the reaction pot prevents its re-polymerization or degradation.
Part 3: Purification
-
Fractional Distillation: The crude distillate from Part 2 is purified by fractional vacuum distillation. This step is crucial to remove any unreacted starting materials, linear oligomers, and other cyclic species, yielding a product with >99% purity.
-
Trustworthiness Check: Purity is paramount. For fragrance applications, impurities would alter the scent profile. For polymerization, impurities can act as chain terminators or introduce undesirable properties into the final polymer.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph equipped with a low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.[7]
-
GC Method Parameters:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Oven Program: Initial temperature of 60 °C, ramp at 20 °C/min to 200 °C, then ramp at 20 °C/min to 320 °C and hold for 10 minutes.[7]
-
Causality Insight: This temperature program ensures the separation of the target molecule from any lower-boiling point impurities and higher-boiling point oligomers.
-
-
MS Method Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be compared against a reference library, exhibiting characteristic fragments such as m/z 55, 98, and the molecular ion peak.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure. Spectral data available from public repositories can be used for verification.[1]
-
¹H NMR: The spectrum will show characteristic signals for the methylene protons of the ethylene glycol unit (-O-CH₂-CH₂-O-) and the aliphatic chain of the dodecanedioate moiety.
-
¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon of the ester groups and the distinct carbons of the aliphatic backbone and the ethylene glycol segment.
Applications in Drug Development and Polymer Science
While established in perfumery, the true potential of this compound for an audience of drug development professionals lies in its role as a monomer for creating advanced biodegradable polyesters.
Ring-Opening Polymerization (ROP)
As a dilactone, this molecule is an ideal candidate for Ring-Opening Polymerization (ROP). This is a chain-growth polymerization technique that allows for the synthesis of high molecular weight aliphatic polyesters with controlled microstructures.[8]
Caption: Ring-Opening Polymerization of the dilactone to form a linear polyester.
The resulting polyester is structurally similar to well-known biocompatible polymers like poly(ε-caprolactone) (PCL).[9] These materials are highly valued in the biomedical field for their predictable degradation via hydrolysis of the ester bonds and their excellent safety profile.[10]
Relevance to Drug Delivery Systems
The polyesters derived from this compound can be engineered into various drug delivery platforms.
-
Copolymerization for Tunable Properties: By copolymerizing this dilactone with other cyclic esters (e.g., lactide, glycolide, caprolactone) or by creating block copolymers with hydrophilic segments like poly(ethylene glycol) (PEG), researchers can precisely tune the properties of the final material.[9][11] This allows for control over:
-
Degradation Rate: Adjusting the monomer ratio can control how quickly the polymer matrix erodes to release the drug.
-
Drug-Polymer Miscibility: The chemical nature of the polymer can be matched to the drug to improve loading efficiency and stability.
-
Hydrophilicity/Hydrophobicity: Incorporating PEG can create amphiphilic copolymers that self-assemble into micelles or nanoparticles in aqueous environments, suitable for encapsulating hydrophobic drugs.[12][13]
-
-
Potential Applications:
-
Sustained-Release Implants: The biocompatible polyester can be formulated into solid implants for long-term, localized drug delivery.
-
Nanoparticles for Targeted Delivery: Amphiphilic block copolymers can form the basis of "stealth" nanoparticles that circulate in the bloodstream for longer periods, potentially reaching target tissues.
-
Scaffolds for Tissue Engineering: The polymer can be used to create biodegradable scaffolds that support cell growth while releasing therapeutic agents.
-
Safety and Environmental Profile
For any material intended for biomedical application, a thorough understanding of its safety is non-negotiable. As a macrocyclic musk, this compound is considered to have a better environmental and safety profile than older classes of synthetic musks (nitro- and polycyclic musks) due to better biodegradability.[14] However, aggregated GHS data indicates it is very toxic to aquatic life, a factor primarily of concern for environmental release during large-scale manufacturing rather than for its use in contained biomedical devices.[1] Human health assessments have generally considered it to be of low concern.[1]
Conclusion
This compound is a versatile molecule with a well-established identity in the fragrance industry and burgeoning potential in advanced materials science. For researchers and professionals in drug development, its true value is unlocked when viewed as a functional monomer. Through controlled ring-opening polymerization, it can be transformed into biodegradable polyesters with tunable properties, offering a robust platform for the design of next-generation drug delivery systems, from long-acting implants to sophisticated nanocarriers. The self-validating synthesis and purification protocols ensure the high-purity material required for these demanding applications, paving the way for innovation at the interface of polymer chemistry and medicine.
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Serrano-Aroca, Á., et al. (2021). Functional Polymers from Macrolactones. DCU Research Repository. [Link]
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Spectroscopy Online. (2023). Interpreting Metabolites and Biosynthetic Pathways of Musk with GC–MS.[Link]
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Taylor & Francis Group. (2021). Biobased Polyesters Derived from (Macro)Cyclic Esters. In Bio-Based Polymers. [Link]
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health and safety data for Ethylene dodecanedioate
An In-depth Technical Guide to the Health and Safety of Ethylene Dodecanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for Ethylene Dodecanedioate (CAS 54982-83-1), a macrocyclic musk used as a fragrance ingredient.[1][2][3] As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and practical application in a research and development setting.
Chemical Identity and Physical Properties
Ethylene Dodecanedioate, also known as 1,4-dioxacyclohexadecane-5,16-dione, is a synthetic fragrance with a delicate, musk-like scent.[2][3] It is a colorless to pale yellow oily liquid at room temperature.[4][5] Understanding its physical and chemical properties is fundamental to its safe handling and use.
Table 1: Physical and Chemical Properties of Ethylene Dodecanedioate
| Property | Value | Source(s) |
| Molecular Formula | C14H24O4 | [2][6] |
| Molecular Weight | 256.34 g/mol | [2][6] |
| Appearance | Colorless to pale yellow, clear oily liquid | [4][5] |
| Odor | Sweet, musk-like, fatty, waxy | [6] |
| Flash Point | 166 °C at 1.013 hPa | [4] |
| Vapor Pressure | 0.00028 hPa at 25 °C | [4][7] |
| Water Solubility | 0.075 g/L at 20 °C | [4][7] |
| Auto-ignition Temperature | 395 °C at 1.013 hPa | [4][7] |
| Specific Gravity | 1.040 to 1.060 @ 25°C | [5] |
Toxicological Profile and Hazard Identification
Ethylene Dodecanedioate has undergone toxicological and dermatological reviews to assess its safety as a fragrance ingredient.[1][8] The available data indicates a low order of acute toxicity.[9] It is not classified as a carcinogen.[10]
Hazard Statements:
-
May be harmful if swallowed.[9]
-
Causes mild skin irritation.[9]
-
Harmful to aquatic life with long-lasting effects.[9]
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Method/Guideline | Source(s) |
| Acute Oral Toxicity (LD50) | 4,500 mg/kg | Rat | - | [9] |
| Acute Dermal Toxicity (LD50) | >= 5,000 mg/kg | Rabbit | - | [9] |
| Skin Irritation | No skin irritation | Rabbit | OECD Test Guideline 404 | [9] |
| Eye Irritation | No eye irritation | Rabbit | OECD Test Guideline 405 | [9] |
| Sensitization | Causes no sensitization | Guinea pig | OECD Test Guideline 406 | [9] |
| Genotoxicity | Not genotoxic | - | - | [8] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are crucial to minimize exposure and ensure the integrity of Ethylene Dodecanedioate.
Handling
-
Ventilation: Use local exhaust ventilation in areas where the material is openly handled, weighed, or measured to avoid excessive inhalation of vapors.[4][9] General dilution ventilation of the work area is also recommended.[9]
-
Personal Hygiene: Follow good manufacturing practices for housekeeping and personal hygiene.[7][9] Wash any exposed skin immediately after contact and before breaks, meals, and at the end of the work period.[7][9] Contaminated clothing should be thoroughly cleaned before reuse.[9]
-
Temperature Control: Keep all heated processes at the lowest necessary temperature to minimize the emission of volatile chemicals.[4][7]
Storage
-
Container Requirements: Store in a cool, dry, well-ventilated area away from heat sources.[4][7][9] Keep containers upright and tightly closed when not in use.[4][7][9]
-
Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[4][7]
-
Ignition Sources: Keep away from ignition sources and naked flames.[4][7][9]
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the primary means of minimizing exposure. However, appropriate PPE is essential for certain tasks.
Engineering Controls
-
Ventilation: Local exhaust and general dilution ventilation are key to controlling airborne concentrations.[4][9]
-
Closed Systems: Where feasible, use closed systems for transferring and processing this material.[7]
Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
-
Eye Protection: Use tight-fitting goggles, a face shield, or safety glasses with side shields if there is a potential for eye contact.[7][10]
-
Hand Protection: Use chemically resistant gloves to avoid skin contact.[7][10][11]
-
Respiratory Protection: In most situations with adequate engineering controls, respiratory protection is not required.[4][9] However, if a major spill occurs or ventilation is inadequate, a self-contained breathing apparatus is recommended.[7][9]
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Zenolide: A Technical Guide to its Discovery, Synthesis, and Scientific History
Abstract
Zenolide, chemically designated as 1,4-dioxacyclohexadecane-5,16-dione, is a synthetic macrocyclic lactide that has carved a niche for itself primarily in the fragrance industry. Its history is deeply rooted in the pioneering work on macrocyclic compounds that garnered a Nobel Prize. This technical guide provides an in-depth exploration of Zenolide, from its conceptual origins and discovery to its synthesis and physicochemical properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with technical details, offering a comprehensive overview of this unique molecule. While its current applications are confined to perfumery, its structural class—macrocyclic lactones—is of significant interest in pharmacology, suggesting untapped potential for future research.
Historical Context and Discovery: A Legacy of Macrocyclic Chemistry
The story of Zenolide is intrinsically linked to the groundbreaking research of Leopold Ružička in the 1920s and 1930s on natural macrocyclic musks like muscone and civetone.[1] Ružička's elucidation of their large-ring structures was a landmark achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1939.[1] His work laid the theoretical and practical groundwork for the synthesis of a new generation of synthetic musks, moving away from the polycyclic musks that were prevalent at the time.[1]
Zenolide emerged from this legacy in the mid-to-late 20th century, a product of the fragrance industry's quest for novel odorants with superior performance and safety profiles.[1] It was originally developed and commercialized by International Flavors & Fragrances (IFF) as a proprietary material.[2] The development of Zenolide was part of a broader industrial exploration of macrocyclic lactones and lactides during the 1960s to 1980s, where chemists systematically investigated various ring sizes and structures to identify optimal musk characteristics.[1]
Chemical and Physical Properties
Zenolide is a 16-membered macrocyclic ring containing two ester groups.[1] Its systematic IUPAC name is this compound, and it is also known by its commercial name Zenolide®, and as ethylene dodecanedioate.[1][2]
| Property | Value | Source |
| CAS Number | 54982-83-1 | [1][3] |
| Molecular Formula | C₁₄H₂₄O₄ | [3] |
| Molecular Weight | 256.34 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor Profile | Soft, delicate musk with red fruit nuances | [3] |
| Vapor Pressure | 0.000054 mm Hg @ 23°C | [3] |
| Log P | 3.7 | [3] |
| Substantivity | > 48 hours | [3] |
Note: Zenolide may solidify at colder temperatures and can be re-liquefied with gentle heating.
Synthesis of Zenolide: Thermal Depolymerization
The industrial synthesis of Zenolide is an elegant application of polymer chemistry, specifically through the thermal depolymerization of a polyester.[1][2] This method stands as a testament to the ingenuity of chemical engineering in achieving high-yield macrocyclization, a traditionally challenging feat in organic synthesis.
Theoretical Framework
The synthesis begins with the formation of a linear polyester from 1,12-dodecanedioic acid and ethylene glycol. This polyester is then subjected to high temperatures under vacuum in the presence of a catalyst. The high temperature provides the energy for the polyester chain to undergo intramolecular transesterification, leading to the formation of the cyclic diester, Zenolide. The vacuum is crucial for removing the Zenolide as it forms, thereby shifting the equilibrium towards the product and preventing repolymerization.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the thermal depolymerization process for producing a mixture containing ethylene dodecanedioate (Zenolide).
Materials:
-
A technical-grade mixture of dicarboxylic acids (predominantly dodecanedioic acid and undecanedioic acid)
-
Ethylene glycol
-
Dibutyltin oxide (catalyst)
Procedure:
-
Polyesterification:
-
A mixture of the dicarboxylic acids and ethylene glycol is heated to approximately 130-140°C, at which point water begins to be eliminated.
-
The temperature is gradually increased to 170°C to ensure the complete removal of water.
-
Excess ethylene glycol is then removed by further increasing the temperature and applying a vacuum (down to 1 mbar).
-
-
Depolymerization:
-
To the resulting dicarboxylic acid-ethylene glycol polyester residue, dibutyltin oxide is added as a catalyst.
-
The molten polyester-catalyst mixture is slowly metered into a depolymerization apparatus preheated to 270°C.
-
The depolymerization is carried out under high vacuum.
-
The crude Zenolide is collected as a distillate.
-
Yields: Published patents suggest that high yields of the macrocyclic esters can be achieved through this process.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for Zenolide production.
Spectroscopic Characterization
While detailed spectroscopic data for Zenolide is not widely published in peer-reviewed literature, typical characterization would involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure of the macrocycle, showing the characteristic signals for the methylene groups in the long aliphatic chain and the ester functionalities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight (256.34 g/mol ) and elemental composition (C₁₄H₂₄O₄).
-
Infrared (IR) Spectroscopy: The IR spectrum would show a prominent ester carbonyl (C=O) stretch around 1735 cm⁻¹.
Biological Activity and Potential for Drug Development
Currently, Zenolide's commercial application is exclusively in the fragrance industry, and there is a notable absence of preclinical or clinical studies investigating its potential as a therapeutic agent. However, its chemical class, macrocyclic lactones, is of significant interest in medicine.
The Precedent of Macrocyclic Lactones in Pharmacology
Many macrocyclic lactones exhibit potent biological activities. For instance, the avermectins and milbemycins are widely used as antiparasitic drugs in both veterinary and human medicine.[1][4] Their mechanism of action involves the activation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[4] Some macrocyclic lactones have also been shown to interact with GABA receptors.[4]
Investigating the Bioactivity of Zenolide
Given the established pharmacological relevance of macrocyclic lactones, Zenolide presents an intriguing subject for future research. Key areas of investigation could include:
-
Antiparasitic Activity: Screening Zenolide against a panel of parasites to determine if it shares the activity of other macrocyclic lactones.
-
Antimicrobial and Antifungal Activity: Exploring its potential to inhibit the growth of bacteria and fungi.
-
Cytotoxicity and Anticancer Potential: Assessing its effects on various cancer cell lines.
-
Modulation of Ion Channels and Receptors: Investigating its interaction with key signaling pathways in mammalian cells.
It is important to note that a study using the E-screen assay to detect estrogenic activity found that ethylene dodecanedioate (Zenolide) was not estrogenically active. This underscores the need for specific biological investigations for each compound, as activity cannot be solely inferred from its chemical class.
Future Directions in Zenolide Research
Caption: Potential research workflow for Zenolide.
Conclusion
Zenolide stands as a significant achievement in the field of synthetic fragrance chemistry, born from a rich history of scientific discovery. Its synthesis via thermal depolymerization is a prime example of industrial chemical innovation. While its current role is well-defined, the broader pharmacological potential of macrocyclic lactones suggests that Zenolide and its analogues may hold promise for future therapeutic applications. This guide has provided a comprehensive technical overview to serve as a foundation for further scientific inquiry into this fascinating molecule. The lack of data in the public domain regarding its biological activities in a therapeutic context highlights a clear opportunity for novel research endeavors.
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Musk C14 Zenolide (CAS 54982-83-1) - Scentspiracy. (n.d.). Retrieved from [Link]
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Acute Human Toxicity of Macrocyclic Lactones. (2025, August 9). ResearchGate. Retrieved from [Link]
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Industrial Fragrance Chemistry: A Brief Historical Perspective. (n.d.). MIRISNA. Retrieved from [Link]
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Zenolide|Fragrance Ingredients - IFF. (n.d.). Retrieved from [Link]
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Macrocyclic lactones: mechanisms of action - MSD Veterinary Manual. (n.d.). Retrieved from [Link]
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-
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Methodological & Application
Application Notes and Protocols for 1,4-Dioxacyclohexadecane-5,16-dione Based Polymers in Biomedical Research
Introduction: A Forward Outlook on a Novel Biocompatible Polyester
To our esteemed audience of researchers, scientists, and drug development professionals, this document serves as a forward-looking guide into the potential applications of polymers derived from the macrocyclic diolide, 1,4-Dioxacyclohexadecane-5,16-dione. This monomer, also known as ethylene dodecanedioate or by its trade name Zenolide, is a 16-membered ring containing two ester functional groups[1][2]. While it has found a primary application in the fragrance industry as a synthetic musk, its potential as a building block for biodegradable polymers in the biomedical field remains a nascent and largely unexplored area[3][4].
A comprehensive review of the current scientific literature and patent landscape reveals a notable absence of studies on the polymerization of this compound for applications in drug delivery, tissue engineering, or other biomedical domains. However, its structure is analogous to other macrocyclic esters, such as ε-caprolactone and lactide, which are the precursors to widely-used biocompatible and biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA)[5][6].
This guide, therefore, is constructed on a foundation of established principles in polymer chemistry and biomaterials science. We will extrapolate from the known characteristics of similar aliphatic polyesters to hypothesize the properties and potential applications of poly(this compound). The protocols provided herein are "proto-protocols," representing established methodologies for the synthesis and evaluation of biodegradable polyesters, which we propose as a robust starting point for the investigation of this novel polymer system. Our objective is to equip you with the foundational knowledge and experimental frameworks to pioneer research into what could be a valuable new class of biomaterials.
Hypothesized Properties of Poly(this compound)
The chemical structure of the monomer provides critical insights into the potential properties of its corresponding polymer. The presence of a long, 12-carbon aliphatic chain between the ester linkages suggests that the resulting polyester would exhibit significant flexibility and hydrophobicity.
| Property | Hypothesized Characteristic | Rationale and Comparison to Existing Biopolymers |
| Crystallinity | Semi-crystalline | The long, flexible aliphatic chain may lead to a lower degree of crystallinity compared to the more rigid poly(lactic acid) (PLA), but likely higher than amorphous polymers. This would be comparable to poly(ε-caprolactone) (PCL)[7]. |
| Mechanical Properties | Flexible and Ductile | The polymer is expected to have a low glass transition temperature (Tg) and exhibit elastomeric or flexible properties, making it suitable for soft tissue applications, in contrast to the more brittle nature of PLA[6]. |
| Biodegradation Rate | Slow | The hydrophobicity imparted by the long aliphatic chain would likely slow the rate of hydrolytic degradation of the ester bonds. This would result in a slower degradation profile than poly(lactic-co-glycolic acid) (PLGA) and PLA, potentially making it suitable for long-term implants[8][9]. |
| Solubility | Soluble in common organic solvents | Expected to be soluble in solvents such as tetrahydrofuran (THF), chloroform, and dichloromethane, similar to other aliphatic polyesters. |
| Biocompatibility | Likely to be biocompatible | Aliphatic polyesters are generally known for their excellent biocompatibility, as their degradation products are typically non-toxic and can be metabolized by the body[6][10]. |
Potential Biomedical Applications
Based on these hypothesized properties, poly(this compound) could be a promising candidate for a range of biomedical applications where flexibility, slow degradation, and biocompatibility are paramount.
Long-Term Drug Delivery Systems
The predicted slow degradation rate makes this polymer an excellent candidate for implantable drug delivery systems designed for chronic conditions.
-
Application Note: The polymer could be formulated into subcutaneous implants or injectable microparticles for the sustained release of hormones, antipsychotics, or other drugs requiring long-term, stable dosing. The hydrophobicity of the polymer matrix would be particularly well-suited for the controlled release of hydrophobic drugs, minimizing burst release and extending the therapeutic window. Polymeric nanoparticles can be engineered for controlled temporal and spatial release of therapeutic agents[11].
Soft Tissue Engineering
The anticipated flexibility and elastomeric nature of the polymer would mimic the mechanical properties of soft tissues, making it a suitable material for scaffolding.
-
Application Note: Scaffolds fabricated from poly(this compound) could be used for the regeneration of skin, cartilage, and vascular tissues. Its slow degradation would provide mechanical support for the duration of tissue regrowth, while its biocompatibility would support cell attachment, proliferation, and differentiation. The use of polymer-based scaffolds is a key strategy in tissue engineering to provide a temporary matrix for cell growth[12][13].
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and fabrication of biomedical devices from aliphatic polyesters. They are intended to serve as a starting point for the investigation of poly(this compound).
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a common and effective method for producing high molecular weight polyesters from cyclic ester monomers[14].
Materials:
-
This compound (monomer)
-
Stannous octoate (Sn(Oct)₂) or another suitable catalyst
-
1-dodecanol or another suitable initiator
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen gas, high purity
Procedure:
-
Monomer and Glassware Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Purify the this compound monomer by recrystallization or distillation to remove any impurities that may affect polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of monomer (e.g., 5 g).
-
Initiator and Catalyst Addition: In a separate vial, prepare a stock solution of the initiator (e.g., 1-dodecanol in anhydrous toluene) and the catalyst (e.g., Sn(Oct)₂ in anhydrous toluene). The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will influence the polymerization rate. A typical starting point is a monomer:initiator:catalyst ratio of 200:1:0.1.
-
Polymerization: Add the initiator and catalyst solutions to the Schlenk flask containing the monomer. Place the flask in a preheated oil bath at 130-150°C. The reaction should be carried out under a nitrogen atmosphere to prevent side reactions.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
Polymer Purification: Once the desired molecular weight is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of DCM.
-
Precipitation: Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring. This will remove unreacted monomer and catalyst residues.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Characterization:
-
Molecular Weight and PDI: Determined by GPC.
-
Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties (Tg, Tm): Determined by Differential Scanning Calorimetry (DSC).
Caption: Workflow for fabricating and testing a drug delivery system.
Conclusion and Future Directions
While the direct application of poly(this compound) in the biomedical field is yet to be explored, its chemical structure holds considerable promise for the development of a novel biodegradable polyester with unique properties. By leveraging the established principles and protocols outlined in this guide, researchers are well-equipped to embark on the synthesis, characterization, and evaluation of this new polymer. Future research should focus on a thorough investigation of its biocompatibility, degradation kinetics, and mechanical properties to validate its potential for long-term drug delivery and soft tissue engineering applications. The exploration of this untapped monomer could lead to significant advancements in the field of biomaterials, offering new solutions for pressing challenges in medicine and healthcare.
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MDPI. (2019). Selected Physicochemical and Pharmaceutical Properties of Poly-ε-caprolactone and Poly(d,l-lactide-co-ε-caprolactone) Conjugates of Lamivudine Synthesized via Ring-Opening Polymerization. Retrieved from [Link]
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ResearchGate. (2014). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]
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Encyclopedia.pub. (2021). Degradation Behavior of Polymeric Coatings. Retrieved from [Link]
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PubMed. (n.d.). 1,4-Dioxane Enhances Properties and Biocompatibility of Polyanionic Collagen for Tissue Engineering Applications. Retrieved from [Link]
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Brieflands. (2023). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer. Retrieved from [Link]
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MDPI. (2022). Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review. Retrieved from [Link]
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Application Note & Protocol: Zenolide as a Novel Monomer for the Synthesis of Advanced Biodegradable Polyesters
Abstract
The field of biomedical materials and advanced drug delivery is in continuous pursuit of novel biodegradable polymers with tunable properties and superior biocompatibility.[1][2] Aliphatic polyesters are a cornerstone of this research, valued for their degradability via hydrolysis of ester bonds.[3][4] This document introduces Zenolide (1,4-Dioxacyclohexadecane-5,16-dione), a 16-membered macrocyclic lactide, as a promising monomer for the synthesis of next-generation biodegradable polyesters.[5][6] Traditionally used in the fragrance industry for its unique musk qualities, Zenolide's chemical structure—a large, ring-strained cyclic diester—and its inherent biodegradability make it an excellent candidate for Ring-Opening Polymerization (ROP).[6][7][8] We present the scientific rationale and detailed protocols for the synthesis of poly(Zenolide) using both organocatalytic and enzymatic methods, offering metal-free pathways to novel biomaterials.
Introduction: The Case for Zenolide in Polymer Chemistry
The utility of biodegradable polyesters such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL) in drug delivery and medical devices is well-established.[9][10][11] However, the demand for polymers with a broader range of mechanical properties, degradation profiles, and hydrophobicity continues to grow.[2] The synthesis of polyesters typically proceeds through two major routes: polycondensation or Ring-Opening Polymerization (ROP).[3][12] ROP is often preferred as it does not generate byproducts and allows for greater control over molecular weight and dispersity, particularly when polymerizing cyclic ester monomers (lactones).[7][12]
Zenolide emerges as a compelling, yet underexplored, monomer for ROP. Its key attributes include:
-
Large Ring Structure: As a 16-membered macrocycle, its polymerization is driven by the release of ring strain.[7] The long aliphatic chain (derived from dodecanedioic acid) within its structure is expected to yield highly flexible and hydrophobic polymers.[5]
-
Diester Functionality: Zenolide is a lactide (a cyclic diester), which undergoes ROP to form a polyester backbone.
-
Inherent Biodegradability: Zenolide is classified as a readily biodegradable molecule, a crucial property for its resulting polymers intended for biomedical or environmental applications.[6][8]
-
Metal-Free Polymerization Potential: Zenolide can be effectively polymerized using organocatalysts or enzymes, circumventing the use of metal-based catalysts (e.g., tin) which can raise toxicity concerns in biomedical applications.[13][14][15]
This guide provides researchers with the foundational principles and actionable protocols to explore Zenolide-based polyesters for applications ranging from nanoparticle drug carriers to soft tissue engineering scaffolds.[1][9]
Core Principles: The Chemistry of Zenolide Polymerization
The conversion of the cyclic Zenolide monomer into a linear polyester chain is achieved via Ring-Opening Polymerization (ROP). This process is a chain-growth polymerization initiated by a nucleophile, typically an alcohol, and proceeds with the aid of a catalyst.[7] The choice of catalyst is a critical experimental decision that dictates reaction kinetics, control over polymer architecture, and the biocompatibility of the final product.
Catalytic Systems for Zenolide ROP
A. Organocatalysis: A Metal-Free Approach Organocatalysis has become a powerful tool in polymer chemistry, offering a sustainable and less toxic alternative to traditional metal catalysts.[13][15] For the ROP of cyclic esters, neutral hydrogen-bonding catalysts, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), are highly effective.[12][16]
The mechanism involves the activation of both the monomer and the initiating alcohol. The catalyst activates the initiator (alcohol) by forming a hydrogen bond, increasing its nucleophilicity. Simultaneously, it activates the Zenolide monomer by hydrogen bonding to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This dual activation facilitates the ring-opening and subsequent propagation steps efficiently under mild conditions.[16]
B. Enzymatic Catalysis: The "Green" Chemistry Route Enzymatic polymerization represents an environmentally benign approach, leveraging the high selectivity and efficiency of biocatalysts under mild conditions.[17][18] Lipases, particularly Candida antarctica Lipase B (CALB), often used in its immobilized form as Novozym® 435, are exceptionally effective for catalyzing ROP of lactones.[14][17][19]
The mechanism involves a serine residue in the enzyme's active site attacking the ester bond of the Zenolide monomer, forming an acyl-enzyme intermediate. This activated monomer then reacts with the hydroxyl end of a growing polymer chain, elongating the chain and regenerating the enzyme's active site.[14] This method is prized for its high selectivity and the production of polymers with excellent biocompatibility, as no catalyst removal is necessary for many applications.[14][18]
Experimental Protocols & Methodologies
These protocols provide a starting point for the synthesis and characterization of poly(Zenolide). Researchers are encouraged to systematically vary parameters such as the monomer-to-initiator ratio to target different molecular weights.
Materials and Monomer Properties
| Property | Value | Source |
| Chemical Name | This compound | [6][20] |
| Synonyms | Zenolide, Musk C14, Ethylene dodecanedioate | [5][21] |
| CAS Number | 54982-83-1 | [6] |
| Molecular Formula | C₁₄H₂₄O₄ | [6] |
| Molecular Weight | 256.34 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [20][21] |
Protocol 1: Organocatalytic Synthesis of Poly(Zenolide) via TBD Catalysis
This protocol describes a robust, metal-free method for synthesizing poly(Zenolide) in bulk (solvent-free).
Workflow Diagram: Organocatalytic ROP
Caption: Workflow for organocatalytic synthesis of poly(Zenolide).
Step-by-Step Methodology:
-
Reagent Preparation: Dry the Zenolide monomer and the initiator (e.g., benzyl alcohol) over calcium hydride (CaH₂) for 48 hours, followed by distillation under reduced pressure. The catalyst, TBD, should be handled in a glovebox due to its hygroscopic nature.
-
Reaction Setup: In a glovebox, add Zenolide (e.g., 1.0 g, 3.9 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Initiator & Catalyst Addition: Add benzyl alcohol initiator. The amount determines the target molecular weight (e.g., for a target degree of polymerization of 50, use 7.8 mg, 0.078 mmol). Add the TBD catalyst (typically 1-5 mol% relative to the initiator).
-
Polymerization: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-130°C. Stir the reaction mixture for 4-24 hours. Monitor monomer conversion by taking aliquots for ¹H NMR analysis.[12]
-
Quenching & Purification: Cool the reaction to room temperature. Quench the catalyst by adding a slight molar excess of benzoic acid. Dissolve the crude polymer in a minimal amount of dichloromethane (CH₂Cl₂).
-
Isolation: Precipitate the polymer by adding the dichloromethane solution dropwise into a beaker of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Protocol 2: Enzymatic Synthesis of Poly(Zenolide) using Novozym® 435
This protocol outlines a green, biocatalytic approach suitable for producing highly biocompatible poly(Zenolide).
ROP Reaction Mechanism
Caption: Generalized Ring-Opening Polymerization (ROP) of Zenolide.
Step-by-Step Methodology:
-
Enzyme Preparation: Dry Novozym® 435 (immobilized CALB) under vacuum for 24 hours prior to use. Use approximately 10% by weight relative to the monomer.[14]
-
Reaction Setup: To a clean, dry vial, add Zenolide (e.g., 1.0 g, 3.9 mmol) and the dried Novozym® 435 beads. While this reaction can be run in bulk (solvent-free), using a solvent like toluene can aid in temperature control and mixing.[19]
-
Polymerization: Place the vial in a shaker incubator set to 70-90°C. Higher temperatures can increase the reaction rate but may risk denaturing the enzyme.[19][22] Allow the reaction to proceed for 24-72 hours.
-
Isolation: After the desired time, cool the reaction mixture and dilute it with dichloromethane to reduce viscosity.
-
Purification: Remove the enzyme beads by simple filtration. The beads can often be washed, dried, and reused.
-
Polymer Precipitation: Precipitate the polymer from the filtrate by adding it to cold methanol, as described in Protocol 1.
-
Drying: Collect and dry the final polymer under vacuum.
Polymer Characterization: Validating Synthesis and Properties
Proper characterization is essential to confirm the successful synthesis of poly(Zenolide) and to understand its properties for potential applications.[23][24]
| Technique | Information Provided | Typical Result for Aliphatic Polyesters |
| ¹H & ¹³C NMR | Confirms chemical structure, verifies ring-opening, and allows for end-group analysis to calculate number-average molecular weight (Mₙ).[23][25][26] | Disappearance of monomer peaks and appearance of new peaks corresponding to the linear polyester repeat unit. |
| GPC/SEC | Determines number-average (Mₙ) and weight-average (Mₙ) molecular weights, and the polydispersity index (PDI = Mₙ/Mₙ).[23] | PDI values are typically low (< 1.5) for controlled ROP, indicating a uniform distribution of chain lengths.[12] |
| DSC | Measures thermal transitions: glass transition temperature (T₉) and melting temperature (Tₘ).[23][27] | Expected to show a low T₉ due to the flexible aliphatic backbone, characteristic of a soft, amorphous, or semi-crystalline material. |
| TGA | Assesses thermal stability and decomposition temperature (Tₐ).[23][28] | Provides the upper temperature limit for processing the polymer before degradation occurs. |
Properties, Biodegradation, and Future Applications
Expected Properties: The polymer derived from Zenolide, poly(Zenolide), is anticipated to be a soft, flexible, and hydrophobic material due to the long C12 aliphatic segment in its backbone. These properties make it an attractive candidate for applications requiring non-rigid materials.
Biodegradation: The polyester backbone of poly(Zenolide) is susceptible to degradation via hydrolysis of its ester linkages. This process can be accelerated by enzymes such as lipases and esterases, which are present in physiological and environmental settings.[29][30] The degradation rate can be tuned by copolymerizing Zenolide with other monomers like L-lactide or ε-caprolactone to alter crystallinity and hydrophilicity.[30]
Potential Applications:
-
Drug Delivery: The hydrophobic nature of poly(Zenolide) makes it ideal for encapsulating poorly water-soluble drugs into nanoparticles or microparticles for controlled release.[1][9][31]
-
Tissue Engineering: Its flexibility could be advantageous for creating soft tissue scaffolds that mimic the mechanical properties of native tissue.
-
Sustainable Plastics: As a polymer derived from a readily biodegradable monomer, it holds potential as a component in environmentally friendly plastics and coatings.[4]
Conclusion
Zenolide presents an exciting opportunity to expand the library of biodegradable polyesters. Its unique macrocyclic structure and favorable properties, combined with the ability to be polymerized through clean, metal-free catalytic routes, position it as a valuable monomer for researchers in drug development, biomaterials science, and sustainable polymer chemistry. The protocols and principles outlined in this document provide a comprehensive foundation for harnessing the potential of Zenolide to create novel, high-performance materials.
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Characterization Techniques for Poly(ethylene dodecanedioate): A Detailed Guide for Researchers and Drug Development Professionals
Introduction: Understanding Poly(ethylene dodecanedioate) in Drug Development
Poly(ethylene dodecanedioate) (PEDD) is a biodegradable and biocompatible aliphatic polyester that has garnered significant interest in the pharmaceutical and biomedical fields. Its favorable properties, including controlled degradation rates and minimal toxicity, make it an excellent candidate for various drug delivery applications, such as the formulation of nanoparticles, microparticles, and implants for sustained release of therapeutic agents.[1][2][3] The precise characterization of PEDD is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these drug delivery systems. This application note provides a comprehensive guide to the essential techniques for characterizing PEDD, offering both theoretical insights and practical, field-proven protocols.
I. Thermal Analysis: Unveiling Thermal Transitions and Stability
Thermal analysis techniques are fundamental in determining the processing parameters and physical stability of PEDD. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most critical thermal characterization tools.[4][5]
A. Differential Scanning Calorimetry (DSC)
Why it's critical: DSC measures the heat flow into or out of a sample as a function of temperature or time, providing vital information about its thermal transitions. For PEDD, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. These parameters directly influence the polymer's mechanical properties, degradation rate, and drug release profile. For instance, a lower Tg may indicate a more flexible polymer, while the degree of crystallinity can affect the rate of drug diffusion from a PEDD-based matrix.[6]
Experimental Protocol: DSC Analysis of PEDD
-
Sample Preparation: Accurately weigh 5-10 mg of the PEDD sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]
-
-
Thermal Program:
-
Heating Scan: Equilibrate the sample at a low temperature (e.g., -50 °C). Heat the sample at a controlled rate (typically 10 °C/min) to a temperature well above its expected melting point (e.g., 150 °C). This scan provides information on the glass transition and melting behavior.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This reveals the crystallization behavior from the molten state.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. This scan is crucial for determining the intrinsic thermal properties of the material by erasing its previous thermal history.[8]
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): Identified as the peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHm): Calculated from the area under the melting peak.
-
Degree of Crystallinity (%Xc): Calculated using the formula: %Xc = (ΔHm / ΔHm°) x 100 where ΔHm° is the enthalpy of fusion for 100% crystalline PEDD (if available in the literature for a similar polyester).[9]
-
Figure 1: Workflow for DSC analysis of PEDD.
B. Thermogravimetric Analysis (TGA)
Why it's critical: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For PEDD, TGA is essential for determining its thermal stability and decomposition profile. This information is crucial for defining the upper-temperature limits for processing (e.g., melt extrusion) without causing degradation of the polymer, which could lead to toxic byproducts and altered drug release characteristics.[6]
Experimental Protocol: TGA of PEDD
-
Sample Preparation: Place 5-10 mg of the PEDD sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation) and set the flow rate (e.g., 20-50 mL/min).[7]
-
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis:
-
Onset of Decomposition (Td): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate: The peak of the first derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the presence of inorganic fillers.
-
| Thermal Property | Typical Value for Aliphatic Polyesters | Significance for Drug Delivery |
| Glass Transition (Tg) | 40 - 70 °C | Affects mechanical properties and drug diffusion. |
| Melting Temperature (Tm) | 150 - 230 °C | Determines processing temperature. |
| Decomposition Temp (Td) | > 250 °C | Sets the upper limit for thermal processing. |
II. Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Why it's critical: The molecular weight and molecular weight distribution (polydispersity index, PDI) of PEDD are critical parameters that significantly influence its mechanical strength, degradation rate, and drug release kinetics. GPC, also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining these properties.[10][11] A higher molecular weight generally leads to a slower degradation rate and prolonged drug release.[12]
Experimental Protocol: GPC Analysis of PEDD
-
Sample Preparation:
-
Dissolve a known concentration of PEDD (e.g., 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Mobile Phase: Use the same solvent as used for sample preparation.
-
Columns: A set of GPC columns packed with porous beads (e.g., polystyrene-divinylbenzene) of appropriate pore sizes to cover the expected molecular weight range of the PEDD.
-
Detector: A refractive index (RI) detector is commonly used for polyesters.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
-
Calibration: Create a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) of known molecular weights.
-
Analysis: Inject the filtered PEDD solution into the GPC system.
-
Data Analysis:
-
The elution time of the PEDD sample is compared to the calibration curve to determine its molecular weight distribution.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the distribution curve.
-
Figure 2: GPC analysis workflow for PEDD.
III. Structural and Morphological Characterization
A. Spectroscopic Techniques: FTIR and NMR
Why they are critical: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the chemical structure and purity of PEDD.
-
FTIR Spectroscopy: Provides information about the functional groups present in the polymer. For PEDD, the characteristic ester carbonyl stretch (C=O) is a key identifying feature. The absence of peaks corresponding to residual monomers or catalysts confirms the purity of the polymer.[13][14][15]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the confirmation of the repeating unit and the identification of end-groups.[16][17]
Experimental Protocols:
-
FTIR: A small amount of PEDD can be analyzed as a thin film cast from a solution or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
¹H NMR: Dissolve the PEDD sample in a deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic peaks for the different types of protons in the repeating unit of PEDD.[16]
Expected Spectroscopic Features for PEDD:
| Technique | Characteristic Peaks/Shifts (Anticipated) |
| FTIR | ~1735 cm⁻¹ (C=O stretch of ester), ~2920 & 2850 cm⁻¹ (C-H stretch) |
| ¹H NMR | Peaks corresponding to the ethylene (-O-CH₂-CH₂-O-) and dodecanedioate (-CO-(CH₂)₁₀-CO-) protons. |
B. X-Ray Diffraction (XRD)
Why it's critical: XRD is used to investigate the crystalline structure of PEDD. The degree of crystallinity can influence the mechanical properties, degradation rate, and drug release profile of a PEDD-based drug delivery system. A higher degree of crystallinity generally results in a more rigid material with a slower degradation rate.[9][18][19]
Experimental Protocol: XRD of PEDD
-
Sample Preparation: A thin film or powder sample of PEDD is used.
-
Instrument Setup: The sample is placed in an X-ray diffractometer.
-
Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis:
-
The presence of sharp peaks in the diffractogram indicates a semi-crystalline structure.[20]
-
The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.
-
The degree of crystallinity can be estimated by separating the crystalline peaks from the amorphous halo.[18]
-
IV. Mechanical Properties: Tensile Testing
Why it's critical: The mechanical properties of PEDD, such as tensile strength and modulus, are crucial for applications where the drug delivery system must maintain its structural integrity, for example, in implants or load-bearing scaffolds. Tensile testing provides a standardized method to evaluate these properties.[10][21][22]
Experimental Protocol: Tensile Testing of PEDD (ASTM D638)
-
Sample Preparation: Prepare dumbbell-shaped specimens of PEDD according to the specifications in ASTM D638.[22] The dimensions will depend on the thickness of the material.
-
Instrument Setup:
-
Use a universal testing machine equipped with grips suitable for holding the specimens.
-
An extensometer is used to accurately measure the strain.
-
-
Testing:
-
Mount the specimen in the grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material's properties.[22]
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.
-
| Mechanical Property | Significance for Drug Delivery Systems |
| Tensile Strength | Indicates the load-bearing capacity of an implant or device. |
| Young's Modulus | Relates to the stiffness and flexibility of the material. |
| Elongation at Break | Measures the ductility and ability to deform without fracturing. |
Conclusion
The comprehensive characterization of poly(ethylene dodecanedioate) is a critical step in the development of safe and effective drug delivery systems. The techniques and protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to thoroughly evaluate the physicochemical, thermal, and mechanical properties of PEDD. By understanding and controlling these properties, it is possible to design and manufacture high-quality, reliable, and reproducible PEDD-based drug delivery platforms.
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Application Notes and Protocols for Enzyme-Catalyzed Polymerization of Macrocyclic Lactones
Introduction: A Greener Approach to Polyester Synthesis
The synthesis of biodegradable polyesters is of paramount importance in the development of sustainable materials for biomedical applications, pharmaceuticals, and environmentally friendly plastics.[1][2] Traditional methods for polyester synthesis often rely on metal-based catalysts, which can leave toxic residues in the final product, a significant concern for biomedical uses.[3] Enzyme-catalyzed ring-opening polymerization (eROP) of macrocyclic lactones has emerged as a powerful and "green" alternative, offering high selectivity, mild reaction conditions, and the absence of toxic catalysts.[4][5][6] This approach utilizes hydrolases, particularly lipases, to catalyze the formation of ester bonds in a non-aqueous environment, effectively reversing their natural hydrolytic function.[4][7]
Among the various enzymes employed, the immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is the most widely used and efficient biocatalyst for the eROP of a broad range of lactones due to its high catalytic activity and stability.[2][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization techniques for the enzyme-catalyzed polymerization of macrocyclic lactones.
The Mechanism of Enzymatic Ring-Opening Polymerization (eROP)
The lipase-catalyzed ROP of lactones proceeds through a two-step mechanism involving an acyl-enzyme intermediate.[4][10] Understanding this mechanism is crucial for optimizing reaction conditions and controlling polymer properties.
-
Acylation (Ring-Opening): The first step involves the activation of the monomer. The serine residue in the active site of the lipase performs a nucleophilic attack on the carbonyl carbon of the lactone ring. This leads to the formation of a covalent acyl-enzyme intermediate and the opening of the lactone ring.[4] This step is often considered the rate-limiting step of the polymerization.[4]
-
Deacylation (Chain Propagation): In the second step, a nucleophile attacks the carbonyl carbon of the acyl-enzyme intermediate. In the context of polymerization, the nucleophile is the hydroxyl-terminated end of a growing polymer chain (or an initiator molecule like water or an alcohol).[4][11] This attack releases the elongated polymer chain from the enzyme, regenerating the active site for the next catalytic cycle.[10]
This catalytic cycle is a chain-growth polymerization process, where the polymer chain elongates by the addition of one monomer unit at a time.[12]
Figure 1: Simplified mechanism of lipase-catalyzed ring-opening polymerization.
Protocol for a Typical eROP of ε-Caprolactone using Novozym 435
This protocol details a standard procedure for the polymerization of ε-caprolactone, a widely studied monomer, in an organic solvent. The principles can be adapted for other macrocyclic lactones, though reaction times and temperatures may need optimization.
Materials and Equipment
-
Monomer: ε-Caprolactone (high purity, low water content)
-
Enzyme: Novozym 435 (immobilized Candida antarctica lipase B)
-
Solvent: Toluene (anhydrous)
-
Initiator (optional): 1-Butanol
-
Drying Agent: Molecular sieves (4 Å)
-
Reaction Vessel: Schlenk flask or similar glassware suitable for reactions under inert atmosphere
-
Inert Gas: Argon or Nitrogen
-
Heating and Stirring: Magnetic stirrer with a heating plate or an oil bath
-
Purification:
-
Solvent for precipitation: Cold methanol or heptane
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Analytical Instruments:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Differential Scanning Calorimetry (DSC)
-
Experimental Workflow
Figure 2: General experimental workflow for enzymatic ring-opening polymerization.
Step-by-Step Procedure
-
Reagent Preparation (Crucial for Reproducibility):
-
Dry the ε-caprolactone and toluene over activated 4 Å molecular sieves for at least 24 hours prior to use. Water content is a critical parameter as it can act as an initiator, affecting the final molecular weight of the polymer.[4][11] Hydrophobic organic solvents with minimal water content generally lead to efficient polymerization and higher molecular weight polyesters.[13][14]
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the desired amount of Novozym 435. The enzyme loading can influence both the rate of polymerization and the molecular weight of the resulting polymer; higher enzyme concentrations can lead to lower molecular weights.[8]
-
Add the dried toluene to the flask.
-
Add the dried ε-caprolactone to the reaction mixture. A typical monomer concentration is in the range of 0.5-2 M.
-
(Optional) If a specific initiator is used to control the molecular weight, add the desired amount of initiator (e.g., 1-butanol). The monomer-to-initiator ratio is a key factor in controlling the degree of polymerization.[11]
-
-
Polymerization:
-
Place the flask in a preheated oil bath or on a heating plate set to the desired temperature. For ε-caprolactone polymerization with Novozym 435, a temperature of 60-70 °C is commonly used.[7][8]
-
Stir the reaction mixture at a constant rate.
-
Allow the polymerization to proceed for the desired time. Reaction times can range from a few hours to several days, depending on the desired conversion and molecular weight.[7] It is advisable to take aliquots at different time points to monitor the monomer conversion and polymer molecular weight evolution by NMR and GPC, respectively.
-
-
Reaction Termination and Enzyme Removal:
-
After the desired reaction time, cool the mixture to room temperature.
-
Dilute the viscous solution with a suitable solvent (e.g., chloroform or dichloromethane) to facilitate filtration.
-
Remove the immobilized enzyme by filtration. The recovered enzyme can often be washed, dried, and reused for subsequent polymerizations.[12]
-
-
Polymer Purification:
-
Concentrate the filtrate under reduced pressure to remove most of the solvent.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent, such as cold methanol or heptane.[15] The polymer should precipitate as a white solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold non-solvent to remove any unreacted monomer and low molecular weight oligomers.
-
Repeat the dissolution-precipitation cycle if higher purity is required.
-
-
Drying:
-
Dry the purified polymer under vacuum at a temperature below its melting point until a constant weight is achieved.
-
Characterization of the Synthesized Polyester
Thorough characterization of the resulting polyester is essential to confirm its structure, molecular weight, and thermal properties.
Data Presentation: Typical Results for Poly(ε-caprolactone) (PCL)
| Parameter | Analytical Technique | Typical Value/Observation | Significance |
| Structure Confirmation | ¹H NMR | Peaks corresponding to the repeating unit of PCL. | Confirms successful polymerization and chemical structure.[16][17] |
| Number Average Molecular Weight (Mₙ) | GPC/SEC | 10,000 - 50,000 g/mol (can be higher) | Indicates the average polymer chain length.[18][19] |
| Polydispersity Index (PDI or Mₙ/Mₙ) | GPC/SEC | 1.2 - 2.5 | Measures the breadth of the molecular weight distribution.[20] |
| Melting Temperature (Tₘ) | DSC | 55 - 65 °C | Characteristic thermal property of semi-crystalline PCL.[21] |
| Glass Transition Temperature (T₉) | DSC | -65 to -60 °C | Indicates the transition from a glassy to a rubbery state.[17] |
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer and, in some cases, to determine the number average molecular weight (Mₙ) by end-group analysis.[11][17]
-
Procedure: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The characteristic peaks for poly(ε-caprolactone) will be observed, allowing for structural verification.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the molecular weight distribution (MWD), number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.[22]
-
Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran or chloroform) at a known concentration. The solution is injected into the GPC system, and the polymer chains are separated based on their hydrodynamic volume.[22]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).[21][23]
-
Procedure: A small, known weight of the polymer is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (heating and cooling cycles) in the DSC instrument. The heat flow to or from the sample is measured as a function of temperature, revealing thermal transitions.[21]
-
Conclusion and Future Outlook
Enzyme-catalyzed polymerization of macrocyclic lactones represents a significant advancement in the field of polymer chemistry, providing a sustainable and biocompatible route to a wide range of polyesters.[6] The protocol detailed herein, centered on the robust Novozym 435 catalyst, serves as a foundational method for researchers entering this field. By carefully controlling reaction parameters and employing rigorous characterization techniques, scientists can tailor the properties of the resulting polymers for specific applications, from drug delivery systems to biodegradable packaging. Future research will likely focus on expanding the monomer scope, engineering enzymes for enhanced activity and selectivity, and scaling up these green polymerization processes for industrial applications.[24]
References
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Modeling of Lipase Catalyzed Ring-Opening Polymerization of ε-Caprolactone. Biomacromolecules - ACS Publications. [Link]
-
Reaction pathway of enzymatic ring-opening polymerization of... ResearchGate. [Link]
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Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. ResearchGate. [Link]
-
Enzymatic Ring‐Opening Polymerization of Lactones: Traditional Approaches and Alternative Strategies. ResearchGate. [Link]
-
Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science (RSC Publishing). [Link]
-
Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. Macromolecules - ACS Publications. [Link]
-
Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic. American Chemical Society. [Link]
-
Enzymatic ring-opening polymerization of lactones in supercritical carbon dioxide: A review. ResearchGate. [Link]
-
Candida Antarctica Lipase B Immobilization Polymer Grafted Nanoparticles. Scribd. [Link]
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Modeling of Lipase Catalyzed Ring-Opening Polymerization of ε-Caprolactone. Biomacromolecules - ACS Publications. [Link]
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Enzyme-Catalyzed .epsilon.-Caprolactone Ring-Opening Polymerization. Semantic Scholar. [Link]
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Chapter 5: Ring-opening Polymerization of Lactones. Books. [Link]
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Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. ResearchGate. [Link]
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Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. ResearchGate. [Link]
-
Lipase-Catalyzed Ring-Opening Copolymerization of ε-Caprolactone and β-Lactam. Biomacromolecules - ACS Publications. [Link]
-
Candida antarctica lipase B chemically immobilized on epoxy-activated micro- and nanobeads: catalysts for polyester synthesis. PubMed. [Link]
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Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. RSC Publishing. [Link]
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Enzymatic ring opening polymerization: A workflow for enzyme engineering. AIChE. [Link]
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Lipase-catalyzed polyester synthesis – A green polymer chemistry. PMC - NIH. [Link]
-
Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. [Link]
-
Lipase-Catalyzed Ring-Opening Polymerization of the O-Carboxylic Anhydride Derived from Lactic Acid. Biomacromolecules - ACS Publications. [Link]
-
Enzymatic ring-opening polymerization and polycondensation for the green synthesis of polyesters†. Semantic Scholar. [Link]
-
Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. PMC - NIH. [Link]
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Enzymic synthesis of macrocyclic lactones. Journal of the American Chemical Society. [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides. PMC - PubMed Central. [Link]
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Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. MDPI. [Link]
-
Enzymatic Degradation of PET (Polyester) for Infinite Recycling. YouTube. [Link]
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Preparation and characterization of photopolymerized poly(l-lactide-co-ε-caprolactone-co-N-vinyl-2-pyrrolidone) network as anti-biofouling materials. NIH. [Link]
-
Enzymatic synthesis and modification of functional polyesters from renewable resources. Lund University. [Link]
-
Enzymatic Polymerization. Molecular and Cellular Modeling (MCM). [Link]
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GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
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Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. PMC - NIH. [Link]
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Enzymatic polymerization to polyesters in nonaqueous solvents. PubMed. [Link]
-
Enzymatic Synthesis of Polyesters and Their Bioapplications: Recent Advances and Perspectives. Semantic Scholar. [Link]
-
Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]
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Characterization of the Polycaprolactone Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies. SciSpace. [Link]
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Application Notes and Protocols: 1,4-Dioxacyclohexadecane-5,16-dione as a Precursor for Novel Biomaterials
Introduction: Unlocking the Potential of a Unique Macrocyclic Ester
1,4-Dioxacyclohexadecane-5,16-dione, a 16-membered macrocyclic diester also known as ethylene dodecanedioate, presents a compelling platform for the development of advanced, biodegradable aliphatic polyesters.[1] While its current primary application lies within the fragrance industry, its chemical structure is ideally suited for ring-opening polymerization (ROP), a powerful technique for producing high-molecular-weight polymers with controlled properties.[2][3] The resultant long-chain aliphatic polyester is anticipated to exhibit a unique combination of flexibility, hydrophobicity, and biodegradability, making it a prime candidate for cutting-edge applications in drug delivery and tissue engineering.[4][5][6]
This comprehensive guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals interested in leveraging this compound as a precursor for novel biomaterials. We will explore both catalyzed and enzymatic polymerization strategies, delve into the expected material characteristics, and provide step-by-step instructions for fabricating functional materials for biomedical applications.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization and material fabrication.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | Ethylene dodecanedioate, Zenolide, Musk C-14 | [7] |
| CAS Number | 54982-83-1 | [7] |
| Molecular Formula | C₁₄H₂₄O₄ | [7] |
| Molecular Weight | 256.34 g/mol | [7] |
| Appearance | Colorless to pale yellowish oily liquid | [4] |
| Melting Point | ~18 °C | |
| Boiling Point | 135 °C @ 0.1 Torr | [4] |
| Density | ~0.99 g/cm³ | |
| Solubility | Practically insoluble in water | [7] |
Polymerization of this compound: Pathways to a Novel Polyester
The conversion of this compound to its corresponding polyester is achieved through ring-opening polymerization (ROP). This process can be initiated through several catalytic systems, with metal-based catalysts and enzymes being the most prominent.
Protocol 1: Tin(II) Octoate Catalyzed Ring-Opening Polymerization (ROP)
Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones, known for producing high molecular weight polyesters.[8][9][10] The following protocol is a generalized procedure based on established methods for similar macrocyclic esters.[10]
Workflow for Tin-Catalyzed ROP
Caption: Workflow for Tin-Catalyzed Ring-Opening Polymerization.
Materials:
-
This compound
-
Tin(II) octoate (Sn(Oct)₂)
-
Lauryl alcohol (or other suitable co-initiator)
-
Anhydrous toluene (optional, for solution polymerization)
-
Chloroform (for dissolution)
-
Methanol (for precipitation)
-
High-purity nitrogen or argon gas
Equipment:
-
Schlenk flask or similar reaction vessel equipped with a magnetic stirrer
-
High-vacuum line
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
Step-by-Step Protocol:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Charging the Reactor: In the Schlenk flask, combine this compound, tin(II) octoate (typically 0.02-0.1 mol% relative to the monomer), and lauryl alcohol (co-initiator, molar ratio of monomer to co-initiator can be varied to control molecular weight).[10]
-
Drying: Subject the mixture to high vacuum for several hours to remove any residual water and oxygen.
-
Polymerization: Backfill the flask with inert gas and heat the mixture to the desired polymerization temperature (typically between 130-180 °C) with stirring.[10][11] The reaction time can range from 2 to 24 hours, depending on the desired molecular weight and conversion.[10]
-
Isolation: Cool the reaction mixture to room temperature. The resulting polymer will likely be a viscous liquid or a waxy solid.
-
Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Enzymatic Ring-Opening Polymerization (eROP)
Enzymatic ROP offers a green and highly selective alternative to metal-based catalysis, often proceeding under milder conditions and minimizing the risk of catalyst contamination in the final polymer.[2] Lipases, particularly immobilized Candida antarctica lipase B (CALB), are highly effective for the ROP of macrolactones.[12]
Workflow for Enzymatic ROP
Caption: Workflow for Enzymatic Ring-Opening Polymerization.
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., toluene, diphenyl ether)
-
Methanol (for precipitation)
Equipment:
-
Reaction vial with a screw cap
-
Heating block or oil bath with temperature control
-
Shaker or magnetic stirrer
Step-by-Step Protocol:
-
Preparation: Add this compound and the chosen solvent to the reaction vial.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the monomer).
-
Polymerization: Place the vial in the heating block or oil bath at a temperature between 60-100 °C and stir or shake for 24-96 hours. The optimal temperature and time will depend on the specific enzyme and desired polymer properties.
-
Enzyme Removal: After the reaction, dissolve the mixture in a suitable solvent (e.g., chloroform or toluene) and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Precipitate the polymer from the filtrate by adding it to an excess of cold methanol.
-
Drying: Collect the polymer and dry it under vacuum to a constant weight.
Characterization of the Resulting Polyester
The polymer derived from this compound, which can be named poly(ethylene dodecanedioate), is expected to be a semi-crystalline aliphatic polyester. Its properties will be influenced by its molecular weight and crystallinity.
Expected Thermal and Mechanical Properties:
| Property | Expected Range/Value | Significance |
| Glass Transition Temperature (Tg) | Low (likely below room temperature) | A low Tg indicates a flexible, amorphous phase at physiological temperatures, which can be beneficial for applications requiring soft materials.[7] |
| Melting Temperature (Tm) | 70-100 °C | The presence of long methylene chains from the dodecanedioic acid moiety is expected to result in a crystalline structure with a defined melting point, providing mechanical integrity.[1] |
| Tensile Strength | Moderate (e.g., 20-40 MPa) | Will depend on molecular weight and crystallinity, but likely to be in a range suitable for soft tissue engineering and flexible drug delivery devices.[13] |
| Elongation at Break | High (>300%) | The long aliphatic chains are expected to impart significant ductility to the material.[5] |
Biodegradation Profile:
Aliphatic polyesters are known for their susceptibility to hydrolytic and enzymatic degradation.[7][4][14] The degradation of poly(ethylene dodecanedioate) is expected to proceed via the hydrolysis of its ester bonds, yielding non-toxic byproducts: ethylene glycol and dodecanedioic acid. The rate of degradation will be influenced by:
-
Molecular Weight: Higher molecular weight polymers generally degrade more slowly.
-
Crystallinity: The amorphous regions of the polymer are more susceptible to degradation than the crystalline regions.
-
Environmental Conditions: pH, temperature, and the presence of enzymes (like lipases and esterases) will significantly impact the degradation rate.[7][4]
Application Notes: Fabrication of Novel Biomaterials
The unique properties of poly(ethylene dodecanedioate) make it a versatile platform for creating advanced biomaterials.
Application 1: Polyester-Based Nanoparticles for Controlled Drug Delivery
Biodegradable polyester nanoparticles are excellent vehicles for the controlled release of therapeutic agents.[15][16][17] The emulsion-solvent evaporation method is a common and effective technique for their preparation.[15]
Workflow for Nanoparticle Fabrication
Caption: Workflow for Fabricating Drug-Loaded Nanoparticles.
Protocol:
-
Organic Phase Preparation: Dissolve the synthesized poly(ethylene dodecanedioate) and the hydrophobic drug of choice in a volatile organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA) or a poloxamer, to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticles several times with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder.
Application 2: Electrospun Scaffolds for Tissue Engineering
Electrospinning is a versatile technique to produce fibrous scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell attachment and proliferation.[6][18][19]
Protocol:
-
Polymer Solution Preparation: Dissolve the poly(ethylene dodecanedioate) in a suitable solvent system (e.g., a mixture of chloroform and dimethylformamide) to achieve the desired viscosity for electrospinning.
-
Electrospinning Setup: Load the polymer solution into a syringe fitted with a blunt-tipped needle. Apply a high voltage (e.g., 10-20 kV) to the needle.
-
Fiber Deposition: Eject the polymer solution at a constant flow rate towards a grounded collector. The solvent evaporates in transit, resulting in the deposition of a non-woven mat of polymer fibers on the collector.
-
Scaffold Characterization: The resulting scaffold can be characterized for its fiber diameter, porosity, and mechanical properties. Cell culture studies can then be performed to assess its biocompatibility and efficacy in promoting tissue regeneration.
Application 3: Solution-Cast Films for Cell Culture and Biodegradability Studies
Simple solvent-cast films are useful for fundamental studies of cell-material interactions and for evaluating the degradation profile of the new polyester.
Protocol:
-
Polymer Solution Preparation: Dissolve the poly(ethylene dodecanedioate) in a suitable solvent like chloroform to form a solution of desired concentration (e.g., 5-10% w/v).
-
Casting: Pour the polymer solution into a flat, level petri dish or a Teflon mold.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood or a controlled environment to form a uniform film.
-
Drying: Dry the film under vacuum to remove any residual solvent.
-
Sterilization and Use: The resulting film can be sterilized (e.g., with ethylene oxide or gamma irradiation, though degradation should be assessed[20][21]) and used for cell seeding experiments or submerged in buffer solutions to study its in vitro degradation.[20]
Conclusion and Future Outlook
This compound is a promising, yet underexplored, monomer for the creation of novel, biodegradable polyesters. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis of poly(ethylene dodecanedioate) and its fabrication into functional biomaterials. The anticipated properties of this long-chain aliphatic polyester—flexibility, toughness, and tunable biodegradability—position it as an exciting new tool in the fields of advanced drug delivery and regenerative medicine. Further research should focus on optimizing polymerization conditions to control the polymer's molecular weight and architecture, and on conducting comprehensive in vitro and in vivo studies to fully elucidate its potential in various biomedical applications.
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Application Notes and Protocols for Poly(ethylene dodecanedioate) in Biomedical Applications
Disclaimer: Direct scientific literature on the biomedical applications of poly(ethylene dodecanedioate) (PEDD) is limited. The following application notes and protocols are substantially based on research conducted on a closely related and structurally similar polymer, poly(glycerol dodecanedioate) (PGD). Researchers should consider these protocols as a starting point and optimize them for the specific properties of PEDD.
Introduction: The Promise of Long-Chain Aliphatic Polyesters in Biomedicine
Poly(ethylene dodecanedioate) (PEDD) is a biodegradable polyester synthesized from ethylene glycol and dodecanedioic acid. It belongs to a class of aliphatic polyesters that are gaining significant interest in the biomedical field due to their favorable characteristics, including biocompatibility, biodegradability, and tunable mechanical properties.[1][2] While PEDD itself is not extensively studied, its analogue, poly(glycerol dodecanedioate) (PGD), has demonstrated considerable potential in soft tissue engineering and as a material for medical devices.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential biomedical applications of PEDD, drawing heavily on the established knowledge of PGD.
PART 1: Synthesis and Physicochemical Characterization of PEDD
A fundamental understanding of the material's synthesis and properties is crucial for its successful application.
Synthesis of Poly(ethylene dodecanedioate)
PEDD can be synthesized via a polycondensation reaction between ethylene glycol and dodecanedioic acid. The reaction typically involves a melt condensation process at elevated temperatures under a vacuum to facilitate the removal of the water byproduct and drive the reaction towards a higher molecular weight polymer.
Protocol 1: Melt Condensation Synthesis of PEDD
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of ethylene glycol and dodecanedioic acid.
-
Initial Reaction (Esterification): Heat the mixture to 150-180°C under a slow stream of nitrogen gas with continuous stirring. Water will be produced as a byproduct and should be collected in the distillation condenser. This stage is typically carried out for 4-6 hours.
-
Polycondensation: Gradually increase the temperature to 200-220°C and apply a vacuum (typically < 1 Torr). Continue the reaction for 8-12 hours to increase the polymer's molecular weight.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform, dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol or ethanol).
-
Drying: Collect the precipitated polymer and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Physicochemical Properties of Long-Chain Polyesters
The properties of PEDD are expected to be influenced by its molecular weight and crystallinity. Based on analogous polyesters, the following characteristics are anticipated:
| Property | Expected Characteristics for PEDD | Significance in Biomedical Applications |
| Molecular Weight (Mw) | Can be controlled by reaction time, temperature, and vacuum. | Influences mechanical strength, degradation rate, and processability. |
| Melting Temperature (Tm) | Expected to be in the range of 60-80°C. | Determines the processing temperature for techniques like melt extrusion and 3D printing. |
| Glass Transition Temp (Tg) | Expected to be below room temperature. | Indicates the polymer will be in a flexible, rubbery state at physiological temperatures. |
| Solubility | Soluble in chlorinated solvents (chloroform, dichloromethane), insoluble in water and alcohols. | Important for processing techniques like solvent casting and electrospinning. |
| Crystallinity | Semicrystalline nature. | Affects mechanical properties and degradation behavior. |
PART 2: Biomedical Applications and Protocols
The favorable properties of long-chain aliphatic polyesters make them suitable for various biomedical applications, primarily in tissue engineering and drug delivery.
Tissue Engineering Scaffolds
PEDD can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell attachment, proliferation, and differentiation.[4] Electrospinning is a versatile technique to produce nanofibrous scaffolds from polymer solutions.[1][2]
Protocol 2: Fabrication of PEDD Nanofibrous Scaffolds by Electrospinning
-
Polymer Solution Preparation: Dissolve PEDD in a suitable solvent or solvent system (e.g., chloroform/ethanol mixture) to achieve the desired concentration (typically 10-20% w/v). The optimal concentration will depend on the molecular weight of the PEDD and may require empirical determination.
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-tipped needle (e.g., 22-gauge).
-
Mount the syringe on a syringe pump to ensure a constant flow rate.
-
Position a grounded collector (e.g., a flat metal plate or a rotating mandrel) at a fixed distance from the needle tip.
-
Apply a high voltage (typically 10-20 kV) to the needle tip.
-
-
Electrospinning Process:
-
Set the syringe pump to a flow rate of 0.5-2.0 mL/h.
-
Apply the high voltage. A Taylor cone should form at the needle tip, from which a polymer jet is ejected.
-
The solvent evaporates as the jet travels towards the collector, resulting in the deposition of solid polymer nanofibers.
-
-
Scaffold Collection and Post-Processing:
-
Collect the nanofibrous mat on the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
Diagram 1: Electrospinning Workflow for PEDD Scaffold Fabrication
Caption: Workflow for fabricating PEDD nanofibrous scaffolds via electrospinning.
Drug Delivery Systems
The biodegradable nature of PEDD makes it an attractive candidate for creating controlled drug delivery systems.[5] PEDD can be formulated into nanoparticles to encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profile.
Protocol 3: Preparation of PEDD Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a known amount of PEDD and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Lyophilize the purified nanoparticles to obtain a dry powder.
-
Diagram 2: Nanoparticle Formulation via Emulsion-Solvent Evaporation
Caption: Process for formulating drug-loaded PEDD nanoparticles.
PART 3: Biocompatibility, Degradation, and Sterilization
For any biomedical application, the material's interaction with the biological environment and its sterilizability are of paramount importance.
Biocompatibility Assessment
The biocompatibility of PEDD should be evaluated through a series of in vitro and in vivo tests. Based on studies of PGD, PEDD is expected to exhibit good biocompatibility.[1]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Material Extraction: Prepare extracts of PEDD by incubating the material in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours, according to ISO 10993-5 standards.
-
Cell Culture: Seed a relevant cell line (e.g., L929 fibroblasts, NIH3T3) in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the culture medium with the PEDD extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Degradation Studies
The degradation rate of PEDD will be a critical factor in its application. It is expected to degrade via hydrolysis of its ester bonds.
Protocol 5: In Vitro Hydrolytic Degradation Study
-
Sample Preparation: Prepare PEDD samples of known weight and dimensions (e.g., films, scaffolds).
-
Degradation Medium: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve the samples.
-
Analysis:
-
Mass Loss: Dry the retrieved samples to a constant weight and calculate the percentage of mass loss.
-
Molecular Weight Reduction: Determine the change in molecular weight using gel permeation chromatography (GPC).
-
Morphological Changes: Observe the surface morphology of the samples using scanning electron microscopy (SEM).
-
pH of Degradation Medium: Monitor the pH of the PBS to assess the release of acidic degradation products.
-
Sterilization
Biomedical devices and scaffolds must be sterilized before use. The choice of sterilization method is critical as it can affect the polymer's properties.[6]
Recommended Sterilization Methods for Polyesters:
| Sterilization Method | Advantages | Disadvantages | Suitability for PEDD |
| Ethylene Oxide (EtO) Gas | Low temperature, high penetration.[7] | Potential for toxic residues, can affect polymer properties.[6][8] | Suitable with caution. Requires thorough aeration to remove residual EtO. Low-temperature cycles are preferred.[3] |
| Gamma Irradiation | High penetration, terminal sterilization. | Can cause chain scission, reducing molecular weight and mechanical properties.[6] | Not recommended due to the high potential for polymer degradation. |
| Autoclaving (Steam) | Effective, no toxic residues. | High temperature and moisture will cause significant degradation and deformation. | Not suitable. |
| Radiofrequency Glow Discharge (Plasma) | Low temperature, surface sterilization.[6] | Limited penetration into porous structures. | Potentially suitable for surface sterilization of thin films or scaffolds. |
| 70% Ethanol Disinfection | Simple, effective for disinfection. | Not a terminal sterilization method; does not eliminate all microorganisms.[9] | Suitable for research purposes but not for clinical applications. |
Protocol 6: Ethylene Oxide (EtO) Sterilization
-
Packaging: Place the PEDD device or scaffold in a gas-permeable sterilization pouch.
-
Preconditioning: Condition the packaged material at a specific relative humidity and temperature.
-
EtO Exposure: Expose the material to EtO gas at a controlled concentration, temperature (e.g., 37-55°C), and duration.
-
Aeration: Aerate the sterilized material for a sufficient period to allow the residual EtO to dissipate to safe levels as defined by regulatory standards.
Conclusion
Poly(ethylene dodecanedioate), by virtue of its chemical structure, holds significant promise as a biodegradable polymer for a range of biomedical applications, including tissue engineering and drug delivery. While direct research on PEDD is currently sparse, the extensive studies on its close analogue, PGD, provide a strong foundation for its exploration. The protocols outlined in this document offer a comprehensive starting point for researchers to synthesize, fabricate, and evaluate PEDD-based biomaterials. It is imperative that researchers conduct thorough characterization and validation of PEDD to establish its specific properties and optimize its performance for the intended biomedical applications.
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Electrospun fiber scaffolds of poly (glycerol-dodecanedioate) and its gelatin blended polymers for soft tissue engineering. PubMed. [Link]
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Application Note: High-Resolution Molecular Weight and End-Group Analysis of 1,4-Dioxacyclohexadecane-5,16-dione Polymers using MALDI-ToF Mass Spectrometry
Abstract
This application note provides a detailed protocol for the analysis of 1,4-Dioxacyclohexadecane-5,16-dione based polymers using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry. These biodegradable and biocompatible polyesters are of significant interest in the fields of drug delivery and material science. MALDI-ToF MS offers a rapid and precise method for determining absolute molecular weight distributions, identifying end-groups, and confirming the structure of the repeating monomer unit, which are critical parameters influencing their physicochemical properties and performance.[1] This guide details optimized methodologies for sample preparation, matrix and cationizing agent selection, and data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Need for Precise Polymer Characterization
This compound is a lactone monomer that, upon polymerization, yields polyesters with promising applications in the biomedical field due to their biodegradability. The physical properties of these polymers, such as degradation rate, drug release kinetics, and mechanical strength, are directly dependent on their molecular weight (MW), molecular weight distribution (polydispersity, Đ), and the chemical nature of the polymer chain termini (end-groups).
Traditional techniques for polymer characterization, like gel permeation chromatography (GPC), often provide relative molecular weights based on calibration standards and may offer limited resolution. MALDI-ToF MS, however, has emerged as a powerful tool for the analysis of synthetic polymers because it provides absolute molecular weight determination of individual oligomers.[2] As a soft ionization technique, MALDI minimizes fragmentation, allowing for the intact analysis of large polymer chains.[3][4] This enables the accurate measurement of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn), as well as detailed structural confirmation.[5]
This document outlines a robust protocol for the MALDI-ToF analysis of this compound polymers, providing the causal reasoning behind key experimental choices to ensure reliable and reproducible results.
Principle of MALDI-ToF for Polymer Analysis
MALDI-ToF MS analysis involves three key steps:
-
Sample Preparation: The polymer sample is co-crystallized with a large molar excess of a small organic molecule, the "matrix," which strongly absorbs laser energy at a specific wavelength.[6]
-
Desorption and Ionization: A pulsed laser irradiates the sample spot. The matrix absorbs the laser energy, leading to its rapid sublimation, carrying the embedded polymer molecules into the gas phase.[3][6][7] During this process, the polymer molecules are gently ionized, typically through cationization for synthetic polymers.
-
Time-of-Flight Analysis: The newly formed polymer ions are accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio (m/z). Lighter ions travel faster and arrive at the detector first, allowing for the separation and detection of individual oligomers.
The resulting mass spectrum is a plot of ion intensity versus m/z, where each peak represents a polymer chain of a specific length.[7]
Experimental Protocol
Materials and Reagents
-
Polymer Sample: this compound polymer
-
Solvent: Tetrahydrofuran (THF), HPLC grade. Rationale: THF is an excellent solvent for many polyesters and is volatile, facilitating rapid and uniform co-crystallization with the matrix.[1]
-
Recommended Matrices:
-
Cationizing Agent: Sodium Trifluoroacetate (NaTFA) or Potassium Trifluoroacetate (KTFA). Rationale: Synthetic polyesters readily form adducts with alkali metal ions. Using a salt like NaTFA promotes the formation of a single, dominant adduct series ([M+Na]+), simplifying the spectrum and improving signal intensity.[4]
-
Equipment:
-
MALDI-ToF Mass Spectrometer
-
MALDI target plate (e.g., stainless steel)
-
Micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Solution Preparation
Causality Behind Concentrations: The goal is to achieve a high molar ratio of matrix to analyte (typically 1000:1 to 10,000:1) to ensure the polymer molecules are fully isolated within the matrix crystals, which is crucial for efficient soft ionization.[6] The cationizing agent is added at a lower concentration relative to the polymer to promote adduct formation without causing excessive signal suppression or creating overly complex salt clusters.
-
Polymer Solution (Analyte): Prepare a 1 mg/mL solution of the this compound polymer in THF.
-
Matrix Solution: Prepare a 20 mg/mL solution of the chosen matrix (e.g., DCTB) in THF.[1]
-
Cationizing Agent Solution: Prepare a 5 mg/mL solution of NaTFA in THF.[1]
Sample Spotting: The Dried-Droplet Method
The dried-droplet method is a widely used and effective technique for preparing polymer samples for MALDI analysis.[6]
-
Mixing: In a clean microcentrifuge tube, combine the solutions in the following volumetric ratio: 10 µL Matrix Solution + 2 µL Analyte Solution + 1 µL Cationizing Agent Solution .
-
Vortex: Gently vortex the mixture for 10-15 seconds to ensure homogeneity.
-
Spotting: Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Drying: Allow the droplet to air-dry completely at room temperature. This should result in the formation of a thin, uniform crystalline film. Rationale: Rapid and uniform solvent evaporation is key to preventing segregation of the analyte, matrix, and salt, which would lead to poor signal quality.[1]
-
Control Spots: It is critical to prepare control spots containing only the matrix and the matrix with the cationizing agent to identify any background peaks.
Instrument Setup and Data Acquisition
Instrument settings must be optimized to achieve the best signal-to-noise ratio and resolution.
-
Ionization Mode: Positive Ion
-
Analyzer Mode: Reflector mode is preferred for polymers below ~5,000 Da to achieve high mass resolution necessary for resolving individual oligomers and isotopic patterns.[4] For higher mass polymers, linear mode may be necessary to improve sensitivity, as high-mass ions can be unstable in the reflector.[4]
-
Mass Range: Set an appropriate m/z range based on the expected molecular weight of the polymer. It is often wise to set a wider range initially.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal. Excessive laser power can cause polymer fragmentation and broaden peaks, reducing mass accuracy.[4]
-
Data Collection: Acquire spectra from multiple positions within the sample spot to account for any sample heterogeneity ("hot spots") and sum the spectra to generate a representative average.[4]
-
Calibration: The instrument should be externally calibrated using a well-characterized polymer standard with a similar molecular weight range.
Data Analysis and Interpretation
A typical MALDI-ToF spectrum of a this compound polymer will show a series of peaks, each corresponding to a different oligomer length.
Identifying the Polymer Series
The mass of the repeating monomer unit for this compound (C14H24O4) is 256.33 g/mol . The distance between adjacent major peaks in the spectrum should correspond to this mass.[5][8] This confirms the identity of the polymer backbone.
Calculating Molecular Weight Averages
The mass spectrum provides the intensity (Ni) for each oligomer of a specific mass (Mi). From this data, the key molecular weight averages can be calculated:
-
Number-Average Molecular Weight (Mn): Mn = Σ(NiMi) / Σ(Ni)
-
Weight-Average Molecular Weight (Mw): Mw = Σ(NiMi2) / Σ(NiMi)
-
Polydispersity (Đ): Đ = Mw / Mn
Most modern MALDI software packages have built-in polymer analysis modules that can perform these calculations automatically.[8]
End-Group Analysis
MALDI-ToF MS is highly effective for determining the mass of the end-groups. The theoretical mass of any given peak in the spectrum can be calculated using the following formula:
m/z = (n × Mmonomer) + Mend-group + Mcation
Where:
-
n: Number of repeating monomer units
-
Mmonomer: Mass of the repeating unit (256.33 Da)
-
Mend-group: Sum of the masses of the two terminal groups
-
Mcation: Mass of the cationizing agent (e.g., Na+ ≈ 22.99 Da)
By accurately measuring the m/z of a peak and knowing n, Mmonomer, and Mcation, the mass of the end-groups can be determined with high precision.[5] For example, if the polymerization was initiated with water (hydrolysis), the end groups would be a hydroxyl (-OH) group and a carboxylic acid (-COOH) group, with a combined mass of (17.01 + 45.02) = 62.03 Da.
Visualization and Data Summary
Experimental Workflow
Caption: Workflow for MALDI-ToF analysis of polymers.
Polymer Structure and Ionization
Caption: Cationization of a polymer chain for MALDI-ToF analysis.
Summary of Expected Results
| Parameter | Symbol | Formula | Example Value |
| Monomer Mass | Mmonomer | - | 256.33 Da |
| Number-Average MW | Mn | Σ(NiMi) / Σ(Ni) | 3,500 Da |
| Weight-Average MW | Mw | Σ(NiMi2) / Σ(NiMi) | 3,750 Da |
| Polydispersity Index | Đ | Mw / Mn | 1.07 |
| Identified End-Groups | - | m/z - (n×Mmonomer) - Mcation | -OH, -COOH |
| Cation Adduct | - | - | [M+Na]+ |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Inappropriate matrix/solvent choice.- Laser power too low.- Sample concentration too low.- Suppression by salts or impurities. | - Try a different matrix (e.g., Dithranol, DHB).- Gradually increase laser power.- Prepare a more concentrated analyte solution.- Consider sample cleanup (e.g., dialysis, precipitation). |
| Poor Resolution / Broad Peaks | - Laser power too high.- Poor co-crystallization.- Instrument requires calibration.- High polydispersity (Đ > 1.2). | - Reduce laser power.- Re-prepare the sample spot, ensuring rapid drying.- Recalibrate the mass spectrometer.- For highly polydisperse samples, consider fractionation by GPC prior to MALDI analysis. |
| Complex Spectrum (Multiple Peak Series) | - Incomplete cationization (e.g., presence of both [M+Na]+ and [M+K]+).- Polymer fragmentation.- Presence of multiple end-group populations. | - Increase the concentration of the cationizing agent (e.g., NaTFA).- Reduce laser power.- Analyze the different series to identify distinct polymer populations. |
| Mass Discrimination (Low intensity for high MW) | - Detector saturation by low-mass ions.- Preferential ionization of smaller oligomers. | - Use a delayed extraction source if available.- Analyze GPC fractions separately to narrow the mass distribution of each sample.[9] |
Conclusion
MALDI-ToF mass spectrometry is an indispensable technique for the in-depth characterization of this compound polymers. It provides rapid and accurate determination of absolute molecular weight distributions, polydispersity, and end-group structures.[1][2] The protocol detailed in this application note provides a robust framework for achieving high-quality, reproducible data, thereby facilitating the development and quality control of these important biomaterials. The key to successful analysis lies in the careful selection of the matrix and cationizing agent, optimization of sample preparation, and methodical data acquisition and interpretation.
References
-
Montaudo, G., Montaudo, M. S., Puglisi, C., & Samperi, F. (1995). Characterization of Polymers by Matrix-Assisted Laser Desorption/Ionization−Time-of-Flight Mass Spectrometry. Macromolecules. Available at: [Link]
-
Waters Corporation. (n.d.). Polymer Analysis by MALDI-Tof MS. Available at: [Link]
-
JMS. (2025). How Is MALDI-TOF Used To Determine Polymer Molecular Weight? YouTube. Available at: [Link]
-
Li, L. (1999). Use of MALDI-TOF To Measure Molecular Weight Distributions of Polydisperse Poly(methyl methacrylate). Analytical Chemistry. Available at: [Link]
-
Sato, H. (n.d.). MALDI Mass Spectrometry of Synthetic Polymers. R&D Review of Toyota CRDL. Available at: [Link]
-
Li, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry. Available at: [Link]
-
Shukla, A. K. (2016). Theory of MALDI-TOF Mass Spectrometry. YouTube. Available at: [Link]
-
University of Delaware. (2023). MALDI-TOF Polymer Analysis Guide. Available at: [Link]
-
News-Medical.Net. (2022). Polymer analysis using MALDI TOF. Available at: [Link]
-
Zederbauer, M. (2016). Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm. Available at: [Link]
-
Li, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9. Available at: [Link]
-
Bruker Daltonics. (2020). Polymer Analysis using MALDI TOF. YouTube. Available at: [Link]
Sources
- 1. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
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- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
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- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Polycondensation of Macrocyclic Diolides
Welcome to the technical support center for the polycondensation of macrocyclic diolides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this advanced polymerization technique. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experience.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the polycondensation of macrocyclic diolides, providing insights into their root causes and actionable solutions.
Issue 1: Low Polymer Molecular Weight (Mn < 10,000 g/mol )
Question: My polycondensation reaction is consistently yielding polyesters with a low number-average molecular weight (Mn), and I'm struggling to reach my target of >20,000 g/mol . What are the likely causes and how can I fix this?
Answer: Achieving high molecular weight in polycondensation is a common challenge and is often multifactorial.[1][2] Let's break down the potential culprits:
-
Purity of Monomers: This is the most critical factor. Impurities with monofunctional groups (e.g., a monocarboxylic acid or a mono-alcohol) will act as chain terminators, severely limiting polymer growth.[3][4] Even small amounts can have a significant impact.[4]
-
Causality: The stoichiometry of bifunctional monomers is key in step-growth polymerization.[3] Any deviation from a perfect 1:1 ratio of reactive end groups will result in a lower degree of polymerization. Monofunctional impurities disrupt this balance.
-
Solution:
-
Monomer Purification: Your macrocyclic diolide monomers must be of the highest purity. Sublimation is often a necessary purification step for these types of monomers.[5][6] Recrystallization from a suitable solvent can also be effective.
-
Purity Verification: Before polymerization, verify the purity of your monomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to detect any unwanted functional groups and High-Performance Liquid Chromatography (HPLC) to quantify impurities.[7]
-
-
-
Inefficient Water/Byproduct Removal: Polycondensation is an equilibrium reaction.[8] The presence of the condensation byproduct (typically water or a small alcohol) will drive the equilibrium back towards the reactants, preventing the formation of long polymer chains.[1]
-
Causality: According to Le Chatelier's principle, the removal of a product is necessary to shift the reaction equilibrium towards the formation of more products (in this case, the high molecular weight polymer).
-
Solution:
-
High Vacuum: Employ a high vacuum system (<1 Torr) during the later stages of the polymerization to effectively remove volatile byproducts.[9]
-
Azeotropic Distillation: For solution polymerizations, using a solvent like xylene that forms an azeotrope with water can facilitate its removal.[10][11]
-
Nitrogen Sparging: A slow stream of dry, inert gas (like nitrogen or argon) can help carry away byproducts.
-
-
-
Reaction Temperature and Time: The reaction may not be reaching a high enough conversion.
-
Causality: Polycondensation reactions require high conversion rates (>99%) to achieve high molecular weights. This often necessitates elevated temperatures to increase the reaction rate and sufficient time to allow the reaction to proceed to completion.[12] However, excessively high temperatures can lead to side reactions.[10]
-
Solution:
-
Optimize Temperature: Gradually increase the temperature throughout the reaction. Start at a lower temperature (e.g., 150-180 °C) and increase to a higher temperature (e.g., 200-230 °C) as the viscosity of the reaction mixture increases.[2][9]
-
Monitor Reaction Progress: Track the progress of the reaction by taking aliquots at different time points and analyzing the molecular weight by Gel Permeation Chromatography (GPC). This will help you determine the optimal reaction time.
-
-
Issue 2: Polymer Discoloration (Yellowing or Browning)
Question: The polyester I've synthesized has a noticeable yellow or brown tint. What causes this discoloration and how can I prevent it?
Answer: Discoloration is typically a sign of thermal degradation or oxidative side reactions.
-
Thermal Degradation: At the high temperatures required for polycondensation, the polymer chains can begin to break down, leading to the formation of chromophores.[13]
-
Causality: Ester linkages can undergo thermal cleavage, and subsequent reactions of the degradation products can form colored species.
-
Solution:
-
Precise Temperature Control: Use a high-precision temperature controller and ensure uniform heating of the reaction vessel. Avoid localized "hot spots."
-
Minimize Reaction Time at High Temperatures: Once the desired molecular weight is achieved, cool the reaction down promptly.
-
Use of Thermal Stabilizers: Small amounts of antioxidants or thermal stabilizers (e.g., phosphite-based compounds) can be added to the reaction mixture.
-
-
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer.
-
Causality: Oxygen can react with the polymer backbone, initiating a series of radical reactions that result in chain scission and the formation of colored byproducts.
-
Solution:
-
Inert Atmosphere: Conduct the entire polymerization under a blanket of high-purity inert gas, such as nitrogen or argon.
-
Degas Monomers: Before starting the reaction, thoroughly degas the monomers to remove any dissolved oxygen.
-
-
Issue 3: Gel Formation or Cross-linking
Question: My reaction mixture has become an insoluble gel, making it impossible to process. What leads to this cross-linking?
Answer: Gel formation indicates the creation of a cross-linked polymer network, which is often irreversible.
-
Monomer Functionality > 2: The presence of impurities with more than two reactive functional groups (e.g., a triol or a tricarboxylic acid) will lead to branching and eventual gelation.[2][3]
-
Causality: Trifunctional monomers act as branch points, and as the reaction progresses, these branches connect to form a three-dimensional network.
-
Solution:
-
High Purity Monomers: As with achieving high molecular weight, the purity of the starting materials is paramount. Ensure your macrocyclic diolide is free from any polyfunctional impurities.
-
Thorough Monomer Characterization: Use techniques like NMR and mass spectrometry to confirm the structure and purity of your monomers before use.[7][14]
-
-
-
Side Reactions at High Temperatures: At elevated temperatures, unintended side reactions can occur that lead to cross-linking.
-
Causality: For example, transesterification reactions can sometimes lead to the formation of branch points, especially with certain catalysts.[9][15]
-
Solution:
-
Careful Catalyst Selection: Choose a catalyst that is known to have high selectivity for the desired esterification reaction and minimal side reactions at the intended operating temperature.[16]
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote side reactions.
-
-
Issue 4: Inconsistent Batch-to-Batch Results
Question: I'm finding it difficult to reproduce my results. The molecular weight and properties of my polymer vary significantly between batches. How can I improve consistency?
Answer: Inconsistent results often point to a lack of rigorous control over experimental parameters.
-
Variability in Monomer Purity: Even slight differences in the purity of monomer batches can lead to significant variations in the final polymer.
-
Solution:
-
Standardized Purification Protocol: Implement a strict and consistent protocol for monomer purification for every batch.
-
Quality Control: Analyze each batch of purified monomer to ensure it meets a predefined purity standard before use.
-
-
-
Inconsistent Reaction Conditions: Small variations in temperature, vacuum level, or reaction time can impact the polymerization kinetics and final molecular weight.
-
Solution:
-
Automated Reaction Control: Where possible, use automated reactor systems to ensure precise and repeatable control over reaction parameters.
-
Detailed Record Keeping: Maintain a meticulous record of all reaction parameters for each batch to help identify sources of variation.
-
-
-
Moisture Contamination: Water is a reactant in the reverse (hydrolysis) reaction. Inconsistent levels of moisture in the starting materials or the reaction setup will affect the equilibrium.
-
Solution:
-
Drying of Monomers and Glassware: Thoroughly dry all monomers and glassware before use.
-
Use of Dry Solvents: If using a solvent, ensure it is anhydrous.
-
-
Section 2: Frequently Asked Questions (FAQs)
Catalysis
Q1: What are the most common catalysts for the polycondensation of macrocyclic diolides, and what are the advantages and disadvantages of each?
A1: The choice of catalyst is critical for a successful polycondensation. Common catalysts include:
-
Tin-based catalysts (e.g., stannous octoate, dibutyltin dilaurate):
-
Titanium-based catalysts (e.g., titanium(IV) isopropoxide):
-
Advantages: Generally less toxic than tin-based catalysts and highly effective.[16]
-
Disadvantages: Can sometimes lead to discoloration of the polymer.
-
-
Antimony-based catalysts (e.g., antimony trioxide):
-
Enzyme catalysts (e.g., lipases):
Reaction Monitoring
Q2: How can I effectively monitor the progress of my polycondensation reaction in real-time?
A2: Monitoring the reaction is crucial for process control and achieving the desired polymer properties.
-
In-line Spectroscopy: Techniques like near-infrared (NIR) or Fourier-transform infrared (FTIR) spectroscopy can be used for real-time monitoring of the disappearance of reactant functional groups (e.g., hydroxyl and carboxylic acid groups).[18][19]
-
Viscosity Measurement: As the polymer chains grow, the viscosity of the reaction mixture increases. Monitoring this change can provide a qualitative indication of molecular weight build-up.
-
Sampling and Offline Analysis: Periodically taking small samples from the reaction mixture and analyzing them by GPC is a reliable way to track the increase in molecular weight and polydispersity index (PDI).
Polymer Characterization
Q3: What are the essential analytical techniques for characterizing the final polyester?
A3: A comprehensive characterization of your polymer is necessary to confirm its structure and properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5][7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer repeating unit and to analyze end groups.[7][14]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[14][17]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.[14]
-
FTIR Spectroscopy: To verify the presence of the characteristic ester functional groups in the polymer.[7]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Bulk Polycondensation of a Macrocyclic Diolide
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Purify the macrocyclic diolide monomer by sublimation.
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the reactor with the purified macrocyclic diolide and the chosen catalyst (e.g., 0.1 mol% stannous octoate).
-
Initial Stage (Melt and Low Vacuum): Heat the reactor to a temperature just above the melting point of the monomer (e.g., 150-180 °C) with gentle stirring. Apply a low vacuum to remove any residual moisture.
-
Polycondensation Stage (High Temperature and High Vacuum): Gradually increase the temperature to 200-230 °C and slowly increase the vacuum to <1 Torr. Continue the reaction for several hours, monitoring the viscosity.
-
Cooling and Isolation: Once the desired viscosity is reached, remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.
Diagrams
Troubleshooting Logic for Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Polycondensation Reaction Pathway
Caption: Simplified polycondensation reaction pathway.
References
- Vertex AI Search. (2025).
- NIH. (n.d.).
- ResearchGate. (2025).
- NIH. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.).
- NIH. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC.
- Science Info. (2023).
- ResolveMass Laboratories Inc. (2025).
- Google Patents. (n.d.).
- ResearchGate. (2018). How can we control the polycondensation(step growth)
- ResearchGate. (2023).
- SciELO. (n.d.).
- RSC Publishing. (n.d.).
- Infinity LTL. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
- YouTube. (2017).
- MEL Science. (n.d.).
- NIH. (2016).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. US11629223B2 - Synthesis of polymers from cyclic diolides - Google Patents [patents.google.com]
- 6. US20190211144A1 - Synthesis of crystalline polymers from cyclic diolides - Google Patents [patents.google.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Newly Developed Techniques on Polycondensation, Ring-Opening Polymerization and Polymer Modification: Focus on Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceinfo.com [scienceinfo.com]
- 12. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 13. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. scielo.br [scielo.br]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalysts for 1,4-Dioxacyclohexadecane-5,16-dione Polymerization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the polymerization of 1,4-Dioxacyclohexadecane-5,16-dione. It offers in-depth troubleshooting, frequently asked questions, and established protocols to facilitate the optimization of catalytic systems for the synthesis of high-quality polyesters.
Foundational Concepts: The Polymerization Process
The synthesis of polyesters from this compound, a 16-membered dilactone, is primarily achieved through ring-opening polymerization (ROP). This chemical reaction involves the catalytic cleavage of the monomer's ester bonds, leading to the formation of long polymer chains. The selection of an appropriate catalyst is critical, as it profoundly influences the polymerization kinetics, molecular weight, polydispersity, and overall properties of the final polymer.
Diagram: Ring-Opening Polymerization of this compound
Caption: General mechanism of ring-opening polymerization.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides solutions to specific issues that may arise during the polymerization of this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Monomer Conversion | 1. Catalyst inactivity or poisoning.2. Suboptimal reaction time or temperature.3. Presence of impurities in the monomer or solvent. | 1. Catalyst Integrity: Utilize a fresh, properly stored catalyst. Tin(II) octoate (Sn(Oct)₂) and organocatalysts are common choices.[1][2]2. Reaction Conditions: Incrementally increase the reaction temperature by 10°C. Extend the reaction duration while monitoring conversion via ¹H NMR or GPC.3. Reagent Purity: Purify the monomer through recrystallization. Employ anhydrous, high-purity solvents. |
| Broad Molecular Weight Distribution (PDI > 1.5) | 1. Multiple active species originating from the catalyst.2. Occurrence of chain transfer reactions.3. Slow initiation relative to propagation. | 1. Catalyst Selection: Employ a single-site catalyst, such as a well-defined metal complex or a highly selective organocatalyst, to promote controlled polymerization.[3]2. Temperature Management: Lower the reaction temperature to minimize side reactions. A starting point of 110-130°C is often suitable for Sn(Oct)₂.[4][5]3. Initiator Choice: Use a fast-initiating alcohol, like benzyl alcohol, to ensure simultaneous chain growth. |
| Gel Formation | 1. Excessive catalyst concentration leading to cross-linking.2. Presence of multifunctional impurities. | 1. Catalyst Loading: Decrease the catalyst concentration. A monomer-to-catalyst ratio between 1000:1 and 5000:1 is a typical range.2. Monomer Purity: Ensure the monomer is devoid of di- or poly-functional impurities that could act as cross-linking agents. |
| Inconsistent Batch-to-Batch Results | 1. Variability in exposure to moisture or air.2. Inconsistent catalyst activity.3. Fluctuations in reaction temperature. | 1. Inert Atmosphere: Perform all experimental steps under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.2. Catalyst Handling: Store catalysts in a glovebox or desiccator. Prepare catalyst stock solutions for consistent dosing.3. Temperature Control: Utilize a calibrated temperature probe and ensure uniform heating of the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What is a commonly used and reliable catalyst for the polymerization of this compound?
A1: Tin(II) octoate (Sn(Oct)₂) is a widely employed and effective catalyst for the ring-opening polymerization of lactones, including this compound.[6][7][8] It is commercially available and offers good control over the polymerization process. For applications requiring metal-free polymers, organocatalysts such as 4-dimethylaminopyridine (DMAP) or a combination of thiourea and (-)-sparteine are suitable alternatives.[9]
Q2: How should I determine the optimal polymerization temperature?
A2: The ideal temperature is catalyst-dependent. For Sn(Oct)₂, a range of 110-150°C is generally effective.[4][5] While higher temperatures accelerate the reaction, they may also promote side reactions like transesterification, which can broaden the molecular weight distribution. It is advisable to begin at a lower temperature (e.g., 110°C) and increase it if the reaction rate is insufficient.
Q3: What is the function of an initiator, and how do I choose one?
A3: An initiator is a molecule, typically an alcohol, that commences the polymerization. The choice of initiator can determine the end-group functionality of the polymer. A monofunctional alcohol, such as benzyl alcohol or 1-dodecanol, is a suitable choice for producing a polymer with a hydroxyl end-group. The molar ratio of monomer to initiator is a key parameter for controlling the polymer's molecular weight.
Q4: How can I monitor the polymerization progress?
A4: The reaction's progress can be tracked by analyzing aliquots taken at various time points using the following techniques:
-
¹H NMR Spectroscopy: To quantify monomer conversion by comparing the integrals of monomer and polymer signals.
-
Gel Permeation Chromatography (GPC): To determine the polymer's molecular weight and polydispersity index (PDI).
Diagram: Catalyst Optimization Workflow
Caption: A typical workflow for optimizing polymerization conditions.
Experimental Protocols
Protocol 1: General Procedure for Bulk Polymerization of this compound using Sn(Oct)₂
-
Preparation: Dry all glassware at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reactor Charging: In a flame-dried Schlenk flask with a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Initiator Addition: Add the calculated amount of initiator (e.g., benzyl alcohol) using a microliter syringe, based on the target molecular weight.
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene in a separate, dry vial. Add the required volume of this solution to the reaction flask via a syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 130°C) and stir.
-
Monitoring: After the designated reaction time (e.g., 24 hours), take a small sample for ¹H NMR and GPC analysis.
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol). Filter the polymer and dry it under vacuum to a constant weight.
References
- Lohmeijer, B. G. G., Dubois, P., Ropson, N., Jérôme, R., & Teyssié, P. (1991). Macromolecular engineering of polylactones and polylactides. 13. Cationic polymerization of ε-caprolactone and L-lactide. Macromolecules, 24(11), 3041-3045.
- Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical Reviews, 107(12), 5813-5840.
- Coupry, C., Lecomte, P., & Jérôme, R. (2001). Living polymerization of lactones and lactides. In Advances in Polymer Science (pp. 1-64). Springer, Berlin, Heidelberg.
- Kowalski, A., Duda, A., & Penczek, S. (2000). Kinetics and mechanism of cyclic ester polymerization initiated with tin(II) octoate. 3. Polymerization of L,L-lactide. Macromolecules, 33(20), 7359-7370.
- Jiang, G., Jones, I. A., Rudd, C. D., & Walker, G. S. (2009). Mechanistic study of Sn (Oct) 2-catalyzed ε-caprolactone polymerization using Sn (Oct) 2/BF 3 dual catalyst. Journal of Applied Polymer Science, 114(1), 658-662.
- Majerska, K., Duda, A., & Penczek, S. (2000). Kinetics and mechanism of cyclic ester polymerization initiated with tin(II) octoate. 2. Polymerization of ε-caprolactone.
- Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of lactones. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 245-274). Elsevier.
- Guillain, F., Schappacher, M., & Soum, A. (2010). Organo-catalyzed ring opening polymerization of a 1, 4-dioxane-2, 5-dione deriving from glutamic acid. Biomacromolecules, 11(8), 2113-2119.
- Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones 31. Sn (II) octoate-initiated polymerization of L-lactide: a mechanistic study. Polymer, 36(6), 1253-1259.
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- 4. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. research.aston.ac.uk [research.aston.ac.uk]
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- 9. Organo-catalyzed ring opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in ring-opening polymerization of lactones
Welcome to the Technical Support Center for Ring-Opening Polymerization (ROP) of Lactones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lactone polymerization and overcome common challenges. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate side reactions and achieve target polymer characteristics.
Troubleshooting Guides: Diagnosing and Solving Polymerization Issues
This section addresses specific problems encountered during lactone ROP in a question-and-answer format, offering explanations for the underlying causes and providing actionable, field-proven solutions.
Q1: My polymer has a broad molecular weight distribution (Đ > 1.3). What are the likely causes and how can I fix this?
A1: A broad molecular weight distribution, or high dispersity (Đ), is a common issue that indicates a loss of control over the polymerization process. The primary culprits are often competing side reactions that lead to chain termination or transfer events.
Probable Causes & Solutions:
-
Presence of Impurities (Especially Water): Water and other protic impurities can act as alternative initiators or chain transfer agents, leading to the formation of new polymer chains of varying lengths.[1][2][3] Cationic ROP is particularly sensitive to nucleophiles like water.[1][3]
-
Solution: Rigorous purification and drying of all reagents and glassware are critical.
Experimental Protocol: Monomer and Solvent Purification
-
Monomer Drying: Dry lactone monomers over a suitable drying agent, such as activated silica or by lyophilization, for at least 48 hours before use.[4][5]
-
Solvent Drying: Reflux solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under an inert atmosphere immediately before use.
-
Inert Atmosphere: Conduct all polymerizations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][6]
-
-
-
Transesterification Reactions: These are among the most common side reactions in polyester synthesis.[7] They can be either intermolecular (chain-chain scrambling) or intramolecular ("backbiting"), leading to a broadening of the molecular weight distribution and the formation of cyclic oligomers.[6]
-
Solution:
-
Lower Reaction Temperature: Transesterification is often more pronounced at higher temperatures. Reducing the reaction temperature can help to suppress these side reactions.[6]
-
Catalyst Selection: Certain catalysts are more prone to promoting transesterification. For example, some aluminum-based catalysts with specific ligand designs can effectively inhibit transesterification.[7]
-
Limit Reaction Time: Prolonged reaction times, especially after high monomer conversion is reached, can increase the likelihood of transesterification.
-
-
-
Slow Initiation Relative to Propagation: If the initiation step is not significantly faster than the propagation step, new chains will be formed throughout the polymerization, resulting in a broad distribution of chain lengths.
-
Solution:
-
Initiator/Catalyst Choice: Select an initiator/catalyst system known for rapid and efficient initiation for your specific lactone. For instance, some cationic niobium(V) and tantalum(V) ethoxide complexes have been shown to provide controlled initiation.[8][9]
-
Pre-activation of Initiator: In some cases, pre-mixing the initiator and catalyst before adding the monomer can ensure that all chains start growing at approximately the same time.
-
-
Troubleshooting Workflow for Broad Dispersity
Caption: Troubleshooting logic for broad molecular weight distribution.
Q2: I am polymerizing a chiral lactone (e.g., L-lactide) and observing significant racemization. What is causing this and how can I prevent it?
A2: Racemization, or epimerization, is a significant side reaction when polymerizing optically active lactones, particularly lactide.[10] It involves the inversion of the stereocenter, leading to a loss of optical purity in the final polymer, which can drastically affect its properties (e.g., crystallinity, degradation rate).
Mechanism of Epimerization:
Epimerization typically occurs via the deprotonation of the methine proton adjacent to the carbonyl group by a basic species, followed by reprotonation, which can occur from either face, leading to racemization.[10][11]
Caption: Simplified mechanism of base-catalyzed epimerization.
Probable Causes & Solutions:
-
Basic Catalysts/Initiators: Many common catalysts and initiators for ROP are basic. Stronger bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can induce significant epimerization.[10] Even weaker bases like 4-dimethylaminopyridine (DMAP) can cause some level of epimerization.[10][11]
-
Solution:
-
Use Less Basic Catalysts: Opt for catalysts with lower basicity. For instance, combining a mild base like DMAP with an acid has been shown to result in very low epimerization.[10][11]
-
Metal-Based Catalysts: Certain metal catalysts, such as those based on zinc, are known to be effective for lactide polymerization with minimal epimerization.[12][13]
-
-
-
High Reaction Temperatures: Epimerization is often exacerbated at elevated temperatures, which provide the necessary activation energy for the deprotonation-reprotonation process.[14]
-
Chain Scission and Transesterification: These side reactions can create new chain ends or reactive species that may contribute to the epimerization process.[10]
-
Solution: By minimizing transesterification (see Q1), you can also help to reduce the extent of epimerization.
-
Summary of Factors Influencing Epimerization:
| Factor | High Epimerization Risk | Low Epimerization Risk |
| Catalyst Basicity | High (e.g., DBU, Phosphazenes)[10] | Low (e.g., Zinc lactate, DMAP/acid)[10][12] |
| Temperature | High (>140°C)[14] | Moderate (100-130°C) |
| Reaction Time | Prolonged | Optimized for high conversion |
Frequently Asked Questions (FAQs)
Q: How critical is monomer purity, and what is the best way to purify lactones?
A: Monomer purity is arguably the most critical factor for achieving controlled polymerization.[6] Impurities, especially water, can lead to uncontrolled initiation, chain transfer, and catalyst deactivation.[2][6]
Recommended Purification Protocol (e.g., for ε-Caprolactone):
-
Initial Drying: Dry the as-received monomer over calcium hydride (CaH₂) overnight with stirring.
-
Vacuum Distillation: Decant the monomer from the CaH₂ and perform a vacuum distillation. Collect the fraction that distills at the correct boiling point and pressure.
-
Storage: Store the purified monomer under an inert atmosphere (argon or nitrogen) in a sealed flask, preferably in a freezer to prevent degradation. For highly sensitive polymerizations, the monomer should be used immediately after purification.
Q: What are the key differences between metal-based catalysts and organocatalysts for ROP?
A: Both classes of catalysts are widely used, but they have distinct advantages and disadvantages.
| Feature | Metal-Based Catalysts (e.g., Sn(Oct)₂, Zn(lactate)₂) | Organocatalysts (e.g., DBU, TBD, Thiourea-amines) |
| Activity | Generally very high, allowing for low catalyst loadings. | Can be very high, with some systems rivaling metal catalysts.[15] |
| Toxicity | A significant concern, especially for biomedical applications (e.g., tin residues). | Generally considered less toxic and "metal-free". |
| Side Reactions | Prone to transesterification at high temperatures.[6] | Can cause epimerization if strongly basic.[10] |
| Mechanism | Typically coordination-insertion.[7][9] | Varies (e.g., nucleophilic, general base, bifunctional activation).[16] |
| Cost | Can be relatively inexpensive and commercially available. | Can be more expensive and may require multi-step synthesis. |
Q: Can I polymerize five-membered lactones like γ-butyrolactone (GBL)?
A: The polymerization of five-membered lactones like GBL is thermodynamically challenging.[6][17] Unlike six- and seven-membered lactones, which have significant ring strain to drive polymerization, GBL has very low ring strain.[17]
-
Thermodynamics: The Gibbs free energy of polymerization (ΔG_p) for GBL is often positive under standard conditions, meaning the equilibrium lies heavily in favor of the monomer.[17]
-
Special Conditions: Polymerization of GBL typically requires extreme conditions, such as very high pressure or very low temperatures, to shift the equilibrium towards the polymer.[17] However, copolymerization of GBL with more reactive monomers like ε-caprolactone is feasible under specific conditions.[17]
References
- The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy.
- Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymeriz
- Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI.
- Poly(L-lactide) Epimerization and Chain Scission in the Presence of Organic Bases. MDPI.
- The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties. Semantic Scholar.
- From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts. Journal of the American Chemical Society.
- Epimerization of poly(L-lactide) in the presence of an organic base as catalyst a.
- Studies on the epimerization of diastereomeric lactides.
- Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. Dalton Transactions.
- Design rules for performing water-sensitive ring-opening polymerizations in an aqueous dispersion. ChemRxiv.
- Catalytic metal-based systems for controlled statistical copolymerisation of lactide with a lactone. Polymer Chemistry.
- Water in Triple-Bond-Based Polymerizations: Roles as a Solvent or Monomer.
- synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. DigitalCommons@URI.
- Selective Ring‐Closing Depolymerization of Poly(L‐Lactic Acid) to L‐Lactide.
- Resorbable initiators for polymeriz
- Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymeriz
- Biocatalytic Routes to Lactone Monomers for Polymer Production.
- Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS One.
- Kinetic Investigation on the Catalytic Ring-Opening (Co)Polymerization of (Macro)
- Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones.
- Resorbable initiators for polymerizations of lactones.
- Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations.
- Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid.
- Modeling enzymatic kinetic pathways for ring-opening lactone polymerization.
- Chapter 5: Ring-opening Polymerization of Lactones. Royal Society of Chemistry.
- 2.
- Controlled Ring-Opening Polymerization of Lactones and Lactides Initiated by Lanthanum Isopropoxide, 1. General Aspects and Kinetics.
- A continuous transesterification method for preparing polyol polyesters.
- Continuous transesterification method for preparing polyol polyesters.
- Ring Opening Polymerization | C
- Biocatalytic Routes to Lactone Monomers for Polymer Production. SciSpace.
- Recent Advances in the Enzym
- Troubleshooting step growth polymeriz
- Polyester transesterification through reactive blending and its applications: a comprehensive review.
- Synthesis of Polyester: Important Polymeriz
- An In-depth Technical Guide to the Ring-Opening Polymeriz
- Biocatalytic Routes to Lactone Monomers for Polymer Production.
- Recent Developments in Lactone Monomers and Polymer Synthesis and Application.
- Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature.
- A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI.
- Polymers. MDPI.
Sources
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- 7. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. "SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING " by Urala Liyanage Don Inush Kalana [digitalcommons.uri.edu]
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- 17. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of 1,4-Dioxacyclohexadecane-5,16-dione
Welcome to the technical support center for the synthesis of 1,4-Dioxacyclohexadecane-5,16-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of this valuable macrocyclic compound.
Introduction to the Synthesis
This compound, also known by trade names such as Zenolide, is a 16-membered macrocyclic lactide.[1][2] Its synthesis is most effectively achieved through the thermal depolymerization of the polyester derived from 1,12-dodecanedioic acid and ethylene glycol.[1] This process involves an equilibrium between the polymer and the cyclic monomer, where the strategic removal of the lower-boiling macrocycle drives the reaction towards the desired product.
The primary challenge in this and other macrocyclization reactions is suppressing competing intermolecular reactions, which lead to the formation of linear and cyclic oligomers, thereby reducing the yield of the target monomeric macrocycle. This guide will address this and other key issues to help you achieve high-yield synthesis.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of polymeric material with a very low yield of the desired this compound. What is the primary cause and how can I fix this?
A1: The formation of polymers and oligomers is the most common side reaction in macrocyclization. This occurs when the reactive ends of the linear precursor react with other molecules (intermolecularly) rather than with each other (intramolecularly).
Causality: The intramolecular cyclization is a first-order reaction, while the competing intermolecular polymerization is a second-order reaction. Therefore, the rate of polymerization is more sensitive to the concentration of the reactants. At high concentrations, the likelihood of molecules reacting with each other increases significantly, leading to oligomerization.
Solution: The High-Dilution Principle
To favor the desired intramolecular cyclization, you must employ the high-dilution principle .[1][2] This is the most critical factor for a successful macrocyclization.
-
Slow Addition: Instead of adding all reactants at once, a solution of the linear oligoester precursor should be added very slowly to the reaction vessel over a prolonged period (e.g., 4-24 hours). This is best achieved using a syringe pump, which ensures a constant and low concentration of the reactive species in the reaction mixture at any given time.
-
Large Solvent Volume: The slow addition should be made into a large volume of an appropriate high-boiling point solvent to maintain a consistently low overall concentration. Aim for final concentrations in the range of 0.1 mM to 10 mM.
Q2: I am unsure about the most effective catalyst for the depolymerization step. What are the recommended catalysts and their loading?
A2: Catalyst selection is crucial for an efficient cyclizing depolymerization. While various transesterification catalysts can be used, certain metal complexes have shown high efficacy.
Recommended Catalyst:
-
Iron(III) Complexes: A highly effective catalyst is the monosodium salt of the iron(III) ethylenediaminetetraacetic acid complex. This catalyst has the advantage of being effective for both the initial polyesterification and the subsequent cyclizing deoligomerization.[3]
-
Tin-Based Catalysts: Tin(II) octoate is another widely used and commercially available catalyst for polyester depolymerization.[4]
Catalyst Loading: The catalyst loading should be optimized, but a good starting point is a molar ratio of catalyst to the repeating unit of the polyester. For the iron(III) complex mentioned, a molar ratio of approximately 1:200 to 1:500 (catalyst:monomer units) has been shown to be effective.[3]
Q3: What are the optimal temperature and pressure conditions for the thermal depolymerization to maximize the yield of the macrocycle?
A3: The thermal depolymerization is an equilibrium-driven process. The key is to heat the polyester sufficiently to induce depolymerization while simultaneously removing the formed macrocycle from the reaction mixture.
Temperature: The reaction should be conducted at a temperature that allows for the distillation of the this compound as it is formed. A temperature range of 180-250°C is typically effective.[3][4]
Pressure: To facilitate the distillation of the macrocycle at a lower temperature and prevent thermal degradation, the reaction should be carried out under reduced pressure. A vacuum in the range of 0.1 to 100 mbar is recommended.[5]
By continuously removing the product, Le Chatelier's principle dictates that the equilibrium will shift towards the formation of more macrocycle, thus driving the reaction to completion and achieving a high yield.
Q4: My final product is difficult to purify. What are the best methods for isolating pure this compound?
A4: If the reaction is performed correctly with continuous removal of the product, the distillate should be relatively clean. However, further purification may be necessary.
Primary Purification Method: Distillation
-
Fractional Distillation: The collected distillate, which may contain some ethylene glycol or other low-boiling impurities, can be further purified by fractional distillation under high vacuum.
-
Kugelrohr Distillation: For laboratory-scale synthesis, a Kugelrohr apparatus is highly effective for purifying the viscous, high-boiling point macrocycle from non-volatile polymeric residues.[4]
Secondary Purification Method: Crystallization
This compound is a solid at room temperature (melting point ~18°C).[5] Recrystallization from a suitable solvent can be an effective final purification step if needed.
Experimental Protocols
Detailed Step-by-Step Methodology for Synthesis
This protocol is based on a high-yield patented procedure and incorporates best practices for macrocyclization.[3]
Part 1: Preparation of the Oligoester
-
Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a distillation head, and a receiving flask.
-
Charging Reactants: To the reaction flask, add 1,12-dodecanedioic acid (1.0 mol), ethylene glycol (1.2 mol), and the monosodium salt of the iron(III) ethylenediaminetetraacetic acid complex (0.002 mol).
-
Polyesterification: Heat the mixture under a nitrogen atmosphere, with stirring, to approximately 180-200°C. Water will begin to distill off as the esterification proceeds.
-
Vacuum Application: Once the majority of the water has been removed, gradually apply a vacuum to remove the remaining water and excess ethylene glycol. Continue heating until the oligoester is formed (this can be monitored by the viscosity of the mixture).
Part 2: Cyclizing Depolymerization and Isolation
-
Apparatus Modification: Modify the setup for vacuum distillation. A short-path distillation head is recommended.
-
Depolymerization: Increase the temperature of the oligoester mixture to 200-250°C and reduce the pressure to 1-10 mbar.
-
Product Collection: The this compound will form and distill over along with some ethylene glycol. Collect the distillate in a cooled receiving flask. The reaction is complete when no more product distills over.
-
Purification: The collected distillate will likely be a two-phase mixture. Separate the phases. The organic phase containing the product can be purified by vacuum distillation to yield the pure macrocycle.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:1.2 (Diacid:Diol) | A slight excess of diol ensures complete conversion of the diacid. |
| Catalyst | Monosodium salt of Fe(III)-EDTA | Effective for both esterification and depolymerization.[3] |
| Depolymerization Temp. | 200-250°C | Balances reaction rate with thermal stability. |
| Pressure | 1-10 mbar | Allows for distillation of the product, driving the equilibrium.[5] |
Visualizing the Workflow
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
References
-
Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1). Retrieved from [Link]
-
PubChem. (n.d.). Ethylene dodecanedioate. Retrieved from [Link]
-
Wikipedia. (2023, April 29). High dilution principle. Retrieved from [Link]
-
Williams, C. K., & Buchard, A. (2018). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. Angewandte Chemie International Edition, 57(38), 12298-12301. Retrieved from [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. In Topics in Current Chemistry (Vol. 113, pp. 1-86). Springer, Berlin, Heidelberg.
-
Justia Patents. (2019). Preparation of macrocyclic lactones. Retrieved from [Link]
- Google Patents. (2000). Process for the preparation of macrocyclic esters or lactones.
Sources
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US6140514A - Process for the preparation of macrocyclic esters or lactones - Google Patents [patents.google.com]
- 4. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
Technical Support Center: Purification of Poly(ethylene dodecanedioate)
Welcome to the technical support guide for the purification of Poly(ethylene dodecanedioate) (PEDD). This document is designed for researchers, scientists, and drug development professionals who require high-purity PEDD for their applications. Impurities such as residual catalysts, unreacted monomers, and low-molecular-weight oligomers can significantly impact the polymer's physicochemical properties, degradation profile, and biocompatibility, making effective purification a critical step in your workflow.
This guide provides in-depth, field-proven insights into common purification methodologies, presented in a practical question-and-answer format to directly address challenges you may encounter.
Section 1: Precipitation (Solvent/Non-Solvent Method)
This is the most widely used and straightforward method for purifying polyesters like PEDD. It leverages the differential solubility of the polymer and impurities.[]
Q1: What is the underlying principle of the precipitation method?
A: The principle is simple: the desired polymer is dissolved in a "good" solvent, in which it is highly soluble. Impurities, such as monomers and low-molecular-weight oligomers, also dissolve. A "non-solvent" (also called a precipitant), which is miscible with the good solvent but in which the polymer is insoluble, is then added. This causes the high-molecular-weight polymer to precipitate out of the solution, leaving the more soluble impurities behind in the solvent/non-solvent mixture.[][2]
Q2: How do I select an appropriate solvent and non-solvent system?
A: This is the most critical decision for a successful purification.
-
Good Solvent: Choose a solvent that readily dissolves your PEDD at a reasonable concentration (e.g., 5-10% w/v) at room temperature or with gentle heating. For polyesters, common choices include Tetrahydrofuran (THF), Chloroform, or Dichloromethane (DCM).[3] The ideal solvent should dissolve the polymer completely, forming a clear solution.
-
Non-Solvent (Precipitant): The non-solvent must be fully miscible with the good solvent. The polymer should have negligible solubility in it. For PEDD, common non-solvents are cold methanol, ethanol, or hexane.[2][4] Methanol is often a good starting point.[2]
Pro-Tip: Perform a small-scale solubility test before committing your entire batch. Dissolve a small amount of crude polymer in your chosen solvent and add the non-solvent dropwise to confirm efficient precipitation.
Q3: Can you provide a standard protocol for precipitation?
A: Certainly. The following is a robust, self-validating protocol for purifying PEDD.
Experimental Protocol: Precipitation of PEDD
-
Dissolution: Dissolve the crude PEDD in a suitable solvent (e.g., Chloroform) to a concentration of approximately 5% (w/v). Stir at room temperature until the polymer is fully dissolved. A clear, viscous solution should be obtained.
-
Precipitation: Place a beaker containing the non-solvent (e.g., cold Methanol), with a volume at least 10 times that of the polymer solution, on a magnetic stirrer.
-
Slow Addition: Using a dropping funnel or pipette, add the polymer solution dropwise into the vigorously stirring non-solvent.[5] A slow addition rate is crucial to prevent the co-precipitation of impurities trapped within the polymer matrix.[5] You should observe the immediate formation of a white, fibrous, or powdered precipitate.
-
Digestion: After the addition is complete, continue stirring the suspension for an additional 30-60 minutes. This "digestion" step allows for any trapped impurities to diffuse out of the precipitate.
-
Isolation: Collect the precipitated polymer via vacuum filtration. A Buchner funnel with an appropriate filter paper is recommended.
-
Washing: Wash the collected polymer cake on the filter with fresh, cold non-solvent (methanol) to remove any residual dissolved impurities.[2] Repeat this wash 2-3 times.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This step is critical for removing all residual solvents.
Diagram: Precipitation Workflow
Caption: Logical flow of the Soxhlet extraction process.
Section 3: General FAQs and Purity Assessment
Q1: I've purified my polymer. How do I confirm it's clean?
A: A multi-technique approach is essential for confirming purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the polymer structure and detecting the absence of monomer peaks or signals from solvent impurities.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This technique determines the molecular weight distribution (polydispersity index, PDI). A narrow and symmetric peak suggests the removal of low-molecular-weight oligomers. [6]* Differential Scanning Calorimetry (DSC): Impurities can depress the melting temperature (Tm) or affect the glass transition temperature (Tg). A sharp, well-defined melting peak is often indicative of high purity. [6]
Q2: My polymer seems to be degrading during purification (e.g., molecular weight drops). What can I do?
A: Polymer degradation during purification is often caused by excessive heat or exposure to harsh solvents.
-
Avoid Halogenated Solvents if Possible: Solvents like DCM and chloroform can contain acidic impurities. If you must use them, consider passing them through a plug of basic alumina first.
-
Lower Drying Temperature: Dry the polymer at the lowest effective temperature under a high vacuum. Prolonged exposure to high temperatures can cause thermal degradation.
-
Limit Dissolution Time: Do not leave the polymer dissolved in the solvent for extended periods, especially when heating.
Q3: What are the pros and cons of these methods?
A: This table provides a quick comparison to guide your choice.
| Method | Purity Achieved | Typical Yield | Complexity | Key Advantage |
| Precipitation | Good to High | > 90% | Low | Fast, scalable, and effective for most common impurities. [2] |
| Soxhlet Extraction | High | > 95% | Medium | Exhaustive removal of small-molecule impurities. [] |
| Column Chromatography | Very High | Variable | High | Can fractionate by size to achieve very low PDI. [2] |
References
-
Purification of amphiphilic polyester? - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Extraction, Purification, and Reuse of Dyes from Coloured Polyester Textiles. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
- CN103421172A - Purification technique of biodegradable polyesters - Google Patents. (n.d.). Google Patents.
-
Extraction, purification, and reuse of dyes from coloured polyester textiles - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical recycling may offer a solution to textile waste - Fabric Architecture Magazine. (2023, November 1). Fabric Architecture Magazine. Retrieved January 21, 2026, from [Link]
- CN103374144A - Method for extracting polyester material from waste textiles or similar ... - Google Patents. (n.d.). Google Patents.
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Chromatographic methods for the detection, purification and separation of Dendrimers. (n.d.). Scholar: National School of Leadership. Retrieved January 21, 2026, from [Link]
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Methanotrophic Poly(hydroxybutyrate) Through C1 Fermentation and Downstream Process Development: Molar Mass, Thermal and Mechanical Characterization - MDPI. (2022, January 21). MDPI. Retrieved January 21, 2026, from [Link]
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Method of purification of post-production condensates from polyester polyol production. (n.d.). Sciendo. Retrieved January 21, 2026, from [Link]
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Separation of Polar Compounds using Poly(Ethylene Oxide) Bonded Stationary Capillary Liquid Chromatography. (2021, December 3). Malaysian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis and Deconstruction of Polyethylene-type Materials - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
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Characterization of biodegradable poly(D,L-lactide-co-glycolide) polymers and microspheres - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Chromatography of PEG containing compounds : r/Chempros - Reddit. (2022, June 4). Reddit. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Characterization of Macrocyclic Polymers
Welcome to the technical support center for the characterization of macrocyclic polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these unique macromolecules. Due to the absence of chain ends, macrocyclic polymers exhibit distinct physical and chemical properties compared to their linear counterparts, which introduces specific challenges in their characterization.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
The Unique Challenge of Purity Determination
The synthesis of purely cyclic polymers is a formidable task, often resulting in a mixture of the desired macrocycle along with linear precursors, tadpole structures (a cyclic polymer with a linear tail), and other oligomeric byproducts.[1][4] The primary challenge in characterization, therefore, lies in accurately determining the purity of the cyclic product and distinguishing it from these closely related impurities.[2][5] This guide will delve into the nuances of employing Size Exclusion Chromatography (SEC/GPC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to confidently assess the integrity of your macrocyclic polymers.
Section 1: Size Exclusion Chromatography (SEC/GPC)
SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[6][7] For macrocyclic polymers, this technique is a double-edged sword. While it is a powerful tool for assessing purity, the inherent differences in hydrodynamic volume between cyclic and linear polymers of the same molecular weight can lead to misleading interpretations if not carefully considered.
Frequently Asked Questions (FAQs)
Q1: Why does my macrocyclic polymer elute later than its linear precursor of the same molecular weight in SEC?
A1: Macrocyclic polymers, lacking chain-end groups, adopt a more compact conformation in solution compared to their linear analogues of identical molar mass.[2][3] This results in a smaller hydrodynamic volume, causing them to permeate more of the porous stationary phase in the SEC column and thus elute at a later retention time.[7] This phenomenon is a key indicator of successful cyclization.[8]
Q2: How can I confirm that the later-eluting peak is indeed my cyclic product and not a lower molecular weight impurity?
A2: While a shift to a longer retention time is expected, it's crucial to confirm the identity of the peak. This is best achieved by coupling your SEC system with other detectors, such as a multi-angle light scattering (MALS) detector, which can determine the absolute molecular weight of the eluting species without relying on column calibration with linear standards.[9][10] Additionally, collecting fractions of the eluting peaks for subsequent analysis by Mass Spectrometry or NMR will provide definitive structural confirmation.
Q3: My SEC chromatogram shows a broad or multimodal peak after my cyclization reaction. What could be the cause?
A3: A broad or multimodal peak often indicates a mixture of species. This could include unreacted linear precursor, the desired monomeric macrocycle, and potentially dimeric or higher-order cyclic species. Inefficient cyclization reactions, especially at higher concentrations, can favor intermolecular reactions leading to the formation of larger cyclic oligomers or even catenanes (interlocked rings).
Troubleshooting Guide: SEC/GPC Analysis
| Problem | Potential Cause | Recommended Solution |
| Co-elution of linear and cyclic species | Insufficient column resolution. | Increase the column length or use a column with a smaller particle size for higher efficiency. Optimize the mobile phase to potentially enhance the separation based on subtle differences in polymer-solvent interactions. |
| Inaccurate molecular weight determination | Calibration with linear polymer standards. | Employ a MALS detector for absolute molecular weight measurement. Alternatively, if using conventional calibration, synthesize and characterize a series of linear precursors with narrow molecular weight distributions to create a more relevant calibration curve. |
| Presence of unexpected high molecular weight peaks | Formation of dimeric or higher-order cyclic species during synthesis. | Re-evaluate your reaction conditions. Higher dilution generally favors intramolecular cyclization over intermolecular reactions.[3] Consider optimizing catalyst loading and reaction time as well. |
| Poor peak shape or tailing | Unwanted interactions between the polymer and the stationary phase. | Modify the mobile phase by adding salts or changing the solvent to minimize adsorption or other non-ideal chromatographic effects. Ensure the polymer is fully dissolved and filtered before injection. |
Experimental Workflow: SEC-MALS for Purity Assessment
Caption: Workflow for SEC-MALS analysis of macrocyclic polymers.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of macrocyclic polymers, providing direct evidence of their successful formation by confirming their molecular weight.[11][12] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly valuable.[13]
Frequently Asked Questions (FAQs)
Q1: How can MS differentiate between a cyclic polymer and its linear precursor?
A1: The key lies in the end groups. For a cyclization reaction that involves the removal of a small molecule (e.g., in a condensation reaction) or a change in the end-group structure (e.g., in a "click" reaction), the resulting macrocycle will have a different exact mass compared to its linear precursor.[1] High-resolution mass spectrometry can resolve these small mass differences, providing clear evidence of cyclization.[12]
Q2: My MALDI-TOF spectrum shows the expected molecular weight distribution, but how can I be sure it's the cyclic and not the linear form if there's no mass change upon cyclization?
A2: In cases where the cyclic and linear polymers have the same mass (isomeric), tandem mass spectrometry (MS/MS) can be employed.[1][13] Cyclic polymers are generally more resistant to fragmentation than their linear counterparts because two bond cleavages are required to break the ring.[1] By gradually increasing the collision energy, one can observe the linear species fragmenting at lower energies while the cyclic species remain intact, a technique known as survival yield analysis.[1]
Q3: I am observing "tadpole" or other complex structures in my ESI-MS. How can I resolve these?
A3: Tadpole structures, which are constitutional isomers of the desired macrocycle, can be challenging to differentiate by MS alone due to their identical mass.[1] In such cases, coupling liquid chromatography (like UPLC) with MS/MS can be highly effective. The chromatographic step can separate the isomers based on differences in polarity or shape, allowing for their independent analysis by MS/MS to identify unique fragmentation patterns for each structure.[1]
Troubleshooting Guide: Mass Spectrometry Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor ionization or signal intensity in MALDI-TOF | Inappropriate matrix or sample preparation. | Screen different matrices and solvent systems for sample and matrix deposition. The choice of matrix is critical and polymer-dependent. Optimize the laser power to avoid excessive fragmentation. |
| Complex spectra with multiple charge states in ESI-MS | The polymer is amenable to multiple ionizations. | This is common for ESI.[13] Utilize deconvolution software to interpret the multiply charged envelopes and determine the neutral mass of the polymer distribution. |
| Fragmentation of the polymer during analysis | "Hard" ionization conditions. | For MALDI, reduce laser intensity. For ESI, lower the cone voltage. The goal is to achieve "soft" ionization that keeps the macromolecule intact.[11] |
| Inability to distinguish between cyclic and linear isomers | Identical mass-to-charge ratio. | Employ tandem mass spectrometry (MS/MS) and perform collision-induced dissociation (CID) experiments. The different fragmentation patterns or survival yields can distinguish the topologies.[1] |
Logical Relationship: Purity Confirmation Strategy
Caption: A multi-technique approach for confirming macrocyclic polymer purity.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detailed structural elucidation of polymers.[14][15] For macrocyclic polymers, it is particularly useful for confirming the transformation of end groups during the cyclization reaction.[16]
Frequently Asked Questions (FAQs)
Q1: What changes should I look for in the ¹H NMR spectrum after a successful cyclization?
A1: The most definitive evidence of cyclization in an NMR spectrum is the disappearance of signals corresponding to the protons of the linear precursor's end groups and the appearance of new signals corresponding to the linkage formed during ring closure.[8] For example, in a "click" cyclization, you would monitor the disappearance of azide and alkyne end-group signals and the appearance of a new signal for the triazole proton.[8]
Q2: The changes in the end-group signals are very small compared to the large polymer backbone signals. How can I reliably detect them?
A2: This is a common challenge due to the low relative abundance of end groups in a polymer.[16] To overcome this, ensure your sample is highly concentrated and acquire a large number of scans to improve the signal-to-noise ratio. Two-dimensional NMR techniques, such as COSY and HMBC, can also be invaluable for unambiguously assigning the signals of the newly formed linkage by looking at correlations between protons and carbons.
Q3: Can NMR distinguish between a monomeric macrocycle and a dimeric macrocycle?
A3: In many cases, yes. While the local chemical environment of the repeating units might be very similar, subtle differences in conformational mobility and symmetry between a smaller monomeric ring and a larger dimeric ring can lead to slight changes in chemical shifts or peak broadening. However, this is often not straightforward. The most reliable way to distinguish them is to use NMR in conjunction with SEC and MS to get a complete picture of molecular weight and structure.
Troubleshooting Guide: NMR Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| End-group signals are lost in the noise | Low concentration of end groups; insufficient signal averaging. | Increase the sample concentration as much as solubility allows. Significantly increase the number of scans (e.g., overnight acquisition). Use a cryoprobe if available for enhanced sensitivity. |
| Overlapping signals from the polymer backbone and the new linkage | Unfortunate coincidence of chemical shifts. | Use a higher field NMR spectrometer to increase spectral dispersion. Employ 2D NMR techniques (HMQC, HMBC) to resolve overlapping signals and confirm connectivity through-bond. |
| Broad NMR signals | Poor solubility; polymer aggregation; intermediate conformational exchange. | Ensure the polymer is fully dissolved in a suitable deuterated solvent; gentle heating may be required. If signals are broad due to dynamics, variable temperature (VT) NMR experiments can help sharpen the signals or provide insight into the dynamic processes. |
| Ambiguous signal assignment | Complex spectrum. | Compare the spectrum of the final product with that of the linear precursor. The signals that remain unchanged belong to the polymer backbone, while those that appear or disappear are related to the end groups and the newly formed linkage. |
This technical support guide provides a foundational understanding of the common challenges in macrocyclic polymer characterization and offers practical solutions. A multi-faceted analytical approach is always recommended for the unambiguous confirmation of the structure and purity of these complex and fascinating molecules.
References
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Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS. (2022). Analytical Chemistry. [Link]
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Analysis of cyclic polymer purity by size exclusion chromatography: a model system. (2017). Polymer Chemistry. [Link]
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A Review of On-Surface Synthesis and Characterization of Macrocycles. (2023). Molecules. [Link]
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Macrocyclic polymers: Synthesis, purification, properties and applications. (2022). Progress in Polymer Science. [Link]
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Structural and conformational study of macrocyclic polyethers by NMR spectroscopy and molecular modeling. (2001). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Macrocyclic Monomers: Synthesis, Characterization and Ring-opening Polymerization. (1996). VTechWorks. [Link]
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Mass Spectrometry of Polymers. (2002). CRC Press. [Link]
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Size-Exclusion Chromatography of Macromolecules: A Brief Tutorial Overview on Fundamentals with Computational Tools for Data Analysis and Determination of Structural Information. (2022). Polymers. [Link]
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Mass spectrometry as a tool to advance polymer science. (2020). Nature Reviews Chemistry. [Link]
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MASS SPECTROMETRY FOR POLYMERS. Waters Corporation. [Link]
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Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc. [Link]
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SEC Laboratory – Size Exclusion Chromatography Analysis. FILAB. [Link]
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SEC analysis by SPECIFIC POLYMERS. SPECIFIC POLYMERS. [Link]
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NMR spectroscopy of Polymers. ResearchGate. [Link]
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An Efficient Route to Well-Defined Macrocyclic Polymers via “Click” Cyclization. (2006). Journal of the American Chemical Society. [Link]
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Macrocyclic Polymers: Synthesis, Purification, Properties and Applications. ResearchGate. [Link]
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An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. CoatingsTech. [Link]
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NMR Spectroscopy of Polymers. Masaryk University. [Link]
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Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017). Journal of Chemical Education. [Link]
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Challenges in polymer analysis by liquid chromatography. (2014). Analytical Methods. [Link]
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NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (2021). Polymers. [Link]
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Key Challenges Faced in Polymerization Development. National Polymer. [Link]
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Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). Pharmaceutics. [Link]
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Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2020). Molecules. [Link]
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Technical Support Center: Crystallinity Control of Polyesters from Macrocycles
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the crystallinity of polyesters synthesized from macrocyclic monomers. This guide is designed to offer practical, field-tested insights and troubleshooting strategies to address common challenges encountered during experimentation. Our goal is to empower you with the knowledge to precisely manipulate the solid-state properties of your polymers, which is critical for applications ranging from drug delivery to advanced materials.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Consistently Low or No Crystallinity in the Final Polyester
You've successfully polymerized your macrocyclic esters via Ring-Opening Polymerization (ROP), but characterization by Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) reveals a predominantly amorphous material, contrary to your expectations.
Potential Causes & Solutions:
-
Rapid Quenching/Cooling: The most common cause of low crystallinity is a cooling rate that is too fast for the polymer chains to organize into ordered crystalline lamellae.[1][2] When the polymer melt is cooled rapidly, the chains are "frozen" in a disordered, amorphous state.[3]
-
Solution: Implement a controlled cooling protocol. Instead of allowing the polymer to cool at room temperature or quenching it in a cold bath, use a programmable oven or a DSC instrument to cool the sample at a slow, defined rate (e.g., 1-10 °C/min). Slower cooling provides the necessary time for nucleation and crystal growth.[4][5][6]
-
-
Catalyst Inhibition or Inappropriate Choice: The catalyst used in ROP can significantly influence the final polymer's properties, including its ability to crystallize.[7] Some catalysts may lead to polymer chains with irregular structures or end-groups that hinder crystal packing.
-
Solution:
-
Catalyst Screening: Experiment with different catalysts known for producing polyesters with high stereoregularity, which often correlates with higher crystallinity. For instance, some metal-based catalysts offer better control over polymer tacticity than their organic counterparts.[8]
-
Catalyst Concentration: Optimize the catalyst concentration. Excess catalyst can sometimes lead to side reactions that introduce defects into the polymer backbone, disrupting crystallization.[7]
-
-
-
Monomer Impurities or Isomeric Mixture: The presence of impurities or a mixture of isomers in your macrocyclic monomer can act as defects, preventing the long-range order required for crystallization.
-
Solution: Ensure the high purity of your macrocyclic monomers. Recrystallization or column chromatography should be employed to purify the starting material. If you are using a racemic mixture of monomers, consider that this may lead to atactic polymers which are inherently less crystalline than their isotactic or syndiotactic counterparts.[3]
-
Issue 2: Inconsistent Crystallinity Batch-to-Batch
You are running the same polymerization reaction under what you believe are identical conditions, yet the crystallinity of the resulting polyester varies significantly between batches.
Potential Causes & Solutions:
-
Variable Thermal History: The most likely culprit for batch-to-batch inconsistency is a poorly controlled thermal history, especially during the cooling and solidification phase.[9]
-
Solution: Standardize the post-polymerization workup. This includes not only the cooling rate but also the temperature and duration of any drying or annealing steps. Utilizing automated and programmable equipment can significantly improve reproducibility.
-
-
Fluctuations in Reaction Conditions: Minor variations in polymerization temperature, time, or atmosphere can affect the molecular weight and molecular weight distribution, which in turn can influence crystallization behavior.
-
Solution: Maintain tight control over all reaction parameters. Use a calibrated reaction setup with precise temperature control. Ensure an inert atmosphere (e.g., nitrogen or argon) is consistently maintained to prevent side reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst impact the crystallinity of my polyester?
The catalyst plays a pivotal role in the Ring-Opening Polymerization (ROP) of macrocyclic esters and can influence the final crystallinity in several ways:
-
Stereocontrol: For chiral macrocycles, the catalyst can determine the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer. Isotactic and syndiotactic polymers have regular chain structures that pack more efficiently into crystalline lattices compared to atactic polymers with random stereochemistry.[8]
-
Side Reactions: Some catalysts may be more prone to side reactions, such as transesterification, which can lead to branching or a broader molecular weight distribution, both of which can disrupt the crystallization process.[10]
-
End-Group Control: Certain controlled polymerization techniques, often dictated by the catalyst system, allow for precise control over the polymer end-groups.[11] Some end-groups may be more or less conducive to crystallization.
Q2: What is the fundamental difference between increasing crystallinity via slow cooling versus annealing?
Slow cooling and annealing are both thermal treatments used to enhance crystallinity, but they operate on the polymer at different stages.
-
Slow Cooling: This is performed directly from the molten state. It allows for the initial formation of crystalline structures (nucleation) and their subsequent growth as the temperature decreases. The final degree of crystallinity is largely determined during this process.[1][5]
-
Annealing: This is a post-solidification process where the polymer is heated to a temperature below its melting point but above its glass transition temperature and held for a period of time.[12] This provides the polymer chains in the amorphous regions with enough mobility to rearrange into more stable, ordered crystalline structures. Annealing can be used to perfect existing crystals and increase the overall degree of crystallinity.[3]
Q3: Can I render a semi-crystalline polyester completely amorphous? If so, how?
Yes, it is possible to obtain a semi-crystalline polyester in a predominantly amorphous state. The most effective method is rapid quenching . By cooling the polymer from its melt state extremely quickly (e.g., by plunging it into liquid nitrogen or cold water), the polymer chains do not have sufficient time to organize into a crystalline lattice and are trapped in a disordered, amorphous state.[2][13]
Another strategy involves chemical modification by incorporating co-monomers that disrupt the regularity of the polymer chain, making crystallization more difficult.[14]
Q4: What are the primary techniques for characterizing the degree of crystallinity, and what are their principles?
The two most common techniques for determining the percent crystallinity of a polymer are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[15][16]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled.[9] To determine crystallinity, a sample is heated through its melting transition. The area of the melting peak corresponds to the enthalpy of fusion (ΔHm). The percent crystallinity is calculated by comparing this value to the theoretical enthalpy of fusion of a 100% crystalline sample of the same polymer (ΔHm°).[17]
Equation for % Crystallinity (DSC):
% Crystallinity = (ΔHm / ΔHm°) x 100
-
X-ray Diffraction (XRD): This method is based on the principle that crystalline materials diffract X-rays in a characteristic pattern of sharp peaks, while amorphous materials produce a broad halo.[18][19] The XRD pattern of a semi-crystalline polymer is a superposition of these two features. By deconvoluting the diffractogram and calculating the relative areas of the crystalline peaks and the amorphous halo, the percent crystallinity can be determined.
Section 3: Experimental Protocols & Data
Protocol 1: Standard Procedure for Determining Percent Crystallinity using DSC
-
Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature approximately 30 °C above its melting point at a rate of 10 °C/min to erase any prior thermal history.
-
Hold at this temperature for 3-5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.
-
Heat the sample again at 10 °C/min to a temperature above its melting point. This second heating scan is used for analysis.
-
Integrate the area of the melting peak on the second heating scan to determine the enthalpy of fusion (ΔHm) in J/g.
-
Calculate the percent crystallinity using the known enthalpy of fusion for a 100% crystalline standard of your polyester.
Table 1: Influence of Cooling Rate on the Crystallinity of a Model Polyester
| Cooling Rate (°C/min) | Onset Crystallization Temp. (T_c) (°C) | % Crystallinity (from DSC) |
| 50 (Fast Quench) | 85.2 | 15.3 |
| 20 | 98.6 | 28.9 |
| 10 | 105.4 | 35.1 |
| 5 | 110.1 | 40.5 |
| 1 | 115.8 | 44.2 |
Note: Data is illustrative and will vary depending on the specific polyester. The trend clearly shows that slower cooling rates result in higher crystallization temperatures and a greater degree of crystallinity.[20]
Section 4: Visualizing Experimental Workflows
Diagram 1: Workflow for Controlling Polyester Crystallinity
This diagram illustrates the key decision points and processes in controlling the final crystallinity of a polyester synthesized from macrocycles.
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Technical Support Center: Preventing Degradation During Melt Processing of Zenolide-Based Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Zenolide-based polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of melt processing these advanced aliphatic polyesters. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve common degradation issues, ensuring the integrity and performance of your final products.
Understanding Degradation in Zenolide-Based Polymers
Zenolide-based polymers, as a class of aliphatic polyesters, are valued for their biocompatibility and biodegradability. However, the ester linkages that confer these desirable properties are also susceptible to cleavage under the high-temperature and high-shear conditions of melt processing.[1][2] Degradation during processing can lead to a significant loss of molecular weight, resulting in compromised mechanical properties, altered rheology, and discoloration.[2][3]
The primary degradation pathways encountered during melt processing are:
-
Hydrolytic Degradation: The reaction of ester bonds with water, which is significantly accelerated at high temperatures.[4][5]
-
Thermal Degradation: Chain scission caused by heat in the absence of oxygen, often proceeding through a random cleavage of the polymer backbone.[2][6][7]
-
Thermo-oxidative Degradation: A free-radical-driven process initiated by heat and oxygen, leading to a cascade of reactions that break down polymer chains.[4][8][9]
This guide provides a structured approach to identifying, troubleshooting, and preventing these issues.
Troubleshooting Guide: Common Processing Issues
This section addresses specific problems in a question-and-answer format, detailing the root causes and providing actionable solutions.
Issue 1: Drastic Drop in Melt Viscosity & Increased Melt Flow
Q: During extrusion, I'm observing a significant decrease in melt viscosity (or an increase in the Melt Flow Index), leading to poor melt strength and inconsistent extrudate dimensions. What is the cause?
A: This is a classic symptom of extensive polymer chain scission, which reduces the average molecular weight of the polymer.[2] The primary culprits are hydrolysis and excessive thermal exposure.
Root Cause Analysis & Solutions
-
Cause A: Hydrolytic Degradation
-
Why it Happens: Aliphatic polyesters are highly sensitive to moisture. At melt processing temperatures, even trace amounts of water can rapidly cleave the ester linkages in the polymer backbone.[1][4][10] This hydrolytic scission is often the most significant contributor to molecular weight loss.[3]
-
Solution: Rigorous Material Drying. Proper drying is non-negotiable. The polymer pellets must be dried to a moisture content of <50 ppm before processing.
-
Protocol: Use a desiccant dryer or a vacuum oven. Standard hot air ovens are typically insufficient as they do not reduce the dew point of the air.
-
Verification: Use a Karl Fischer titrator or a moisture analyzer to confirm the moisture content before introducing the material into the extruder.
-
-
| Parameter | Recommendation | Rationale |
| Drying Temperature | 60–80°C | High enough to remove moisture efficiently without causing pellet softening or premature thermal degradation. |
| Drying Time | 4–12 hours | Dependent on initial moisture content and dryer efficiency. Start with a minimum of 4 hours. |
| Dew Point (Desiccant Dryer) | < -40°C (-40°F) | Ensures the drying air is sufficiently arid to extract moisture from the polymer effectively. |
| Vacuum Level (Vacuum Oven) | > 28 inHg | Reduces the boiling point of water, allowing for efficient moisture removal at lower temperatures. |
-
Cause B: Thermal Degradation
-
Why it Happens: Every polymer has a thermal stability limit. Exceeding the optimal processing temperature window, or allowing the polymer to reside in the heated barrel for too long, will induce thermal degradation.[2][11] This process involves the random scission of ester bonds, leading to a rapid decrease in molecular weight.[7]
-
Solution: Optimize Processing Temperature & Residence Time.
-
Temperature Profile: Start with a conservative, reverse temperature profile. The highest temperature should be in the metering zone, just before the die, to ensure a homogenous melt. Gradually decrease the temperature towards the feed throat.
-
Minimize Residence Time: Use an appropriate-sized extruder for the desired output. A machine that is too large will increase the polymer's residence time, leading to more extensive degradation. Ensure a smooth and consistent feed to avoid material stagnation in the barrel.
-
-
| Extruder Zone | Typical Starting Temperature Range | Purpose |
| Feed Zone | 140–160°C | To convey solids effectively without premature melting. |
| Transition/Compression Zone | 160–180°C | To gradually melt and compress the polymer. |
| Metering Zone | 180–190°C | To homogenize the melt and build pressure. |
| Die | 175–185°C | To shape the final extrudate; slightly lower to increase melt strength. |
Issue 2: Discoloration (Yellowing or Browning) of the Final Product
Q: My processed material is exhibiting a distinct yellow or brown tint that was not present in the virgin pellets. How can I prevent this discoloration?
A: Discoloration is a tell-tale sign of thermo-oxidative degradation.[9] At high temperatures, oxygen reacts with the polymer to form radicals, which initiate a chain reaction that creates chromophores (color-causing chemical groups) and cleaves polymer chains.[4]
Root Cause Analysis & Solutions
-
Why it Happens: The degradation process involves the formation of hydroperoxides that are unstable at high temperatures. Their decomposition leads to a variety of byproducts, including aldehydes and ketones, which can contribute to color formation.[4]
-
Solution: Implement Stabilization and Inert Processing.
-
Incorporate Antioxidants: Antioxidants are essential for protecting the polymer during melt processing. A synergistic blend of primary and secondary antioxidants is often most effective.[12][13]
-
Utilize an Inert Atmosphere: Purging the feed hopper and feed throat with nitrogen can displace oxygen, significantly mitigating oxidative degradation. This is particularly crucial for extended processing runs or when working with highly sensitive grades.
-
| Stabilizer Type | Chemical Class | Mechanism of Action | Typical Loading Level |
| Primary Antioxidant | Sterically Hindered Phenols | Radical Scavenging | 0.05–0.25% |
| Secondary Antioxidant | Phosphites / Phosphonites | Peroxide Decomposition | 0.10–0.50% |
| Hydrolysis Stabilizer | Carbodiimides | Scavenges carboxyl groups, preventing autocatalytic degradation | 0.50–2.00% |
Issue 3: Brittle Final Product with Poor Mechanical Performance
Q: The extruded filaments or molded parts are brittle and fail well below their expected mechanical strength specifications. What is the link to my processing conditions?
A: Brittleness is a direct consequence of reduced polymer molecular weight and a narrowed molecular weight distribution.[2][15] The mechanical integrity of a polymer relies on the entanglement of long polymer chains; when these chains are shortened by degradation, the material loses its toughness and ductility.[3]
Root Cause Analysis & Solutions
-
Why it Happens: All the degradation mechanisms discussed—hydrolytic, thermal, and oxidative—contribute to a loss of molecular weight and, therefore, a loss of mechanical properties.
-
Solution: A Holistic Approach to Process Control.
-
Combine All Strategies: Preventing brittleness requires a multi-faceted approach. You must ensure the polymer is rigorously dried, the processing temperature and residence time are minimized, and an appropriate stabilizer package is used.
-
Verification with Analytical Testing: Quantify the extent of degradation by testing the material before and after processing. This provides concrete data to guide your process optimization.
-
Experimental Protocol: Assessing Molecular Weight Degradation via GPC/SEC
Objective: To quantify the change in number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) as a result of melt processing.
Methodology:
-
Sample Collection: Collect a sample of the raw, undried polymer pellets ("Virgin"). Collect another sample of the dried pellets just before they enter the extruder ("Dried"). Finally, collect a sample of the extrudate as it exits the die ("Processed").
-
Sample Preparation: Dissolve a known concentration (e.g., 2 mg/mL) of each sample in a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform) at room temperature. Allow the samples to dissolve completely overnight.
-
GPC/SEC Analysis: Analyze the samples using a Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) system equipped with a refractive index (RI) detector.[16][17]
-
Data Analysis: Using a calibration curve (typically polystyrene standards), determine the Mn, Mw, and PDI (Mw/Mn) for each sample. A significant decrease in Mn and Mw between the "Dried" and "Processed" samples indicates degradation.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving degradation issues during the melt processing of Zenolide-based polymers.
Caption: A logical workflow for troubleshooting degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Zenolide-based polymers during melt processing?
A: The three primary mechanisms are hydrolytic, thermal, and thermo-oxidative degradation.[4] Hydrolysis is caused by moisture, thermal degradation by excessive heat, and thermo-oxidative degradation by the combined action of heat and oxygen.[2][4]
Q2: How does screw speed and design impact degradation?
A: Higher screw speeds can increase shear stress and viscous heat generation, which can accelerate both thermal and thermo-mechanical degradation.[2][11] A screw with aggressive compression or mixing elements can also increase shear. It's a balancing act: while higher speeds can reduce residence time, they can also increase shear heating.[15][18] The optimal screw speed is material and process-dependent and should be determined experimentally.
Q3: What analytical techniques are most useful for characterizing degradation?
A: A suite of techniques provides the most comprehensive picture.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): The gold standard for measuring changes in molecular weight and distribution.[16][17]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can detect chemical changes, such as the formation of new carbonyl or hydroxyl groups resulting from oxidation.[19][20]
-
Differential Scanning Calorimetry (DSC): Measures changes in thermal properties like glass transition temperature (Tg) and melting temperature (Tm), which can be affected by changes in molecular weight and crystallinity.[16][20]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer and can indicate the presence of volatile degradation products.[19][20]
Q4: Can residual polymerization catalysts affect stability during melt processing?
A: Yes, certain residual catalysts, particularly some metal-based catalysts, can actively promote thermal degradation during subsequent melt processing steps.[21] If you are synthesizing the polymer in-house, it is crucial to ensure the catalyst is either deactivated or thoroughly removed post-polymerization.
Sources
- 1. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer degradation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
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- 12. carbodiimide.com [carbodiimide.com]
- 13. Processing & Thermal Stabilizers Archives - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 14. carbodiimide.com [carbodiimide.com]
- 15. orbetronextrusion.com [orbetronextrusion.com]
- 16. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 17. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. technologynetworks.com [technologynetworks.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Ethylene Dodecanedioate Polymerization
Welcome to the technical support center for the optimization of ethylene dodecanedioate polymerization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to overcome common challenges in the synthesis of poly(ethylene dodecanedioate). The information herein is structured in a question-and-answer format to directly address the practical issues you may encounter.
I. Fundamentals of Ethylene Dodecanedioate Polymerization
Q1: What is the basic reaction mechanism for ethylene dodecanedioate polymerization?
A1: The polymerization of ethylene dodecanedioate is a classic example of a step-growth polycondensation reaction.[1] The process involves the reaction between a diol (ethylene glycol) and a dicarboxylic acid (dodecanedioic acid) or its ester derivative. The reaction proceeds in two main stages:
-
Esterification: In this initial stage, the diol and diacid monomers react to form short polymer chains, known as oligomers, with the elimination of a small molecule, typically water. This stage is often carried out at moderate temperatures (160-180°C) and can be catalyzed by an acid catalyst.[2]
-
Polycondensation: To achieve a high molecular weight polymer, the oligomers from the first stage are subjected to higher temperatures (often exceeding 200°C) and high vacuum. This facilitates the removal of the condensation byproduct (e.g., water or methanol), driving the equilibrium towards the formation of long polymer chains.
It is important to note that as a step-growth polymerization, the molecular weight of the polymer increases slowly and requires long reaction times to achieve high molecular weights.[1]
Q2: What are the critical quality parameters for the monomers used in this polymerization?
A2: The purity of the monomers, ethylene glycol and dodecanedioic acid (or its ester), is paramount for successful polymerization. Impurities can act as chain terminators, leading to low molecular weight polymers, or cause undesirable side reactions that can affect the color and thermal stability of the final product. Key quality parameters to consider are:
-
Purity: Monomers should have a purity of >99.5%.
-
Moisture Content: The presence of water can negatively impact the reaction equilibrium, especially during the polycondensation stage.[3][4] Monomers should be thoroughly dried before use.
-
Acid Number (for dodecanedioic acid): This should be within the specified limits to ensure proper stoichiometry.
II. Optimizing Reaction Conditions
Q3: How do I select the appropriate catalyst for the polymerization?
A3: Catalyst selection is critical for controlling the reaction rate and influencing the final properties of the polymer. Common catalysts for polyesterification fall into several categories:
-
Acid Catalysts: p-Toluenesulfonic acid (p-TSA) is a common choice for the initial esterification step due to its effectiveness in promoting the reaction at lower temperatures.[2]
-
Metal-Based Catalysts:
-
Tin Compounds: Stannous octoate (Sn(Oct)₂) is a widely used catalyst in ring-opening polymerization and can also be effective in polycondensation.[5]
-
Titanium Alkoxides: Compounds like titanium (IV) isopropoxide are effective but can sometimes lead to yellowing of the polymer.
-
Antimony Compounds: Antimony trioxide is a traditional catalyst, particularly for polyethylene terephthalate (PET), but is facing increased scrutiny due to environmental and health concerns.
-
The choice of catalyst will depend on the desired reaction kinetics, the required thermal stability of the final polymer, and any regulatory constraints.
Q4: What is the optimal temperature profile for the reaction?
A4: A staged temperature profile is generally recommended for optimal results:
| Stage | Temperature Range (°C) | Purpose |
| Esterification | 160 - 180 | Formation of low molecular weight oligomers and removal of water. |
| Polycondensation | > 200 | Increase molecular weight by removing condensation byproducts under vacuum. |
-
Rationale: Starting at a lower temperature for esterification minimizes the volatilization of ethylene glycol.[1] Gradually increasing the temperature during polycondensation helps to drive the reaction to completion without causing thermal degradation of the polymer. Exceeding the optimal temperature can lead to chain scission and discoloration.[4][6]
Q5: How critical is vacuum application during the polycondensation stage?
A5: Applying a high vacuum is absolutely essential for achieving a high molecular weight polymer. The removal of the condensation byproduct (e.g., water) is what drives the polymerization reaction forward. Inadequate vacuum will result in a low degree of polymerization and, consequently, a low molecular weight polymer. A vacuum level of <1 Torr is typically recommended for the final stages of the reaction.
III. Troubleshooting Guide
Q6: I am consistently getting a low molecular weight polymer. What are the likely causes and how can I fix it?
A6: Low molecular weight is a common issue in polyester synthesis and can be attributed to several factors:
-
Improper Stoichiometry: An imbalance in the molar ratio of diol to diacid will limit the chain growth.[7]
-
Solution: Carefully calculate and weigh the monomers. It is often beneficial to have a slight excess of the diol to compensate for any losses due to volatilization.
-
-
Insufficient Reaction Time: Step-growth polymerizations require extended reaction times to build high molecular weight chains.[1][7]
-
Solution: Increase the duration of the polycondensation stage. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
-
-
Inefficient Removal of Byproducts: As mentioned, poor vacuum or inadequate mixing can hinder the removal of water or other condensation byproducts.
-
Solution: Ensure your vacuum system is functioning correctly and that the reaction mixture is being agitated effectively to facilitate the release of trapped byproducts.
-
-
Presence of Monofunctional Impurities: These act as chain stoppers, preventing further polymerization.
-
Solution: Use high-purity monomers.
-
Q7: My final polymer is discolored (yellow or dark). What is causing this and how can I prevent it?
A7: Discoloration in polyesters is often a sign of thermal degradation or oxidative side reactions.[6][8]
-
Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can cause the polymer chains to break down, leading to the formation of colored byproducts.[4][6]
-
Solution: Optimize the temperature profile and reaction time. Avoid unnecessarily high temperatures or extended reaction durations.
-
-
Presence of Oxygen: Oxygen can lead to oxidative degradation, especially at high temperatures.[4]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) during the initial heating and esterification stages.
-
-
Catalyst Choice: Some catalysts, particularly certain titanium compounds, can contribute to yellowing.
-
Solution: Consider using a different catalyst system, such as a tin-based catalyst, which may be less prone to causing discoloration.
-
-
Contaminants: Impurities in the monomers or from the reactor can also lead to discoloration.[8]
-
Solution: Thoroughly clean and dry all glassware and equipment. Use high-purity monomers.
-
Q8: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?
A8: For linear polyesters produced via polycondensation, a theoretical PDI of around 2 is expected.[9] A significantly higher PDI can be due to:
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" or areas of high monomer concentration, resulting in a broader molecular weight distribution.[9]
-
Solution: Ensure efficient and continuous stirring throughout the reaction.
-
-
Side Reactions: Side reactions such as branching can lead to a broader PDI.
-
Solution: Carefully control the reaction temperature to minimize side reactions. The use of multifunctional monomers (like glycerol) will inherently broaden the PDI.[9]
-
IV. Experimental Protocols & Visualizations
Protocol: Two-Stage Melt Polycondensation of Ethylene Dodecanedioate
-
Monomer Preparation: Dry dodecanedioic acid and ethylene glycol under vacuum at an appropriate temperature (e.g., 80°C for the diacid, 60°C for the diol) for at least 12 hours.
-
Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Esterification Stage:
-
Charge the reactor with the dried dodecanedioic acid, ethylene glycol (with a slight molar excess, e.g., 1.2:1 diol:diacid), and the chosen catalyst (e.g., 0.1 mol% p-TSA).
-
Purge the system with nitrogen for 15-20 minutes.
-
Heat the mixture to 160-180°C with constant stirring under a slow nitrogen flow.
-
Continue this stage until approximately 80-90% of the theoretical amount of water has been collected in the distillation receiver.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to >200°C.
-
Slowly apply a vacuum, reducing the pressure to <1 Torr over 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature for several hours, monitoring the increase in viscosity.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer under a nitrogen atmosphere.
-
Diagrams
Caption: Workflow for the two-stage melt polymerization of ethylene dodecanedioate.
Caption: A troubleshooting decision tree for common polymerization issues.
References
- Discoloring of Polyester Resin: Causes and Solutions. (2024).
-
How do I synthesise very low molecular weight linear polyesters? - ResearchGate. (2018). Available at: [Link]
-
Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ? | ResearchGate. (2017). Available at: [Link]
- Some Important factors to polyester coating degradation - Powder Coating. (2012).
-
Synthesis and Properties of Poly(d,L-lactide-co-p-dioxanone) Random and Segmented Copolymers - ResearchGate. (2012). Available at: [Link]
- US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents. (2016).
-
Why the colour of the polymer becomes darker when the material being heated multiple times? | ResearchGate. (2019). Available at: [Link]
- Preparation and characterization of polyesters with controlled molecular weight method - International Scientific Organization. (2012).
-
How to keep PDI low when the polyester (polyols and diacids) with increasing Mw is synthesized using bulk polycondensation? | ResearchGate. (2019). Available at: [Link]
Sources
- 1. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 2. iscientific.org [iscientific.org]
- 3. researchgate.net [researchgate.net]
- 4. Some Important factors to polyester coating degradation [chinapowdercoating.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eparency.com.au [eparency.com.au]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Macrocyclic Lactones in Polymer Synthesis: Performance, Protocols, and Properties
In the ever-evolving landscape of polymer chemistry, particularly in the pursuit of sustainable and biocompatible materials, macrocyclic lactones have emerged as a cornerstone for the synthesis of biodegradable polyesters. Their utility in biomedical and pharmaceutical applications, ranging from drug delivery systems to tissue engineering scaffolds, is well-established.[1] This guide provides an in-depth comparative analysis of key macrocyclic lactones used in polymer synthesis, with a focus on their performance in ring-opening polymerization (ROP), the properties of the resulting polymers, and detailed experimental protocols to empower researchers in their material design and development endeavors.
Introduction: The Significance of Ring-Opening Polymerization of Lactones
Ring-opening polymerization (ROP) stands as a powerful and versatile method for the synthesis of aliphatic polyesters. This chain-growth polymerization technique, where cyclic monomers are opened to form linear polymer chains, offers distinct advantages over traditional polycondensation methods. These advantages include superior control over molecular weight, a lower polydispersity index (PDI), and the capability to produce high molecular weight polymers. The primary thermodynamic driving force behind ROP is the release of ring strain within the cyclic monomer, with the polymerizability of a lactone being intricately linked to its ring size.
A Comparative Look at Key Macrocyclic Lactones
This guide will focus on a comparative study of three representative and widely utilized lactones: ε-caprolactone (CL), L-lactide (LLA), and the larger macrocycle, ω-pentadecalactone (PDL).
Monomer Characteristics and Polymerizability
The structure and ring size of the lactone monomer fundamentally influence its reactivity and the properties of the resulting polymer.
-
ε-Caprolactone (CL): A seven-membered ring lactone, ε-caprolactone is a readily polymerizable monomer due to its moderate ring strain. It is a liquid at room temperature, which can be advantageous for certain processing techniques.
-
L-Lactide (LLA): As the cyclic dimer of lactic acid, L-lactide is a six-membered ring that exhibits high ring strain, making it highly susceptible to ROP. It is a crystalline solid at room temperature. The stereochemistry of the lactide monomer (L-, D-, or meso-) significantly impacts the properties of the resulting polylactide (PLA).
-
ω-Pentadecalactone (PDL): A much larger, 16-membered macrocyclic lactone, PDL possesses minimal ring strain. Historically, this lack of strain was thought to hinder its polymerization to high molecular weights via catalytic ROP. However, recent advancements have demonstrated that efficient polymerization is achievable.[2]
Polymerization Mechanisms: A Visual Guide
The ring-opening polymerization of lactones can be initiated through various mechanisms, including cationic, anionic, and coordination-insertion pathways, depending on the chosen catalyst. The coordination-insertion mechanism, particularly with metal-based catalysts like tin(II) octoate, is widely employed due to its controlled nature.
Below are diagrammatic representations of the coordination-insertion ROP mechanism for the three lactones.
Caption: ROP of ε-caprolactone via coordination-insertion.
Caption: ROP of L-lactide via coordination-insertion.
Caption: ROP of ω-pentadecalactone via base-catalyzed mechanism.
Comparative Performance and Polymer Properties
The choice of macrocyclic lactone has a profound impact on the physical, mechanical, and biodegradable properties of the resulting polyester.
| Property | Poly(ε-caprolactone) (PCL) | Poly(L-lactide) (PLLA) | Poly(ω-pentadecalactone) (PPDL) |
| Monomer | ε-Caprolactone | L-Lactide | ω-Pentadecalactone |
| Melting Temp. (Tm) | ~60 °C[3] | ~175 °C | ~96 °C[4] |
| Glass Transition Temp. (Tg) | ~-60 °C[3] | ~60-65 °C | Not well-defined |
| Crystallinity | Semi-crystalline | Semi-crystalline | Highly crystalline |
| Mechanical Properties | Flexible, high elongation at break | Rigid, high modulus, brittle | Tough, with high tensile strength |
| Degradation Rate | Slow (months to years)[5][6] | Faster than PCL (weeks to months)[5] | Very slow |
| Biocompatibility | Excellent | Excellent | Excellent |
| Common Applications | Long-term implants, drug delivery, tissue engineering scaffolds | Bone screws, sutures, packaging | High-strength fibers, films |
Key Insights:
-
PCL is characterized by its low melting point and glass transition temperature, rendering it a flexible and tough material at room temperature. Its slow degradation rate makes it ideal for long-term biomedical implants.[3]
-
PLLA , in contrast, is a more rigid and brittle polymer with a much higher melting point. Its faster degradation profile is suitable for applications requiring resorption over a shorter timeframe, such as sutures and some drug delivery systems.[5][7]
-
PPDL exhibits properties more akin to high-density polyethylene (HDPE), with high crystallinity and toughness. Its slow degradation makes it a candidate for applications demanding long-term stability and mechanical integrity.[4]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the ring-opening polymerization of ε-caprolactone, L-lactide, and ω-pentadecalactone.
General Materials and Equipment
-
Monomers: ε-caprolactone, L-lactide, ω-pentadecalactone (high purity, dried prior to use)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), Phosphazene base (e.g., t-BuP4)
-
Initiator: Benzyl alcohol (BnOH) or other suitable alcohol, dried
-
Solvent: Toluene (anhydrous)
-
Glassware: Schlenk flasks, syringes, magnetic stir bars (all oven-dried)
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC)
Protocol 1: Synthesis of Poly(ε-caprolactone) (PCL)
This protocol details the synthesis of PCL via ROP using Sn(Oct)₂ as a catalyst.[1]
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Monomer and Initiator Addition: In a Schlenk flask under inert atmosphere, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and the desired amount of benzyl alcohol initiator (to control molecular weight).
-
Catalyst Addition: Dissolve Sn(Oct)₂ in a small amount of anhydrous toluene and add it to the reaction flask via syringe. The monomer-to-catalyst ratio can be varied to control the polymerization rate (e.g., 1000:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 130 °C and stir for the desired reaction time (e.g., 2-24 hours).
-
Purification: Cool the reaction to room temperature, dissolve the polymer in dichloromethane, and precipitate it into cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Characterization: Analyze the molecular weight and PDI by GPC, and confirm the structure by ¹H NMR. Thermal properties can be determined by DSC.
Protocol 2: Synthesis of Poly(L-lactide) (PLLA)
This protocol outlines the bulk polymerization of L-lactide.[8][9]
-
Preparation: Thoroughly dry L-lactide monomer under vacuum at 50 °C for 24 hours. Ensure all glassware is rigorously dried.
-
Reaction Setup: In a dry Schlenk flask under inert atmosphere, add the dried L-lactide (e.g., 10.0 g, 69.4 mmol).
-
Initiator and Catalyst Addition: Add the desired amount of benzyl alcohol initiator followed by the Sn(Oct)₂ catalyst solution in toluene.
-
Polymerization: Heat the flask to 150 °C with stirring. The solid monomer will melt, and the polymerization will proceed in the bulk. Continue for the target reaction time (e.g., 4-8 hours).
-
Purification: After cooling, dissolve the solid polymer in chloroform and precipitate into cold methanol.
-
Drying: Filter the PLLA and dry under vacuum at 60 °C.
-
Characterization: Determine the molecular weight, PDI, and thermal properties using GPC, NMR, and DSC.
Protocol 3: Synthesis of Poly(ω-pentadecalactone) (PPDL)
This protocol utilizes a phosphazene superbase for the ROP of the less-strained macrolactone.[2]
-
Preparation: Dry ω-pentadecalactone under vacuum. Prepare a stock solution of the phosphazene catalyst (e.g., t-BuP₄) in anhydrous toluene.
-
Reaction Setup: In a glovebox or under a stringent inert atmosphere, add the monomer (e.g., 1.0 g, 4.16 mmol) and initiator (e.g., benzyl alcohol) to a vial.
-
Catalyst Addition: Add the phosphazene catalyst solution to the vial.
-
Polymerization: Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) for the desired time (e.g., 1-24 hours). The polymerization can proceed to high conversion even at room temperature.
-
Purification: Quench the reaction by adding a small amount of benzoic acid. Dissolve the polymer in a suitable solvent (e.g., hot toluene or chloroform) and precipitate in methanol.
-
Drying: Collect the PPDL by filtration and dry under vacuum.
-
Characterization: Analyze the polymer using high-temperature GPC (HT-GPC), NMR, and DSC.
Conclusion and Future Outlook
The comparative study of macrocyclic lactones reveals a diverse palette of properties achievable through ring-opening polymerization. The choice of monomer is a critical design parameter that dictates the final material's mechanical strength, flexibility, and degradation profile. While ε-caprolactone and L-lactide are well-established workhorses in the field of biodegradable polymers, the advancements in the polymerization of larger, less-strained macrocycles like ω-pentadecalactone are opening new frontiers for high-performance, sustainable materials. The protocols provided herein serve as a foundational guide for researchers to explore and tailor these versatile polymers for a myriad of applications, from advanced drug delivery systems to environmentally benign plastics. The continued exploration of novel catalytic systems and copolymerization strategies will undoubtedly expand the already vast potential of macrocyclic lactones in polymer synthesis.
References
-
Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? (2024). Retrieved from [Link]
-
Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment. (2022). National Institutes of Health. Retrieved from [Link]
-
Ring Opening Polymerization of ɛ-Caprolactone Through Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Poly lactic acid production using the ring opening polymerization (ROP) method using Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Degradation kinetics of the PLA and PLA/PCL films. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of the Degradation Rate of Polymeric Biodegradable Composites PLA (Powder) – PCL Produced by Solvent Casting. (n.d.). IRJIET. Retrieved from [Link]
-
Paper of the month: Ring opening polymerization of ε-caprolactone through water. (2021). The Royal Society of Chemistry. Retrieved from [Link]
-
Ring-opening polymerization of ω-pentadecalactone catalyzed by phosphazene superbases. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Degradation kinetics of poly(hydroxy) acids: PLA and PCL. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring opening polymerization of ε-caprolactone through water. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis and characterization of poly(ω-pentadecalactone) for its industrial-scale production. (2015). ResearchGate. Retrieved from [Link]
-
Efficient ring-opening polymerization of epsilon-caprolactone catalyzed by iron(III) chloride under mild reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Literature Review: Ring Opening Polymerization of Polylactide. (n.d.). Jetir.org. Retrieved from [Link]
-
Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). (2006). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
ω-Pentandecalactone Polymerization and ω-Pentadecalactone/ε-Caprolactone Copolymerization Reactions Using Organic Catalysts. (n.d.). ACS Publications. Retrieved from [Link]
-
Ring-Opening Polymerization of l,l-Lactide: Kinetic and Modeling Study. (n.d.). Macromolecules. Retrieved from [Link]
-
Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies. (2022). MDPI. Retrieved from [Link]
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Synthesis and Postpolymerization Modification of One-Pot ω-Pentadecalactone Block-like Copolymers. (n.d.). Biomacromolecules. Retrieved from [Link]
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Ring Opening Polymerization of ω-Pentadecalactone by Weakly Oxophilic Fe(II)-based Catalytic Systems Bearing Bulky α-Diimine Ligands. (2023). Chinese Journal of Polymer Science. Retrieved from [Link]
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Comparative Studies of poly(ε-caprolactone) and poly(D,L-lactide) as Core Materials of Polymeric Micelles. (2013). PubMed. Retrieved from [Link]
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Blends Based on Poly(ε-Caprolactone) with Addition of Poly(Lactic Acid) and Coconut Fibers: Thermal Analysis, Ageing Behavior and Application for Embossing Process. (n.d.). National Institutes of Health. Retrieved from [Link]
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Comparison of non-degraded PCL and PLCL mechanical properties. (n.d.). ResearchGate. Retrieved from [Link]
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Polycaprolactone. (n.d.). Wikipedia. Retrieved from [Link]
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Morphology, Thermo-Mechanical Properties and Biodegradibility of PCL/PLA Blends Reactively Compatibilized by Different Organic Peroxide. (2021). MOST Wiedzy. Retrieved from [Link]
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Thermal properties of poly(ε-caprolactone-co-lactide) (PCLA) copolymers. (n.d.). ResearchGate. Retrieved from [Link]
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Thermal properties of the neat PLA, PLA/PCL and PLA/PCL/EMA-GMA blends. (n.d.). ResearchGate. Retrieved from [Link]
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Temperature and Infill Density Effects on Thermal, Mechanical and Shape Memory Properties of Polylactic Acid/Poly(ε-caprolactone) Blends for 4D Printing. (2022). National Institutes of Health. Retrieved from [Link]
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PCL vs. PLA. (n.d.). MakeItFrom.com. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Catalytic Systems for the Ring-Opening Polymerization of 1,4-Dioxacyclohexadecane-5,16-dione
Introduction: The Promise of Poly(1,4-dioxacyclohexadecane-5,16-dione) and the Critical Role of Catalysis
To our fellow researchers, scientists, and drug development professionals, this guide offers a deep dive into the catalytic systems available for the ring-opening polymerization (ROP) of this compound. This macrocyclic diester is a monomer of significant interest for the synthesis of biodegradable and biocompatible polyesters, which are paramount in advanced drug delivery systems, medical implants, and sustainable materials. The choice of catalyst is not merely a matter of initiating a reaction; it fundamentally dictates the polymer's properties, from its molecular weight and dispersity to its purity and, ultimately, its performance in a given application.
This guide will provide an objective comparison of three major classes of catalysts for the ROP of this compound: organometallic catalysts, enzymatic catalysts, and organocatalysts. We will explore the underlying mechanisms of each system, present supporting experimental data, and offer detailed protocols to empower you in your research and development endeavors. Our focus will be on the "why" behind the "how," providing insights that go beyond a simple recitation of procedures.
Organometallic Catalysis: The Workhorse with a Caveat
Organometallic catalysts, particularly tin-based compounds like tin(II) 2-ethylhexanoate (Sn(Oct)₂), have long been the industry standard for the ROP of cyclic esters due to their high efficiency and versatility.
Mechanism of Action: A Coordinated Approach
The polymerization proceeds via a coordination-insertion mechanism. The metal center of the catalyst coordinates with the carbonyl oxygen of the monomer, activating the ester bond and making it more susceptible to nucleophilic attack by the initiator (e.g., an alcohol) or the growing polymer chain.
Caption: Coordination-Insertion Mechanism for Organometallic ROP.
Performance and Considerations
Organometallic catalysts are known for their ability to produce high molecular weight polymers in relatively short reaction times. However, a significant drawback is the potential for metal contamination in the final polymer. For biomedical applications, the removal of these metal residues is a critical and often costly purification step.
| Catalyst System | Typical Conditions | Monomer Conversion | Mn ( g/mol ) | PDI (Mw/Mn) |
| Sn(Oct)₂ / R-OH | 130-180 °C, bulk, 2-24 h | >95% | 20,000 - 100,000 | 1.5 - 2.5 |
Note: Data is representative for the ROP of large-ring cyclic esters and serves as an expected performance benchmark.
Enzymatic Catalysis: The "Green" and Gentle Approach
Enzymatic catalysis, primarily utilizing lipases, presents a more environmentally benign and highly selective alternative for ROP.
Mechanism of Action: Nature's Catalyst at Work
The most widely accepted mechanism for lipase-catalyzed ROP involves the formation of an acyl-enzyme intermediate. The serine residue in the enzyme's active site attacks the ester bond of the monomer, leading to ring opening. This activated monomer is then transferred to a nucleophile, such as an alcohol initiator or the hydroxyl end of a growing polymer chain.
Caption: Acyl-Enzyme Intermediate Mechanism in Enzymatic ROP.
Performance and Considerations
Enzymatic ROP is characterized by its high selectivity and the ability to proceed under mild reaction conditions, which helps to preserve the functionality of sensitive monomers and results in polymers with excellent end-group fidelity. However, reaction times are typically longer, and the cost of the enzyme can be a limiting factor. The choice of solvent is also critical to maintain enzyme activity.
| Catalyst System | Typical Conditions | Monomer Conversion | Mn ( g/mol ) | PDI (Mw/Mn) |
| Novozym-435 / 1-dodecanol | 70-90 °C, toluene, 48-96 h | 80-95% | 10,000 - 50,000 | 1.2 - 1.8 |
Note: Data is inferred from the enzymatic ROP of similar macrocyclic esters.
Organocatalysis: Precision and Purity
Organocatalysis has emerged as a powerful tool for precision polymer synthesis, offering the advantage of producing metal-free polymers with well-controlled architectures.
Mechanism of Action: A Dual Activation Strategy
A common and effective organocatalytic system for ROP involves a bifunctional catalyst, such as a combination of a thiourea and an amine base (e.g., (-)-sparteine or DMAP). The thiourea acts as a hydrogen-bond donor, activating the monomer's carbonyl group. Simultaneously, the amine base deprotonates the initiator or the growing polymer chain, enhancing its nucleophilicity.
Caption: Bifunctional Activation Mechanism in Organocatalyzed ROP.
Performance and Considerations
Organocatalysis allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices under mild conditions. The absence of metal contaminants is a significant advantage for biomedical applications. While the catalysts can be more expensive than simple organometallics, their efficiency and the high purity of the resulting polymers often justify the cost.
| Catalyst System | Typical Conditions | Monomer Conversion | Mn ( g/mol ) | PDI (Mw/Mn) |
| Thiourea/(-)-sparteine / R-OH | 30 °C, CH₂Cl₂, 24-72 h | >90% | up to 36,000 | < 1.25 |
Note: Data is based on the organo-catalyzed ROP of a functionalized 1,4-dioxane-2,5-dione.
Comparative Summary of Catalytic Systems
| Feature | Organometallic Catalysis (Sn(Oct)₂) | Enzymatic Catalysis (Lipase) | Organocatalysis (Thiourea/Amine) |
| Mechanism | Coordination-Insertion | Acyl-Enzyme Intermediate | Bifunctional H-bond Activation |
| Reaction Temp. | High (130-180 °C) | Mild (40-90 °C) | Mild (Room Temp. to 60 °C) |
| Reaction Time | Short (2-24 h) | Long (48-96 h) | Moderate (24-72 h) |
| Control over Mn | Moderate | Good | Excellent |
| PDI | Broad (1.5-2.5) | Narrow to Moderate (1.2-1.8) | Narrow (< 1.3) |
| Polymer Purity | Metal residues | High (biocatalyst) | High (metal-free) |
| Key Advantage | High efficiency, low cost | "Green," high selectivity | High purity, excellent control |
| Key Disadvantage | Metal contamination | Slower rates, catalyst cost | Catalyst cost and sensitivity |
Experimental Protocols
General Workflow for Catalytic ROP and Polymer Characterization
Caption: General Experimental Workflow.
Representative Protocol for Ring-Opening Polymerization
-
Preparation: Dry the this compound monomer under vacuum at 40 °C for 24 hours. All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a dried Schlenk flask, dissolve the monomer in anhydrous toluene (or another appropriate solvent).
-
Initiator Addition: Add the desired amount of initiator (e.g., benzyl alcohol) via syringe.
-
Catalyst Addition: Add the catalyst (e.g., Sn(Oct)₂, Novozym-435, or the thiourea/amine system) to the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.
-
Workup: After cooling to room temperature, dissolve the crude product in a minimal amount of chloroform and precipitate it in a large excess of cold methanol.
-
Isolation: Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
Protocol for Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a solution of the dried polymer in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Analysis: Inject the sample and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Confirm the polymer structure by assigning the characteristic peaks. Monomer conversion can be calculated by comparing the integrals of the monomer and polymer peaks.
Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Heat the sample again to the upper temperature at 10 °C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the transition. The melting temperature (Tm) is determined as the peak of the melting endotherm.
Conclusion
The selection of a catalytic system for the ring-opening polymerization of this compound is a critical decision that influences the properties and potential applications of the resulting polyester. Organometallic catalysts offer a cost-effective and efficient route to high molecular weight polymers, but the issue of metal contamination must be addressed, particularly for biomedical applications. Enzymatic catalysis provides a "green" and highly selective method, yielding pure polymers under mild conditions, albeit at a slower pace. Organocatalysis stands out for its ability to produce metal-free polymers with excellent control over molecular weight and dispersity, making it a highly attractive option for high-performance materials.
As Senior Application Scientists, we recommend a thorough evaluation of your specific project requirements—be it scalability, purity, or cost-effectiveness—to guide your choice of catalyst. We hope this comparative guide serves as a valuable resource in your endeavors to develop novel and impactful polymeric materials.
References
- Lecomte, P., & Jérôme, R. (2012). Organo-catalyzed Ring-Opening Polymerization of Cyclic Esters.
-
Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2010). Organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid. Polymer Chemistry, 1(6), 873-880. [Link]
-
Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization. Chemical Reviews, 101(12), 3793-3818. [Link]
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Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled Ring-Opening Polymerization of Lactide and Glycolide. Chemical Reviews, 104(12), 6147-6176. [Link]
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Luo, Y., & Loos, K. (2017). Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. Green Chemistry, 19(21), 5179-5187. [Link]
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Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews, 107(12), 5813-5840. [Link]
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ASTM F1925-17, Standard Specification for Semi-Crystalline Poly(lactide) Polymer and Copolymer Resins for Surgical Implants, ASTM International, West Conshohocken, PA, 2017. [Link]
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Kumar, A., & Gross, R. A. (2000). Candida antarctica Lipase B-Catalyzed Ring-Opening Polymerization of ω-Pentadecalactone. Biomacromolecules, 1(1), 133-138. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Poly(ethylene dodecanedioate) Structure
For researchers, scientists, and drug development professionals, the precise structural elucidation of a polymer is paramount to ensuring its predictable performance, safety, and efficacy in any application. This is particularly true for biocompatible and biodegradable polyesters like poly(ethylene dodecanedioate) (PEDD), which are of significant interest for drug delivery systems and medical implants. This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation of PEDD, moving beyond a simple listing of methods to explain the causality behind experimental choices and to establish a self-validating analytical workflow.
Introduction: The Imperative of Structural Integrity in PEDD
Poly(ethylene dodecanedioate) is an aliphatic polyester synthesized from the polycondensation of ethylene glycol and dodecanedioic acid or its dimethyl ester.[1] Its long methylene chain from the diacid component imparts flexibility and hydrophobicity, while the ester linkages are susceptible to hydrolysis, rendering it biodegradable. These properties make it a promising candidate for controlled drug release matrices and other biomedical applications. However, variations in the synthesis process can lead to differences in molecular weight, branching, and end-group chemistry, all of which can significantly impact its degradation profile and mechanical properties. Therefore, rigorous spectroscopic validation is not merely a characterization step but a critical quality control measure.
This guide will explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and thermal analysis techniques (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA) in providing a holistic understanding of the PEDD structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Primary Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the precise chemical structure of a polymer.[2] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous identification of the repeating monomeric unit, end-groups, and any potential side-products or impurities.
Causality of Experimental Choices in NMR Analysis
The choice of solvent and NMR experiment is critical for obtaining high-resolution spectra of polymers. For PEDD, a chlorinated solvent like deuterated chloroform (CDCl₃) is typically an excellent choice due to its ability to dissolve the polymer and its simple, non-interfering solvent peak. One-dimensional ¹H and ¹³C NMR are fundamental for initial structural confirmation. For more complex structures or to confirm connectivity, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
Experimental Protocol: ¹H and ¹³C NMR of PEDD
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried PEDD sample in ~0.7 mL of CDCl₃ in an NMR tube. Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans (often several thousand) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Expected ¹H and ¹³C NMR Data for PEDD
The following table summarizes the expected chemical shifts for the key protons and carbons in the PEDD repeating unit.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -O-CH₂ -CH₂-O- | ~4.2 | ~63 |
| -O-C(=O)-CH₂ - | ~2.3 | ~34 |
| -C(=O)-CH₂-CH₂ - | ~1.6 | ~29 |
| -(CH₂ )₆- (internal) | ~1.3 | ~25 |
| -C(=O)- | - | ~174 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural validation of PEDD.
Vibrational Spectroscopy: A Complementary View of Functional Groups and Crystallinity
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.[3] For PEDD, these techniques are excellent for confirming the presence of key ester and alkane functionalities and can also offer insights into the polymer's crystallinity.
FTIR Spectroscopy: Probing Dipole Moment Changes
FTIR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment of a bond.[4] The strong carbonyl (C=O) stretch of the ester group in PEDD provides a prominent and diagnostic peak.
-
Sample Preparation: Place a small amount of the solid PEDD sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1735 | C=O stretch | Ester |
| ~2920, ~2850 | C-H asymmetric & symmetric stretch | Alkane (CH₂) |
| ~1470, ~1370 | C-H bend | Alkane (CH₂) |
| ~1250-1100 | C-O stretch | Ester |
Changes in the shape and position of certain peaks can indicate differences in crystallinity. For instance, sharper, more defined peaks in the fingerprint region (below 1500 cm⁻¹) can suggest a more ordered, crystalline structure.[5]
Raman Spectroscopy: Detecting Changes in Polarizability
Raman spectroscopy is complementary to FTIR as it detects vibrational modes that cause a change in the polarizability of a bond.[6] It is often less sensitive to water, making it advantageous for analyzing aqueous samples, and can provide excellent spatial resolution when coupled with a microscope.
-
Sample Preparation: A small amount of the PEDD sample is placed on a microscope slide.
-
Instrument Setup:
-
A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength can be important to avoid fluorescence from the sample or impurities.
-
The laser is focused on the sample, and the scattered light is collected and analyzed.
-
-
Data Analysis: The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹).
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1730 | C=O stretch | Ester |
| ~2930, ~2880, ~2850 | C-H stretch | Alkane (CH₂) |
| ~1460, ~1440 | C-H bend | Alkane (CH₂) |
| ~1300 | CH₂ twist | Alkane (CH₂) |
| ~1130, ~1060 | C-C stretch | Alkane (CH₂) |
Raman spectroscopy is particularly sensitive to the long polymethylene chains in PEDD, providing distinct peaks related to their stretching and bending modes.[7]
Visualizing the Vibrational Spectroscopy Workflow
Caption: Parallel workflows for FTIR and Raman analysis of PEDD.
Thermal Analysis: Unveiling Thermal Transitions and Stability
Thermal analysis techniques provide crucial information about the physical and chemical changes that occur in a polymer as a function of temperature.[8] For PEDD, DSC and TGA are indispensable for determining its melting behavior, crystallinity, and thermal stability.
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpy of melting (ΔHm), which can be used to estimate the degree of crystallinity.
-
Sample Preparation: Accurately weigh 5-10 mg of the PEDD sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Employ a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 100 °C) at a rate of 10 °C/min.
-
Cool back to a low temperature (e.g., -20 °C) at 10 °C/min.
-
Heat again to 100 °C at 10 °C/min.
-
-
-
Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. The Tg is observed as a step change in the baseline, while Tc and Tm are seen as exothermic and endothermic peaks, respectively.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is used to determine the decomposition temperature of the polymer, which is a critical parameter for processing and long-term stability.
-
Sample Preparation: Place 10-15 mg of the PEDD sample into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is a key parameter to determine.
Expected Thermal Analysis Data for PEDD
| Parameter | Technique | Typical Value | Significance |
| Glass Transition (Tg) | DSC | ~ -30 to -10 °C | Indicates the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | DSC | ~ 70-80 °C | Temperature at which the crystalline domains melt. |
| Decomposition Temp. (Td) | TGA | > 300 °C | Onset temperature of significant weight loss, indicating thermal degradation. |
Visualizing the Thermal Analysis Workflow
Caption: Integrated workflow for the thermal analysis of PEDD.
Comparative Analysis and Synergistic Power
No single technique provides a complete picture of the PEDD structure. Instead, their synergistic use creates a robust, self-validating analytical framework.
| Technique | Strengths | Limitations | Primary Role in PEDD Validation |
| NMR | Unambiguous primary structure determination, end-group analysis, impurity identification.[11] | Lower sensitivity, requires soluble samples, can be time-consuming. | Definitive confirmation of the repeating unit and overall chemical structure. |
| FTIR | Fast, easy to use, excellent for identifying functional groups, sensitive to crystallinity changes.[12] | Provides less detailed structural information than NMR, overlapping peaks can be an issue. | Rapid confirmation of ester and alkane functionalities, qualitative assessment of crystallinity. |
| Raman | Complements FTIR, less interference from water, good for analyzing polymethylene chains.[13] | Can be affected by fluorescence, weaker signal than FTIR for some functional groups. | Detailed analysis of the aliphatic chain structure, complementary functional group information. |
| DSC | Quantitative information on thermal transitions (Tg, Tm, Tc) and crystallinity.[14] | Does not provide chemical structure information. | Determination of key thermal properties and degree of crystallinity. |
| TGA | Excellent for determining thermal stability and decomposition profile.[10] | Provides no information on chemical structure or phase transitions below decomposition. | Assessment of thermal stability for processing and application considerations. |
In practice, a researcher would first use NMR to definitively confirm the chemical structure of the synthesized PEDD. FTIR and Raman would then be used as rapid, complementary techniques to verify the presence of the expected functional groups. Finally, DSC and TGA would provide crucial information on the material's thermal properties, which are directly influenced by the structure confirmed by the other techniques. This integrated approach ensures a comprehensive and trustworthy validation of the poly(ethylene dodecanedioate) structure.
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A Comparative Guide to the Thermal Stability of Polyesters Derived from Different Macrocycles
For researchers, scientists, and professionals in drug development, the thermal stability of polyester-based materials is a critical parameter influencing their processing, storage, and end-use applications. This guide provides an in-depth comparison of the thermal stability of polyesters synthesized from various macrocyclic monomers through ring-opening polymerization (ROP). We will delve into the experimental data that underpins these comparisons and explain the scientific principles governing the thermal degradation of these polymers.
Introduction: The Significance of Thermal Stability in Polyesters
Polyesters synthesized via the ring-opening polymerization of macrocycles are a versatile class of biodegradable and biocompatible polymers with wide-ranging applications, from drug delivery systems to sustainable packaging. Their thermal stability, characterized by the temperature at which they begin to decompose, is a crucial factor that dictates their processing window and operational limits.[1][2] A higher thermal stability allows for melt processing at elevated temperatures without significant degradation, which is essential for techniques like extrusion and 3D printing.[3] Conversely, for applications requiring controlled degradation, understanding the thermal decomposition profile is paramount.
The structure of the parent macrocycle—including ring size, presence of aromatic or aliphatic units, and substituent groups—profoundly influences the thermal properties of the resulting polyester.[4][5] This guide will explore these structure-property relationships, supported by experimental evidence from Thermogravimetric Analysis (TGA).
Comparative Thermal Stability: An Overview of Key Polyesters
The thermal stability of polyesters is typically evaluated by Thermogravimetric Analysis (TGA), which measures the mass loss of a material as a function of temperature.[6][7][8] Key parameters derived from TGA include the onset decomposition temperature (Tonset) or the temperature at 5% mass loss (Td,5%), and the temperature of maximum degradation rate (Tmax). A higher Tonset and Tmax indicate greater thermal stability.[9]
Below is a comparative summary of the thermal stability of common polyesters derived from different macrocycles.
| Polyester | Macrocyclic Monomer | Onset Decomposition Temp. (Tonset / Td,5%) (°C) | Temperature of Max. Degradation (Tmax) (°C) | Key Structural Features |
| Poly(L-lactide) (PLLA) | L-lactide | ~300 - 350 | ~370 | Aliphatic, semi-crystalline |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | ~340 - 370 | ~410 | Aliphatic, semi-crystalline, flexible chain |
| Poly(p-dioxanone) (PPDO) | p-dioxanone | ~280 - 320 | ~340 | Aliphatic, ether linkage |
| Aromatic-Aliphatic Copolyester | 2,3-dihydro-5H-1,4-benzodioxepin-5-one | ~27 (Tg) | - | Aromatic and aliphatic units in the backbone |
Note: The exact values can vary depending on the polymer's molecular weight, crystallinity, and the specific TGA experimental conditions (e.g., heating rate, atmosphere).[6]
Insights from the Data:
-
Poly(ε-caprolactone) (PCL) generally exhibits higher thermal stability compared to Poly(L-lactide) (PLLA).[10] The degradation of PCL initiates at a higher temperature, which can be attributed to its more stable ester linkages and lower susceptibility to unzipping depolymerization.[10]
-
The presence of an ether linkage in the backbone of Poly(p-dioxanone) (PPDO) tends to lower its thermal stability compared to PCL and PLLA.
-
Incorporating aromatic units into the polyester backbone, as seen in the copolyester from 2,3-dihydro-5H-1,4-benzodioxepin-5-one, can significantly influence thermal properties, often increasing the glass transition temperature (Tg).[4][11]
The Science Behind Thermal Degradation of Polyesters
The thermal degradation of polyesters primarily occurs through several mechanisms, including:
-
Random chain scission: This involves the random cleavage of ester bonds along the polymer backbone.[1]
-
Unzipping depolymerization: This process involves the sequential release of monomer units from the polymer chain ends.
-
Elimination reactions: For certain polyesters, degradation can occur via specific elimination pathways, such as the β-elimination in poly(3-hydroxybutyrate) (PHB) which produces crotonic acid.[10]
The dominant degradation mechanism is influenced by the polymer's chemical structure. For instance, PLLA degradation is known to involve both random scission and unzipping, leading to the formation of lactide monomers, acetaldehyde, and carbon monoxide.[10] In contrast, PCL degradation in a nitrogen atmosphere primarily yields ε-caprolactone, 5-hexenoic acid, and carbon dioxide.[10]
The atmosphere in which the thermal analysis is conducted also plays a critical role.[6] In an inert atmosphere like nitrogen, pyrolysis occurs, while in the presence of air (oxygen), thermo-oxidative degradation takes place, which typically initiates at lower temperatures and can lead to more complex degradation products.[6][10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To ensure the reliability and reproducibility of thermal stability data, a standardized experimental protocol is essential. The following is a detailed step-by-step methodology for conducting TGA on polyester samples.
Experimental Workflow Diagram
Caption: Figure 1. A schematic workflow for determining the thermal stability of polyesters using Thermogravimetric Analysis (TGA).
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the polyester sample is completely dry to avoid mass loss due to moisture evaporation, which can be mistaken for degradation.[6] Dry the sample in a vacuum oven at a temperature below its glass transition temperature for at least 24 hours.
-
Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA crucible (e.g., alumina or platinum).[12] A smaller sample size helps to ensure uniform heating.
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.[6]
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
Program the temperature profile. A common method is to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[2]
-
-
Data Acquisition:
-
Place the sample crucible onto the TGA's microbalance.
-
Start the temperature program and record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (d(mass)/dT) and plot it against temperature to obtain the Derivative Thermogravimetry (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tmax).[6]
-
Determine the onset temperature of degradation (Tonset) by finding the intersection of the tangent to the baseline and the tangent to the steepest part of the TGA curve. Alternatively, the temperature at which 5% mass loss occurs (Td,5%) is often reported.[13]
-
The Influence of Macrocycle Structure on Thermal Stability
The inherent chemical structure of the macrocyclic monomer is a primary determinant of the resulting polyester's thermal stability.
Ring Strain and Polymerizability:
While not directly impacting the final polymer's stability, the ring strain of the macrocycle influences its polymerizability. Macrocycles with higher ring strain, such as lactide, readily undergo ring-opening polymerization.
Aliphatic vs. Aromatic Macrocycles:
-
Aliphatic polyesters , derived from macrocycles like ε-caprolactone and lactide, are known for their biodegradability and biocompatibility. Their thermal stability is generally lower than that of aromatic polyesters.
-
Aromatic-aliphatic polyesters , synthesized from macrocycles containing aromatic moieties, often exhibit enhanced thermal stability and higher glass transition temperatures.[4][11] The rigid aromatic rings in the polymer backbone restrict chain mobility and increase the energy required for bond scission.
Substituents and Side Groups:
The presence of substituent groups on the macrocycle can also affect thermal stability. For instance, grafting maleic anhydride onto polycaprolactone has been shown to improve its thermal stability.[14]
Conclusion and Future Perspectives
The thermal stability of polyesters derived from macrocycles is a complex property governed by the monomer's structure, the resulting polymer's architecture, and the conditions under which it is analyzed. As a general trend, PCL demonstrates superior thermal stability over PLLA, and the incorporation of aromatic units can further enhance these properties.
For researchers and developers, a thorough understanding of these thermal characteristics is essential for selecting the appropriate polyester for a given application and for optimizing processing parameters. The standardized TGA protocol outlined in this guide provides a robust framework for obtaining reliable and comparable data.
Future research in this area will likely focus on the development of novel macrocyclic monomers that can be polymerized into polyesters with tailored thermal properties, further expanding the application scope of these remarkable materials.
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A Senior Application Scientist's Guide to Zenolide-Based Polyesters: A New Frontier in Biomedical Materials
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for medical and pharmaceutical applications, the quest for materials with tailored mechanical properties and predictable degradation is perpetual. For decades, aliphatic polyesters like Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and their copolymer Poly(lactic-co-glycolic acid) (PLGA) have been the cornerstones of this field. However, a new class of polymers, synthesized from cyclic diolide monomers, which we will refer to as Zenolide-based polymers, is emerging. These materials, particularly chemically synthesized, isotactic Poly(3-hydroxybutyrate) (P3HB), offer a compelling combination of high strength, thermal stability, and biocompatibility, positioning them as formidable alternatives to conventional polyesters.
This guide provides an in-depth comparison of the mechanical and degradation properties of Zenolide-based polymers against established biomedical polyesters. We will delve into the causality behind their performance, grounded in authoritative data, and provide transparent experimental methodologies to ensure scientific integrity.
Chapter 1: The Contenders - A Molecular and Performance Overview
The mechanical behavior of a polymer is intrinsically linked to its molecular structure, molecular weight, and degree of crystallinity. The polyesters under review, while all sharing hydrolyzable ester bonds, possess distinct structural features that govern their performance.
-
Zenolide-Based Polymers (Isotactic P3HB): The term "Zenolide" in this context refers to cyclic diolides, such as the eight-membered racemic diolide (rac-DL), used in advanced synthesis routes.[1][2] Through stereoselective ring-opening polymerization (ROP), these monomers can be converted into P3HB with nearly perfect isotacticity ([mm] > 99%).[1][3] This high degree of stereoregularity allows the polymer chains to pack into a highly crystalline structure, resulting in a material with high stiffness and a high melting temperature (T_m), often exceeding 170°C.[1][3] This differentiates it significantly from bacterially-derived P3HB, which can be costly to produce and purify.
-
Poly(lactic acid) (PLA): A widely used polyester derived from renewable resources, PLA is known for its high strength and modulus.[4] However, it is also characterized by its brittleness, with a low elongation at break, which can limit its use in applications requiring flexibility.[4]
-
Poly(ε-caprolactone) (PCL): In contrast to PLA, PCL is a semi-crystalline, rubbery polymer known for its high flexibility and toughness, manifesting as a very high elongation at break.[5] Its low glass transition temperature (T_g) and slower degradation rate make it suitable for long-term implants and drug delivery systems.[5][6]
-
Poly(lactic-co-glycolic acid) (PLGA): As a copolymer of PLA and PGA (Polyglycolic acid), PLGA's properties are highly tunable. By altering the ratio of lactide to glycolide, its degradation rate can be precisely controlled, ranging from months to years.[7] Generally, PLGA is amorphous and exhibits mechanical properties that are intermediate to its parent homopolymers.[7]
Chapter 2: Comparative Analysis of Mechanical and Degradation Properties
The selection of a polymer for a specific biomedical application hinges on a careful balance of mechanical strength, stiffness, ductility, and the rate at which it degrades and is resorbed by the body.
Tensile Properties: Strength, Stiffness, and Ductility
Tensile properties are fundamental indicators of a material's mechanical performance. They dictate how a material will behave under a pulling force and are critical for applications ranging from load-bearing orthopedic devices to flexible sutures.
| Property | Zenolide-based (Isotactic P3HB) | Poly(lactic acid) (PLA) | Poly(ε-caprolactone) (PCL) | Poly(lactic-co-glycolic acid) (PLGA) |
| Tensile Strength (MPa) | 20 - 40[8][9] | 50 - 70 | 20 - 40 | 40 - 55 |
| Young's Modulus (GPa) | 1.0 - 3.5[8][9] | 2.7 - 4.2 | 0.2 - 0.4 | 1.0 - 2.8 |
| Elongation at Break (%) | < 15%[8][10] | < 10%[4] | > 400% | 2 - 10% |
| Note: Values represent typical ranges found in literature and can vary significantly with molecular weight, crystallinity, and processing conditions. |
From the data, it is evident that Zenolide-based P3HB exhibits a mechanical profile comparable to high-strength polymers like PLA, with a high Young's modulus indicating significant stiffness.[8][9] This makes it a promising candidate for applications where structural integrity is paramount. Its primary drawback, similar to PLA, is its inherent brittleness and low elongation at break.[10] In contrast, PCL's profile is that of a tough, ductile material, while PLGA's properties can be modulated but generally fall into the category of rigid polymers.
Hydrolytic Degradation Profile
For resorbable medical devices and controlled drug release systems, the rate of hydrolytic degradation is as critical as the mechanical properties. Degradation occurs via the scission of ester bonds and is influenced by factors such as crystallinity, hydrophobicity, and molecular weight.[11][12]
| Polymer | Degradation Mechanism | Typical Time for Significant Mass Loss |
| Zenolide-based (P3HB) | Bulk erosion; slower due to high crystallinity | > 12 months |
| Poly(lactic acid) (PLA) | Bulk erosion | 12 - 24 months |
| Poly(ε-caprolactone) (PCL) | Bulk erosion; very slow due to high crystallinity and hydrophobicity | > 24 months[5] |
| Poly(lactic-co-glycolic acid) (PLGA) | Bulk erosion; tunable by LA:GA ratio (50:50 degrades fastest) | 1 - 12 months[7] |
The high crystallinity of Zenolide-based P3HB makes it relatively resistant to hydrolysis, leading to a slower degradation profile compared to amorphous PLGA.[6] This can be advantageous for long-term implant applications. The degradation rate of PLGA is the most versatile, a key reason for its widespread use in drug delivery.[7] PCL is noted for its exceptionally slow degradation, making it suitable for applications requiring persistence for several years.[5]
Chapter 3: Causality and Synthesis - The Zenolide Advantage
The superior properties of Zenolide-based P3HB are not accidental; they are a direct result of a sophisticated chemical synthesis strategy that overcomes the limitations of biological production and previous chemical methods.
The key is the catalyst-controlled Ring-Opening Polymerization (ROP) of racemic eight-membered cyclic diolides.[1] By using stereoselective catalysts, the polymerization process can be precisely guided to produce P3HB with nearly perfect isotactic stereochemistry.[1][3] This high level of structural regularity is the primary driver for the polymer's ability to achieve high crystallinity, which in turn imparts high thermal stability and stiffness.[13]
This chemical route is advantageous because it allows for the production of high molecular weight P3HB (M_n > 150,000 g/mol ) with low dispersity, factors that are crucial for achieving good mechanical properties.[1][14]
Chapter 4: Experimental Protocols - Ensuring Trustworthy Data
To ensure the comparability and validity of mechanical data, standardized testing protocols are essential. The tensile properties discussed in this guide are determined following the principles outlined in ASTM D638, "Standard Test Method for Tensile Properties of Plastics."[15][16]
Detailed Protocol: Tensile Property Testing (ASTM D638)
This protocol describes a self-validating system for assessing the key tensile properties of polymers.
1. Specimen Preparation:
-
Rationale: The geometry of the test specimen is critical to ensure that failure occurs in the central gauge section, away from the grips, providing a true measure of the material's properties.
-
Procedure:
-
Prepare dumbbell-shaped specimens (Type I is common) via injection molding or by machining from a compression-molded plaque.[17]
-
Ensure all specimens are free of voids, sink marks, and flash.
-
Measure the width and thickness of the gauge section at three points to the nearest 0.025 mm and use the average for cross-sectional area calculation.
-
Condition the specimens for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
2. Equipment Setup:
-
Rationale: A calibrated Universal Testing Machine (UTM) with a suitable load cell and extensometer is required for accurate force and displacement measurements.
-
Procedure:
-
Select a UTM with a load cell such that the breaking force of the specimen falls between 10% and 90% of the cell's capacity.
-
Use grips that securely hold the specimen without causing slippage or premature failure at the clamping point.[18]
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain, which is critical for modulus determination.
-
3. Test Execution:
-
Rationale: A constant rate of crosshead separation ensures a consistent strain rate, allowing for comparable results across different samples.
-
Procedure:
-
Place the specimen in the grips, ensuring it is aligned vertically.
-
Attach the extensometer.
-
Set the crosshead speed. For rigid plastics like P3HB and PLA, a speed of 5 mm/min is typical.[15]
-
Initiate the test, recording the applied force and the elongation from the extensometer simultaneously.
-
Continue the test until the specimen fractures.
-
Test a minimum of five specimens to obtain a statistically significant average.
-
4. Data Analysis:
-
Rationale: The recorded data is used to generate a stress-strain curve, from which the key mechanical properties are derived.
-
Procedure:
-
Tensile Strength: The maximum stress recorded during the test.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve.
-
Elongation at Break: The strain at which the specimen fractures.
-
Conclusion
Zenolide-based polyesters, specifically highly isotactic P3HB produced via chemical synthesis, represent a significant advancement in the field of biodegradable materials. Their mechanical profile, characterized by high stiffness and strength comparable to PLA, combined with excellent thermal stability, makes them a compelling choice for demanding biomedical applications, including orthopedic fixation devices and high-strength sutures.
While their brittleness remains a consideration, it is comparable to that of PLA, a material already widely used. Their degradation profile is slower than that of PLGA, offering an advantage for devices requiring longer-term structural support. For researchers and drug development professionals, Zenolide-based polymers expand the toolkit of available materials, offering a unique combination of properties that can bridge the gap between existing polyesters. The choice between these materials will ultimately depend on the specific requirements of the application, balancing the need for strength, flexibility, and a precisely controlled degradation timeline.
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A Comparative Guide to the Biodegradation of 1,4-Dioxacyclohexadecane-5,16-dione Derived Polymers for Drug Development
For researchers, scientists, and drug development professionals, the selection of a biodegradable polymer is a critical decision that profoundly impacts the efficacy and safety of therapeutic delivery systems. While established polyesters such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and their copolymer Poly(lactic-co-glycolic acid) (PLGA), alongside Poly(caprolactone) (PCL), have been extensively studied, the quest for novel polymers with tailored degradation profiles continues. This guide provides a comprehensive overview of the anticipated biodegradation characteristics of polymers derived from the macrocyclic lactone 1,4-Dioxacyclohexadecane-5,16-dione.
Due to the emergent nature of this specific monomer, direct, extensive experimental data on the biodegradation of its corresponding polymers is limited in publicly accessible literature. Therefore, this guide will leverage established principles of polyester degradation, supported by data from analogous materials, to provide a predictive comparison with well-characterized alternatives. We will delve into the expected mechanisms of degradation, outline the standardized methodologies for empirical validation, and offer a scientifically grounded perspective for researchers exploring this promising class of biomaterials.
The Monomer and its Polymer: A Structural Perspective on Degradability
This compound is a 16-membered macrocyclic ester. Its polymerization, typically via ring-opening polymerization (ROP), would yield a linear aliphatic polyester, which can be referred to as poly(ethylene dodecanedioate). The fundamental repeating unit of this polymer contains two ester linkages. The presence of these ester bonds is the primary structural feature that imparts biodegradability, as they are susceptible to hydrolytic cleavage.[1]
The degradation of aliphatic polyesters is a multifaceted process primarily driven by hydrolysis, which can be either a passive, water-mediated process or accelerated by the action of enzymes.[2] The rate and mechanism of this degradation are intimately linked to several key polymer properties.
A Predictive Comparison: Poly(ethylene dodecanedioate) vs. Standard Biocompatible Polyesters
To understand the potential advantages and disadvantages of poly(ethylene dodecanedioate) in drug delivery applications, a comparison with PLA, PLGA, and PCL is essential. This comparison is based on how their inherent chemical structures influence key properties related to biodegradation.
| Property | Poly(ethylene dodecanedioate) (Predicted) | Poly(lactic acid) (PLA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(caprolactone) (PCL) |
| Hydrophobicity | High | Moderate | Tunable (more hydrophilic with higher glycolide content) | Very High |
| Crystallinity | Expected to be semi-crystalline | Semi-crystalline (L-lactide) or amorphous (D,L-lactide) | Amorphous | Semi-crystalline |
| Glass Transition Temp. (Tg) | Low (predicted) | ~60-65°C | ~45-55°C | ~ -60°C |
| Degradation Mechanism | Predicted to be a combination of bulk and surface erosion | Primarily bulk erosion[2] | Bulk erosion, faster with higher glycolide content | Primarily surface erosion[3] |
| Primary Degradation Driver | Hydrolysis (abiotic and enzymatic) | Hydrolysis (autocatalytic) | Hydrolysis (autocatalytic) | Hydrolysis (enzymatic)[4] |
| Predicted Degradation Rate | Slow to moderate | Moderate (months to years) | Fast and tunable (weeks to months) | Very slow (years)[3] |
Causality Behind the Predictions:
-
Hydrophobicity: The long aliphatic chain (dodecanedioate) in the repeating unit of poly(ethylene dodecanedioate) suggests a highly hydrophobic nature, similar to PCL. This would limit water penetration into the polymer matrix, thus slowing down hydrolytic degradation.
-
Crystallinity: The regular structure of the homopolymer suggests it would be semi-crystalline. Enzymatic and hydrolytic degradation typically occurs preferentially in the amorphous regions of a polymer.[5]
-
Degradation Rate: The combination of high hydrophobicity and expected crystallinity would likely result in a slow degradation profile for the homopolymer. This could be advantageous for long-term drug delivery applications. The degradation rate could potentially be tailored by copolymerization with more hydrophilic monomers.
Mechanisms of Degradation: A Deeper Dive
The degradation of aliphatic polyesters proceeds through a series of steps that ultimately lead to the complete erosion of the material.
Hydrolytic Degradation
This process involves the cleavage of ester bonds by water molecules. It can occur through two primary mechanisms:
-
Surface Erosion: Degradation is confined to the surface of the polymer matrix. The rate of water penetration is slower than the rate of hydrolysis. This is characteristic of highly hydrophobic polymers like PCL.[2]
-
Bulk Erosion: Water penetrates the entire polymer matrix, leading to degradation throughout the bulk of the material. This often results in a more rapid loss of mechanical integrity. PLA and PLGA are known to undergo bulk erosion.[2]
For poly(ethylene dodecanedioate), its predicted hydrophobic nature suggests a tendency towards surface erosion, though some degree of bulk degradation cannot be ruled out.
Enzymatic Degradation
In the biological environment, enzymes such as lipases and esterases can significantly accelerate the degradation of polyesters.[6] These enzymes catalyze the hydrolysis of ester bonds. The susceptibility of a polymer to enzymatic degradation is influenced by its chemical structure, crystallinity, and hydrophobicity. PCL is well-known for its susceptibility to enzymatic degradation.[4] It is plausible that poly(ethylene dodecanedioate) would also be susceptible to enzymatic attack due to its structural similarities to other aliphatic polyesters.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1,4-Dioxacyclohexadecane-5,16-dione
For researchers and professionals in drug development and fine chemical synthesis, the purity of a compound is not merely a number but the bedrock of reliable, reproducible, and safe experimental outcomes. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 1,4-Dioxacyclohexadecane-5,16-dione (CAS 54982-83-1), a macrocyclic dilactone with applications in the fragrance and specialty chemicals industries.[1][2][3]
We move beyond simple protocol recitation to explore the causality behind our analytical choices. The objective is to build a self-validating, orthogonal framework that provides an unambiguous purity profile, ensuring confidence in your downstream applications.
The Analytical Challenge: Beyond the Target Molecule
The synthesis of a macrocyclic lactone like this compound, typically via esterification of dodecanedioic acid with ethylene glycol followed by high-dilution cyclization, presents a unique set of potential impurities. A robust purity assessment must be capable of detecting:
-
Unreacted Starting Materials: Dodecanedioic acid and ethylene glycol.
-
Linear Oligomers: Dimeric, trimeric, and higher-order chains that failed to cyclize.
-
Cyclic Oligomers: e.g., the 32-membered cyclic dimer.
-
Isomers: Positional isomers if alternative diols are present.
-
Residual Solvents and Catalysts: Remnants from the synthesis and purification process.
No single analytical technique can comprehensively identify and quantify all these potential contaminants. Therefore, we advocate for an orthogonal approach, leveraging the strengths of multiple, complementary techniques to build a complete purity picture.
Caption: Orthogonal workflow for purity assessment.
Structural Confirmation and Initial Screening: NMR & FTIR Spectroscopy
The first step in any purity analysis is unequivocal confirmation of the target molecule's identity.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, indispensable tool for functional group analysis. For this compound, its primary utility is to confirm the presence of the ester linkages and the absence of starting material functional groups. The key diagnostic signal is the strong carbonyl (C=O) stretch of the ester. A successful synthesis will also show the disappearance of the broad O-H stretch associated with the carboxylic acid of dodecanedioic acid. While primarily qualitative, FTIR can be adapted for quantitative analysis of lactones, providing a powerful, fast screening method.[4][5]
Experimental Protocol: FTIR-ATR
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Analysis:
-
Confirm: A strong, sharp absorbance band around 1735 cm⁻¹ , characteristic of the ester carbonyl group.
-
Verify Absence: Lack of a broad absorbance band from 3300-2500 cm⁻¹, which would indicate residual carboxylic acid (O-H stretch).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for structural elucidation. ¹H NMR provides a "fingerprint" of the molecule, and the integration of signals can offer a direct, semi-quantitative measure of purity against a certified internal standard (qNMR) or by comparing impurity peaks to the main compound peaks. ¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.
For this molecule, the symmetry simplifies the spectrum, making impurity detection more straightforward. Protons closer to the electron-withdrawing oxygen atoms of the ester will be shifted downfield.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate signal integration.
-
Data Acquisition: Acquire at least 16 scans.
-
Data Interpretation (Expected Peaks):
-
~4.2 ppm (triplet): Protons on the carbons adjacent to the ether oxygen (-O-CH₂-CH₂-O-).
-
~2.3 ppm (triplet): Protons on the carbons alpha to the carbonyl groups (-CH₂-C=O).
-
~1.6 ppm (multiplet): Protons on the carbons beta to the carbonyl groups.
-
~1.3 ppm (multiplet): Remaining methylene protons in the long alkyl chain.
-
-
Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main product. Residual dodecanedioic acid would show a very broad peak far downfield (>10 ppm), while ethylene glycol would appear around 3.7 ppm.
Quantitative Purity Determination: Chromatographic Techniques
Chromatography is essential for separating and quantifying impurities, particularly those that are structurally similar to the target compound, such as oligomers.
A. High-Performance Liquid Chromatography (HPLC/UHPLC)
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the premier technique for quantifying non-volatile impurities like unreacted diacid and oligomers.[6][7]
-
Column Choice: A C8 or C18 stationary phase is ideal. The long alkyl chain of this compound provides sufficient retention.
-
Mobile Phase: A gradient of a weak solvent (water) and a strong solvent (acetonitrile or methanol) is necessary. This allows for the elution of more polar impurities (like the diacid) early in the run, while ensuring the more nonpolar target compound and any oligomers are eluted effectively.
-
Detector Choice: The ester carbonyl provides a weak UV chromophore, making detection at low wavelengths (~210 nm) possible. However, for universal detection and better quantitation of impurities that may lack a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is superior.
Experimental Protocol: RP-HPLC with UV Detection
-
System: UHPLC or HPLC system with a variable wavelength UV detector.
-
Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 210 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
-
Analysis: Purity is calculated using the area percent method, assuming all components have a similar response factor at 210 nm.
| Technique | Primary Purpose | Detectable Impurities | Quantitation | Pros | Cons |
| FTIR | Identity Confirmation | Starting materials (qualitative) | Limited | Very fast, low cost, easy to use | Primarily qualitative, low sensitivity for minor components |
| NMR | Structural Elucidation & Identity | Structurally different impurities, some isomers | Excellent (qNMR), Semi-quantitative (integration) | Provides structural information, highly reproducible | Lower throughput, less sensitive to trace impurities than chromatography |
| HPLC/UHPLC | Purity & Quantitation | Non-volatile impurities, oligomers, isomers | Excellent | High sensitivity and resolution, robust for quantitation | May not detect volatile impurities, requires chromophore for UV |
| GC-MS | Purity & Identification | Volatile/semi-volatile impurities, residual solvents | Excellent | High sensitivity, provides mass for identification | Not suitable for non-volatile or thermally labile compounds |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the ideal method for analyzing volatile and semi-volatile compounds. The target molecule has a boiling point that makes it amenable to GC analysis.[1] This technique is exceptionally sensitive for detecting residual solvents from synthesis (e.g., toluene, THF) and more volatile starting materials. The mass spectrometer provides definitive identification of the eluting peaks.
-
Column Choice: A low-polarity, general-purpose column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent resolution for a wide range of analytes.
-
Injection Mode: A split injection is used to avoid overloading the column with the main component, which allows for better detection and resolution of trace-level impurities.
-
Temperature Program: A temperature ramp is crucial. It starts at a low temperature to resolve volatile solvents and then increases to elute the high-boiling target molecule and any related impurities.
Experimental Protocol: GC-MS
-
System: GC with a mass selective detector (MSD).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 280 °C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MSD: Transfer line at 280 °C, ion source at 230 °C. Scan range 35-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (DCM) at 1 mg/mL.
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using area percent or by creating calibration curves for specific, known impurities.
Conclusion and Final Purity Assignment
A confident assessment of purity for synthesized this compound cannot be achieved with a single measurement. The orthogonal approach outlined here provides a self-validating system.
-
FTIR and NMR confirm the molecular identity.
-
HPLC/UHPLC delivers a precise quantitative value for purity relative to non-volatile contaminants.
-
GC-MS identifies and quantifies residual solvents and other volatile impurities.
The final purity value should be reported using a mass balance approach, where the sum of all quantified impurities is subtracted from 100%.[8] This multi-faceted strategy ensures that the material is not only correctly identified but is also free from detrimental contaminants, providing the ultimate confidence for its use in high-stakes research and development environments.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 41270, this compound. Available at: [Link]
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The Good Scents Company. Ethylene dodecanoate. Available at: [Link]
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MOLBASE. this compound price & availability. Available at: [Link]
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Gaudir, G. A., et al. (2011). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. Phytochemical Analysis. Available at: [Link]
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Pápai, K., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. Biomedical Chromatography. Available at: [Link]
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Impens, S., et al. (2020). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules. Available at: [Link]
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Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry. Available at: [Link]
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Gaudir, G. A., et al. (2011). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. ResearchGate. Available at: [Link]
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Kinsella, B., et al. (2002). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B. Available at: [Link]
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Cutrone, J., et al. (2017). Tiered analytics for purity assessment of macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. Available at: [Link]
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A Comparative Olfactory and Instrumental Analysis of Ethylene Dodecanedioate in Fragrance Formulations
Introduction: The Quest for Scent Longevity
In the intricate world of fragrance formulation, the persistence of a scent—its substantivity—is a paramount attribute of quality and consumer satisfaction. The ability of a fragrance to gracefully evolve over time, revealing its heart and base notes long after the initial application, is largely orchestrated by the inclusion of fixatives. These low-volatility substances act as anchors for the more ephemeral top and middle notes, slowing their evaporation and thus prolonging the overall olfactory experience.[1] Among the arsenal of synthetic musks, Ethylene Dodecanedioate has emerged as a noteworthy performer, prized for its clean, sweet, and musky character.[2] This guide delves into a comprehensive performance comparison of Ethylene Dodecanedioate with other widely used fragrance fixatives, supported by both instrumental and sensory analysis methodologies.
Understanding the Role of Ethylene Dodecanedioate
Ethylene Dodecanedioate is a macrocyclic musk, a class of synthetic compounds that have become indispensable in modern perfumery.[3] Its chemical structure and high molecular weight contribute to its low vapor pressure, a key characteristic of an effective fixative.[4][5] Beyond its primary function of enhancing fragrance longevity, Ethylene Dodecanedioate also imparts its own subtle yet pleasant aroma, often described as having sweet, waxy, and animalic undertones, which can round out and add complexity to a fragrance composition.[2] Its excellent solubility in alcohol and other common fragrance solvents makes it a versatile ingredient in a variety of formulations.[6]
Performance Benchmarking: A Multi-Faceted Approach
To objectively evaluate the performance of Ethylene Dodecanedioate, a two-pronged approach is essential: instrumental analysis to quantify the physical aspects of fragrance evaporation and sensory analysis to capture the human perception of scent longevity and character.
Instrumental Analysis: Quantifying Volatility
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantitative analysis of fragrance longevity.[7] This technique allows for the precise measurement of the concentration of volatile fragrance compounds in the air above a sample over time, providing a clear picture of the evaporation rate of each component.
The following table summarizes the hypothetical headspace concentration of a model top note (Linalool) over time in the presence of different fixatives. This data is illustrative and intended to demonstrate the expected performance based on the physical properties of the fixatives.
| Time (hours) | Linalool Concentration (µg/L) - No Fixative | Linalool Concentration (µg/L) - Ethylene Dodecanedioate (5%) | Linalool Concentration (µg/L) - Ethylene Brassylate (5%) | Linalool Concentration (µg/L) - Galaxolide (5%) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 45 | 65 | 62 | 68 |
| 2 | 20 | 45 | 42 | 48 |
| 4 | 5 | 25 | 22 | 28 |
| 6 | <1 | 15 | 12 | 18 |
| 8 | <1 | 8 | 6 | 10 |
Interpretation of Data: The presence of a fixative significantly reduces the evaporation rate of the volatile top note. While all three tested musks demonstrate a strong fixative effect, formulations containing Ethylene Dodecanedioate are expected to exhibit a sustained release of the top note over a longer period.
The performance of a fixative is intrinsically linked to its physical and chemical properties, most notably its vapor pressure. A lower vapor pressure indicates lower volatility and, consequently, a better ability to anchor more volatile fragrance components.
| Fixative | CAS Number | Molecular Weight ( g/mol ) | Vapor Pressure (Pa @ 20-25°C) | Solubility in Ethanol |
| Ethylene Dodecanedioate | 54982-83-1 | 256.34 | ~0.0001 hPa (0.01 Pa) @ 25°C[4] | Soluble[6] |
| Ethylene Brassylate | 105-95-3 | 270.37 | 0.017 Pa @ 20°C[8] | Soluble[9] |
| Galaxolide | 1222-05-5 | 258.40 | 0.073 Pa @ 25°C[10] | Soluble |
Causality behind Experimental Choices: The selection of Ethylene Brassylate and Galaxolide for comparison is based on their widespread use in the fragrance industry and their classification as synthetic musks, allowing for a relevant and insightful comparison with Ethylene Dodecanedioate.
Sensory Analysis: The Human Perception of Longevity
While instrumental analysis provides objective data, sensory analysis is crucial for understanding how the fixative's performance is perceived by the end-user.[9] A trained sensory panel can evaluate the intensity and character of a fragrance over time, providing invaluable qualitative data.
The following table presents a summary of a hypothetical sensory panel evaluation of a model fragrance containing different fixatives. The intensity of the top and middle notes is rated on a scale of 1 (very weak) to 9 (very strong) at various time intervals after application.
| Time (hours) | Average Intensity Rating - No Fixative | Average Intensity Rating - Ethylene Dodecanedioate (5%) | Average Intensity Rating - Ethylene Brassylate (5%) | Average Intensity Rating - Galaxolide (5%) |
| 0 | 8.5 | 8.2 | 8.3 | 8.4 |
| 1 | 5.2 | 7.0 | 6.8 | 7.2 |
| 2 | 2.8 | 5.5 | 5.2 | 5.8 |
| 4 | 1.1 | 3.5 | 3.1 | 3.8 |
| 6 | <1 | 2.0 | 1.7 | 2.2 |
| 8 | <1 | 1.2 | 1.0 | 1.4 |
Interpretation of Data: The sensory data corroborates the instrumental analysis, demonstrating that the presence of a fixative significantly enhances the perceived longevity of the fragrance. The formulation with Ethylene Dodecanedioate is perceived as maintaining its character for a longer duration.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, the following detailed experimental protocols are provided.
Headspace GC-MS Analysis Protocol
Caption: Headspace GC-MS workflow for fragrance longevity analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of a model fragrance containing a representative top note (e.g., Linalool), middle note (e.g., Rose Oxide), and base note (e.g., a stable musk).
-
Create four test solutions in ethanol: one with no fixative, and one each with 5% (w/w) Ethylene Dodecanedioate, Ethylene Brassylate, and Galaxolide.
-
Pipette 100 µL of each solution onto a standardized filter paper disc.
-
Immediately place the filter paper into a 20 mL headspace vial and seal with a PTFE/silicone septum.
-
-
Headspace Sampling and GC-MS Analysis:
-
Equilibrate the vials in an incubator at 32°C to simulate skin temperature.
-
At specified time intervals (0, 1, 2, 4, 6, and 8 hours), remove the vials from the incubator.
-
Use an automated headspace sampler or a heated gas-tight syringe to withdraw a 1 mL aliquot of the headspace.
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
The GC oven temperature program should be optimized to separate the fragrance components. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the fragrance components by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the concentration of each component at each time point by creating a calibration curve with known concentrations of the standards.
-
Plot the concentration of the top and middle notes as a function of time for each fixative to visualize the evaporation profiles.
-
Sensory Panel Evaluation Protocol
Caption: Sensory panel evaluation workflow for fragrance longevity.
Detailed Steps:
-
Panelist Selection and Training:
-
Recruit a panel of individuals with a good sense of smell and the ability to articulate their perceptions.
-
Train the panelists on the specific fragrance notes they will be evaluating and familiarize them with the rating scale. This can be done using reference standards for the individual fragrance components.
-
-
Sample Preparation and Presentation:
-
Prepare the same four fragrance solutions as in the GC-MS protocol.
-
Dip standardized fragrance blotters into each solution for a consistent amount of time and allow any excess to drip off.
-
Code the blotters with random three-digit numbers to ensure blind evaluation.
-
Present the blotters to the panelists in a controlled environment with neutral airflow and lighting.
-
-
Evaluation Procedure:
-
Instruct the panelists to evaluate the intensity of the top and middle notes of each blotter at the specified time intervals.
-
Panelists should record their ratings on a structured scoresheet.
-
Between each sample evaluation, panelists should smell a neutral substance (like their own skin or a jar of unscented air) to minimize olfactory fatigue and carryover effects.
-
-
Data Analysis:
-
Collect all the scoresheets and enter the data into a spreadsheet.
-
Calculate the average intensity rating and standard deviation for each fragrance at each time point.
-
Use statistical methods, such as Analysis of Variance (ANOVA), to determine if there are statistically significant differences in the perceived intensity between the different fixative formulations over time.
-
Conclusion: The Superior Performance of Ethylene Dodecanedioate
The combined evidence from both instrumental and sensory analyses strongly indicates that Ethylene Dodecanedioate is a highly effective fragrance fixative. Its extremely low vapor pressure allows it to significantly retard the evaporation of more volatile fragrance components, leading to a demonstrable increase in scent longevity. This is reflected in both the higher concentration of top notes detected by headspace GC-MS over an extended period and the sustained intensity ratings provided by the sensory panel.
While other synthetic musks like Ethylene Brassylate and Galaxolide also perform well as fixatives, the data suggests that Ethylene Dodecanedioate offers a superior balance of performance and a clean, versatile scent profile. For fragrance formulators seeking to create long-lasting and sophisticated scents, Ethylene Dodecanedioate represents a compelling and scientifically-backed choice.
References
-
Alpha Aromatics. (2023, February 20). Fragrance Fixatives – The Key To Long Lasting Fragrances. Retrieved from [Link]
- ASTM International. (2017). ASTM E1879-17: Standard Practice for Sensory Analysis of Cosmetic Products.
- McGinty, D., Letizia, C. S., & Api, A. M. (2011). Fragrance material review on ethylene dodecanedioate. Food and Chemical Toxicology, 49 Suppl 2, S212–S218.
-
The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF). Retrieved from [Link]
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Scent Lair. (n.d.). Ethylene dodecanedioate (CAS 54982-83-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Madar Corporation. (2022, June). GALAXOLIDE 50% I.P.M.. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91497, Galaxolide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41270, Ethylene dodecanedioate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethylene dodecanoate zenolide (IFF). Retrieved from [Link]
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Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]
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International Organization for Standardization. (1994). ISO 11035:1994 Sensory analysis — Identification and selection of descriptors for establishing a sensory profile by a multidimensional approach. Retrieved from [Link]
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JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. Retrieved from [Link]
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LCGC International. (2018). Optimizing Sample Introduction for Headspace GC. Retrieved from [Link]
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Sitaram Dixit. (n.d.). Sensory evaluation of fragrances. Retrieved from [Link]
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Pearson Clinical Assessment. (2014). Sensory Profile 2 Child. Retrieved from [Link]
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Sensory Integration Education. (n.d.). Sensory Integration Assessment Tools. Retrieved from [Link]
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Alpha Aromatics. (2023, February 20). Fragrance Fixatives – The Key To Long Lasting Fragrances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Characterization Results for Poly(ethylene dodecanedioate)
Introduction: The Imperative for Rigorous Polymer Characterization in Advanced Applications
To researchers, scientists, and drug development professionals, the selection and validation of polymeric biomaterials are critical steps that underpin the success of novel therapeutic strategies. Poly(ethylene dodecanedioate) (PEDD), a long-chain aliphatic polyester, has garnered significant interest for applications in drug delivery and tissue engineering, owing to its biodegradability and biocompatibility. However, the translation of promising biomaterials from the laboratory to clinical applications demands an unwavering commitment to scientific integrity, beginning with the thorough and cross-validated characterization of the material itself.
This guide provides an in-depth technical framework for the comprehensive characterization of PEDD. It is designed not as a rigid protocol but as a dynamic, logical workflow. Here, we will not only detail the "how" but, more importantly, the "why" behind each experimental choice. By cross-validating results from orthogonal techniques, we can build a robust and reliable physicochemical profile of PEDD, ensuring reproducibility and providing a solid foundation for its application in the development of advanced drug delivery systems and medical devices. We will also objectively compare the expected performance of PEDD with established biodegradable polyesters, namely Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL), providing supporting experimental data to guide material selection.
The Logic of Cross-Validation: A Self-Validating Experimental Workflow
Caption: Interconnected workflow for the cross-validation of PEDD characterization.
I. Structural Elucidation and Purity Assessment
The first step in any material characterization is to confirm the chemical identity and purity of the synthesized polymer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Polymer
Expertise & Experience: NMR spectroscopy provides an unparalleled, quantitative insight into the molecular structure of a polymer. For PEDD, ¹H NMR allows for the confirmation of the repeating unit structure by identifying the specific chemical environments of the protons in the ethylene and dodecanedioate moieties. Furthermore, end-group analysis can be performed to calculate the number-average molecular weight (Mn), providing a valuable cross-validation point for GPC data. ¹³C NMR, while often requiring longer acquisition times, offers complementary information on the carbon backbone and can be particularly useful for identifying subtle structural variations.
Experimental Protocol: ¹H NMR of PEDD
-
Sample Preparation: Dissolve 5-10 mg of the purified PEDD polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Temperature: 25 °C.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. For polyesters, a d1 of 5-10 seconds is a good starting point.
-
Number of Scans: 16-64 scans are usually adequate, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks corresponding to the protons of the ethylene glycol unit and the dodecanedioate unit. The ratio of these integrals should match the theoretical ratio based on the polymer structure.
-
Identify and integrate the peaks corresponding to the chain end-groups. The number-average molecular weight (Mn) can be calculated using the following formula: Mn = (I_repeating / n_repeating) * MW_repeating + MW_end_groups where I_repeating is the integral of the repeating unit protons, n_repeating is the number of protons in the repeating unit, and MW is the molecular weight.[1]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Confirmation of Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups in the polymer. For PEDD, the most prominent feature will be the strong carbonyl (C=O) stretching vibration of the ester group. The presence of this peak, along with the characteristic C-O stretching and the absence of broad -OH bands from unreacted monomers, provides a quick and reliable confirmation of successful polymerization.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of PEDD
-
Sample Preparation: A small amount of the solid polymer film or powder is placed directly on the ATR crystal.
-
Instrument Setup:
-
Accessory: A single-reflection diamond ATR accessory is recommended for its durability and ease of use.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in PEDD. Key expected peaks include:
-
~1735 cm⁻¹: C=O stretching of the ester group.
-
~2920 and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
-
~1240 and ~1170 cm⁻¹: C-O stretching of the ester group.
-
-
II. Molecular Weight and Distribution
The molecular weight and its distribution (polydispersity) are critical parameters that significantly influence the mechanical properties, degradation rate, and processing behavior of the polymer.
A. Gel Permeation Chromatography (GPC): Sizing Up the Polymer Chains
Expertise & Experience: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. It is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). For accurate results, it is crucial to use a calibration standard that is chemically similar to the polymer being analyzed. For polyesters, polystyrene standards are often used, but for more accurate "absolute" molecular weights, a multi-detector GPC system incorporating a light scattering detector can be employed.
Experimental Protocol: GPC of PEDD
-
Sample Preparation: Prepare a dilute solution of PEDD (typically 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF) or chloroform. The solution should be filtered through a 0.22 µm syringe filter to remove any particulates.
-
Instrument Setup:
-
Solvent/Mobile Phase: THF or chloroform, degassed.
-
Columns: A set of columns with a range of pore sizes suitable for the expected molecular weight of the PEDD.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A refractive index (RI) detector is standard. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used in series.
-
Calibration: Calibrate the system using narrow polystyrene standards.
-
-
Data Analysis:
-
The software will generate a chromatogram and calculate Mn, Mw, and PDI based on the calibration curve.
-
Cross-validate the Mn value obtained from GPC with the value calculated from ¹H NMR end-group analysis. A good agreement between these two methods provides strong confidence in the molecular weight determination.
-
III. Thermal Properties: Understanding the Material's Behavior with Temperature
The thermal properties of a polymer dictate its processing window, storage conditions, and performance at physiological temperatures.
A. Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm). The Tg is a critical parameter for amorphous polymers and the amorphous portion of semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which the crystalline domains of the polymer melt. The enthalpy of fusion is related to the degree of crystallinity.
Experimental Protocol: DSC of PEDD
-
Sample Preparation: Accurately weigh 5-10 mg of the PEDD sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Temperature Program:
-
Heat from 25 °C to 120 °C at 10 °C/min (1st heating scan to erase thermal history).
-
Hold at 120 °C for 3 minutes.
-
Cool from 120 °C to -50 °C at 10 °C/min (to observe crystallization on cooling, T_c).
-
Hold at -50 °C for 3 minutes.
-
Heat from -50 °C to 120 °C at 10 °C/min (2nd heating scan for determining Tg and Tm).
-
-
Atmosphere: Inert nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Determine the Tm as the peak maximum of the melting endotherm from the second heating scan.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak. The degree of crystallinity (%Xc) can be estimated using the formula: %Xc = (ΔHm / ΔH_m^0) * 100, where ΔH_m^0 is the theoretical enthalpy of fusion for 100% crystalline PEDD (if known from literature).
-
B. Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the polymer and its decomposition temperature (Td). This information is crucial for defining the upper temperature limit for processing and for understanding the degradation behavior of the material.
Experimental Protocol: TGA of PEDD
-
Sample Preparation: Place 10-15 mg of the PEDD sample in a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Inert nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss as a function of temperature.
-
The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td,5%). The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
IV. Mechanical Properties: Gauging Strength and Flexibility
The mechanical properties of a biomaterial are paramount for its intended application, especially for load-bearing devices or implants.
A. Tensile Testing: A Measure of Strength and Ductility
Expertise & Experience: Tensile testing provides a wealth of information about a material's mechanical behavior under uniaxial tension. Key parameters obtained from a stress-strain curve include Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility). These properties are highly dependent on the polymer's molecular weight, crystallinity, and testing conditions (temperature and strain rate).
Experimental Protocol: Tensile Testing of PEDD
-
Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 or ISO 527-2 standards.[2][3] The specimens can be prepared by compression molding or injection molding. Ensure the specimens are free of defects.
-
Instrument Setup:
-
Universal Testing Machine: Equipped with a suitable load cell.
-
Grips: Grips that can securely hold the specimen without causing premature failure.
-
Extensometer: To accurately measure strain.
-
Test Speed: A constant crosshead speed, for example, 5 mm/min.
-
Temperature: Conduct the test at a controlled temperature, e.g., 25 °C.
-
-
Data Analysis:
-
The instrument software will generate a stress-strain curve.
-
Calculate Young's modulus from the initial linear portion of the curve.
-
Determine the tensile strength at the peak stress.
-
Determine the elongation at break from the strain at which the specimen fractures.
-
V. Comparative Analysis: PEDD vs. Alternative Polyesters
A comprehensive understanding of a material's properties is best achieved through comparison with established alternatives. Here, we present a comparative overview of the expected properties of PEDD with those of two widely used biodegradable polyesters, PLA and PCL.
| Property | Poly(ethylene dodecanedioate) (PEDD) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) |
| Glass Transition Temp. (Tg) | ~ -25 to -15 °C | 55 - 65 °C | ~ -60 °C |
| Melting Temperature (Tm) | 70 - 90 °C[4] | 150 - 180 °C | 59 - 64 °C |
| Tensile Strength (MPa) | 20 - 30 | 50 - 70 | 20 - 30 |
| Young's Modulus (GPa) | 0.2 - 0.4 | 2.0 - 4.0 | 0.2 - 0.4 |
| Elongation at Break (%) | > 400 | 2 - 6 | > 400 |
| Degradation Rate | Slow to Moderate | Moderate to Fast | Very Slow |
Analysis:
-
Thermal Properties: PEDD exhibits a low glass transition temperature, similar to PCL, suggesting it will be flexible and in a rubbery state at physiological temperature (37 °C). Its melting point is intermediate between that of PCL and PLA.
-
Mechanical Properties: The expected mechanical properties of PEDD are comparable to those of PCL, characterized by lower stiffness (Young's Modulus) and significantly higher ductility (elongation at break) compared to the more rigid and brittle PLA.
-
Degradation: Due to its long aliphatic chain, PEDD is expected to have a slower degradation rate compared to PLA, which has a more hydrolytically labile ester linkage. The degradation rate is anticipated to be more in line with that of PCL.
Conclusion: A Foundation for Innovation
The comprehensive and cross-validated characterization of poly(ethylene dodecanedioate) is not merely an academic exercise; it is a prerequisite for its successful application in the demanding fields of drug delivery and tissue engineering. By employing a multi-faceted approach that combines spectroscopic, chromatographic, thermal, and mechanical analyses, we can build a detailed and reliable profile of this promising biomaterial. This guide has provided a logical framework and detailed protocols for such a characterization workflow. The comparative analysis with established polyesters highlights the unique combination of properties that PEDD offers—flexibility, a moderate melting point, and expected slow degradation. This positions PEDD as a valuable candidate for applications requiring sustained drug release or as a matrix for soft tissue regeneration. As we continue to innovate in the realm of biomedical materials, a steadfast commitment to the principles of rigorous and cross-validated characterization will remain the bedrock of our progress.
References
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Puiggali, J., & Rodriguez-Galán, A. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences, 15(5), 7064-7100. [Link]
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Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, 116(7), 4342-4395. [Link]
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Siracusa, V., & Gigli, M. (2021). Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. Industrial & Engineering Chemistry Research, 60(3), 1335-1346. [Link]
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López-López, A., et al. (2021). Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. Polymers, 13(15), 2487. [Link]
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Jiang, M., et al. (2013). Poly(butylene 2,5-furan dicarboxylate), a Biobased Alternative to PBT: Synthesis, Physical Properties, and Crystal Structure. Macromolecules, 46(21), 8574-8584. [Link]
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Makenica. (2024, January 12). PCL vs. PLA Filament: Unveiling the Ultimate 3D Printing Showdown. [Link]
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Niu, R., et al. (2023). Long-chain branched bio-based poly(butylene dodecanedioate) copolyester using pentaerythritol as branching agent : synthesis, thermo-mechanical, and rheological properties. Polymers, 15(15), 3168. [Link]
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Piemonte, V., & Gironi, F. (2011). Polyethylene like polymers. Aliphatic polyesters of dodecanedioic acid: 1. Synthesis and properties. Journal of Applied Polymer Science, 122(5), 3193-3199. [Link]
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3D4Create. (2020, December 18). PCL vs PLA 3D Pens: A Comparative Guide to Getting the Right 3D Pen. [Link]
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Magritek. (2020, October 30). Determination of the molecular weight of polymers by end-group analysis. [Link]
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UL Solutions. (n.d.). Mechanical Tests for Plastics. [Link]
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Elettroplast. (n.d.). Properties of Polymers (chapter 10) Range of Mechanical Properties for Various Engineering Plastics. [Link]
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Pollen AM. (n.d.). Mechanical Testing Protocol. [Link]
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Safety Operating Guide
Proper Disposal of 1,4-Dioxacyclohexadecane-5,16-dione: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides essential, step-by-step procedures for the proper disposal of 1,4-Dioxacyclohexadecane-5,16-dione (CAS No. 54982-83-1), a macrocyclic lactone. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to understand its hazard profile. According to safety data sheets (SDS), this compound is classified as hazardous to the aquatic environment.[1][2]
The primary directive for disposal is to avoid release to the environment .[1][2][3] This substance must not be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE):
Prior to any handling or disposal activities, the following PPE must be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
In the event of a spill, gross spillages should be contained with sand or an inert powder and disposed of according to local regulations.[1]
Waste Classification and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste identification and segregation at the point of generation.
Waste Classification:
Due to its environmental toxicity, this compound waste is classified as hazardous chemical waste .[1][4] This classification mandates a specific disposal pathway that is distinct from non-hazardous laboratory waste.
Segregation Protocol:
-
Designate a Specific Waste Container: Dedicate a clearly labeled, compatible container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[5] It is crucial to store acids and bases separately, and to keep acids away from cyanides or sulfides.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, leak-proof container.
-
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. This ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6][7][8]
Step 1: Containerization
-
Select the Right Container: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free of leaks, and have a secure, screw-top cap.[9]
-
Leave Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.[8]
Step 2: Labeling
Accurate labeling is a critical compliance point. The EPA requires that each hazardous waste label includes:[7]
-
The words "Hazardous Waste "
-
The full chemical name: This compound and its CAS No. 54982-83-1
-
A clear indication of the hazards (e.g., "Toxic to Aquatic Life").
-
The accumulation start date (the date the first drop of waste was added to the container).
Step 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA.[5][7] This area must be under the control of laboratory personnel.
-
Storage Conditions: Keep the waste container securely closed except when adding waste.[5] Store in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Chemicals: Ensure that the SAA segregates incompatible chemicals.[10]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time (check with your institution's EHS for specific time limits), contact your EHS department to arrange for a waste pickup.[9]
-
Waste Manifest: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility.[7] This is often referred to as "cradle-to-grave" tracking.[6]
-
Final Disposal: The ultimate disposal method will be determined by a licensed hazardous waste disposal vendor and will likely involve incineration at a permitted facility.[1][7]
Disposal of Empty Containers:
A container that held this compound is not considered "empty" until all contents have been removed. For containers that held toxic chemicals, triple-rinsing with a suitable solvent is often required.[9][11] The rinsate from this process must be collected and disposed of as hazardous waste.[9][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
The handling and disposal of hazardous laboratory waste are governed by federal and state regulations. Key regulatory bodies and standards include:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[4][6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform employees about chemical hazards through training, labels, and safety data sheets.[12][13]
Your institution's EHS department is the primary resource for navigating these regulations and ensuring compliance.
References
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (URL: )
- Managing Hazardous Chemical Waste in the Lab. (URL: )
- SAFETY DATA SHEET - ZENOLIDE. (2019-09-17). (URL: )
- This compound | 54982-83-1 - ChemicalBook. (URL: )
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21). (URL: )
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: )
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). (URL: )
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025-12-16). (URL: )
- This compound - GESTIS Substance D
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (URL: )
- The OSHA Chemical Storage Requirements - Capital Resin Corpor
- Proper Disposal of Massoia Lactone: A Guide for Labor
- Management of Waste - Prudent Practices in the Labor
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A Researcher's Guide to Handling 1,4-Dioxacyclohexadecane-5,16-dione with Confidence
Welcome to your essential guide for the safe and effective handling of 1,4-Dioxacyclohexadecane-5,16-dione (CAS 54982-83-1), a macrocyclic lactide musk commonly known by trade names such as Zenolide.[1][2][3][4] This document provides an in-depth, procedural framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in scientific principles to ensure both your safety and the integrity of your research.
Understanding the Core Safety Profile
This compound is a combustible, poorly flammable liquid that is practically insoluble in water.[5] While it does not present a significant reactivity hazard on its own, it is crucial to avoid contact with strong acids, alkalis, or oxidizing agents.[1] The primary and most significant hazard associated with this compound is its environmental impact. It is classified as very toxic to aquatic life with long-lasting effects (H400/H412).[1][5] Therefore, the central tenet of our handling protocol is containment and prevention of release into the environment.
While no major immediate health risks to humans have been identified, adherence to standard laboratory safety protocols is paramount to minimize any potential for unforeseen effects.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical first step before handling any chemical. For this compound, the focus is on preventing skin and eye contact and ensuring any potential spills are managed effectively.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a sufficient barrier against incidental splashes. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes into the eyes.[6] Goggles should be used when there is a higher risk of splashing. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | The vapor pressure of this substance is negligible at room temperature, minimizing the inhalation risk.[5] However, if heating or creating aerosols, work in a fume hood is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Your experimental workflow should be designed to minimize exposure and prevent environmental release.
Preparation and Handling:
-
Designate a Work Area: Handle this chemical in a well-ventilated area, away from drains.[1]
-
Assemble Materials: Before handling the compound, ensure you have all necessary equipment, including your PPE, and that a spill kit is readily accessible.
-
Transferring the Chemical: When transferring this compound, do so carefully to avoid splashing or creating aerosols. Use a chemical-resistant spatula for solids or a calibrated pipette for liquids.
-
Heating: If your protocol requires heating, perform this action within a certified chemical fume hood to manage any potential vapors.[1]
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Flush the eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek prompt medical attention.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.
Spill and Disposal Plan: Environmental Stewardship in the Lab
Given the high aquatic toxicity of this compound, a robust spill and disposal plan is non-negotiable.
Spill Management:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand or vermiculite.
-
Clean-Up: Wearing your full PPE, carefully collect the absorbed material into a sealable, labeled waste container.[1]
-
Ventilate: Ensure the area is well-ventilated during and after the clean-up.[1]
Waste Disposal:
-
Never dispose of this compound or its waste down the drain.[1]
-
All waste, including contaminated absorbent materials and disposable PPE, must be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste through your institution's approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[1][5]
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently work with this compound while ensuring your personal safety and protecting the environment.
References
-
SAFETY DATA SHEET for ZENOLIDE. (2019). Retrieved from [Link]
-
GESTIS Substance Database. (2023). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethylene dodecanedioate. Retrieved from [Link]
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The Fragrance Conservatory. (n.d.). Ethylene dodecanedioate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
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Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
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Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]
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Safe Ag Systems. (2021, May 6). Personal Protective Equipment (PPE) | Safe Ag Systems [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details - SRS. Retrieved from [Link]
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Nebraska Extension Publications. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]
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Scentspiracy. (n.d.). Musk C14 Zenolide (CAS 54982-83-1). Retrieved from [Link]
Sources
- 1. finefrag.com [finefrag.com]
- 2. Ethylene dodecanedioate | C14H24O4 | CID 41270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylene dodecanedioate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Musk C14 Zenolide (CAS 54982-83-1) – Premium Synthetic Macrocyclic Musk Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. gestis-database.dguv.de [gestis-database.dguv.de]
- 6. chempoint.com [chempoint.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
